Pentabromobenzene
Description
Properties
IUPAC Name |
1,2,3,4,5-pentabromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVSBBXENOOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209646 | |
| Record name | 1,2,3,4,5-Pentabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-90-2 | |
| Record name | Pentabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, pentabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentabromobenzene chemical properties and structure
An In-depth Technical Guide to Pentabromobenzene: Structure, Properties, and Applications
Introduction
This compound (C₆HBr₅) is a highly halogenated aromatic compound belonging to the family of brominated flame retardants (BFRs).[1] Structurally, it consists of a benzene ring where five of the six hydrogen atoms have been substituted with bromine atoms.[2] This high degree of bromination imparts specific chemical and physical properties that make it a significant, albeit environmentally scrutinized, molecule in industrial chemistry and a reference standard in environmental analysis.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and drug development professionals who may encounter this or similar polybrominated structures.
Molecular Structure and Bonding
The foundational structure of this compound is the aromatic benzene ring, a planar hexagon of sp²-hybridized carbon atoms.[5] Five of these carbons are covalently bonded to bromine atoms, while the remaining carbon is bonded to a single hydrogen atom. The molecule is largely nonpolar due to the symmetrical distribution of the highly electronegative bromine atoms around the ring, although the single C-H bond introduces a minor asymmetry.
The IUPAC name for this compound is 1,2,3,4,5-pentabromobenzene.[6] Its planarity and the steric hindrance from the bulky bromine atoms influence its crystal packing and intermolecular interactions.
Caption: 2D molecular structure of 1,2,3,4,5-pentabromobenzene.
Physicochemical Properties
At room temperature, this compound is a white to off-white crystalline solid.[2] Its high molecular weight and extensive halogenation result in a high melting and boiling point. As a primarily nonpolar molecule, it exhibits poor solubility in polar solvents like water and ethanol but dissolves well in nonpolar organic solvents such as toluene, hexane, and chloroform.[2] This solubility profile is critical for its application in polymer matrices and for its environmental partitioning behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆HBr₅ | [6][7][8] |
| Molecular Weight | 472.59 g/mol | [3][6][9] |
| CAS Number | 608-90-2 | [4][6][7] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~160.5 - 178 °C | [2][3] |
| Boiling Point | ~314 - 376.1 °C | [2][7] |
| Density | ~2.77 - 3.26 g/cm³ | [2][7] |
| Solubility | Poor in water, ethanol; Soluble in hexane, toluene, chloroform | [2] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.[10][11] The key spectral features are consistent with its highly substituted aromatic structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the spectrum would show distinct signals for the brominated carbons and the single protonated carbon, with chemical shifts influenced by the strong electron-withdrawing effect of the bromine atoms.[6][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the aromatic C-H stretching and C-Br stretching vibrations. The absence of significant peaks in the aliphatic C-H region confirms the aromatic nature of the compound.[13][14] The major absorption bands attributed to the this compound ring are around 1317 cm⁻¹ (semicircle stretching) and 1061 cm⁻¹ (C–Br stretching).[15]
-
Mass Spectrometry (MS) : Mass spectrometry reveals a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[6] This distinctive pattern is a hallmark of polybrominated compounds and is invaluable for their identification in complex matrices.[10]
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Observations |
| ¹³C NMR | Displays chemical shifts characteristic of a highly substituted benzene ring.[6] |
| IR | Aromatic C-H and C-Br stretching bands are prominent. The fingerprint region is unique to the compound's structure.[10][15] |
| Mass Spec | Shows a complex molecular ion cluster due to the five bromine atoms, providing a definitive isotopic signature.[6] |
Synthesis and Reactivity
Synthesis
This compound can be synthesized through the exhaustive bromination of benzene using a Lewis acid catalyst, though controlling the degree of substitution to achieve the penta-substituted product selectively can be challenging. An alternative laboratory-scale synthesis involves the de-amination of pentabromoaniline. Industrially, it is often a component or precursor in the synthesis of other brominated compounds. For instance, the synthesis of pentabromobenzyl bromide, a key flame retardant intermediate, starts from pentabromotoluene, which itself is derived from bromination pathways.[16][17]
Caption: Generalized workflow for the synthesis of brominated benzenes.
Reactivity
As a simple aromatic halogenated organic compound, this compound is generally unreactive.[12] The electron-withdrawing nature of the five bromine atoms deactivates the aromatic ring towards further electrophilic substitution. The C-Br bonds are strong, contributing to the molecule's thermal stability. However, it may react violently with strong reducing agents.[2] Under specific conditions, such as in organometallic synthesis, the remaining C-H bond or one of the C-Br bonds can serve as a reaction site.
Applications and Relevance
The primary utility of this compound and its derivatives stems from their high bromine content.
-
Flame Retardants : this compound is used as a flame retardant and, more significantly, as a chemical intermediate in the synthesis of other BFRs like pentabromobenzyl acrylate or 1,1'-(Ethane-1,2-diyl)bis[this compound] (DBDPE).[2][18][19] These compounds are added to plastics (e.g., polystyrenes, polyolefins), textiles, and adhesives to inhibit or delay the spread of fire.[15][20] The mechanism involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion.[20]
-
Research and Environmental Standard : Due to its presence in the environment as a result of industrial use, this compound serves as an analytical standard for environmental testing and research.[3][4] Its detection helps in monitoring the pollution and bioaccumulation of brominated compounds.[1]
Toxicology and Environmental Considerations
The widespread use of BFRs has led to concerns about their environmental fate and toxicity.
-
Human Health : this compound is classified as causing serious eye irritation.[6] While data on its specific long-term toxicity is limited, the broader class of polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has been associated with potential adverse effects on the liver, thyroid, and neurobehavioral development in animal studies.[21][22][23]
-
Environmental Impact : A significant concern is the environmental persistence of this compound. It is not readily biodegradable and, due to its low water solubility and lipophilic nature, it is expected to adsorb strongly to sediment and soil, leading to potential bioaccumulation in wildlife.[18] It is also classified as potentially causing long-lasting harmful effects to aquatic life.[6] These environmental and health concerns have led to increased regulation and a search for safer alternatives to many BFRs.[24]
Conclusion
This compound is a molecule defined by its highly brominated aromatic structure. This structure dictates its key properties: high thermal stability, nonpolar character, and general chemical inertness, which are advantageous for its primary application as a flame retardant intermediate. However, these same properties contribute to its environmental persistence and potential for bioaccumulation, placing it under scrutiny from a toxicological and ecological perspective. For researchers, a thorough understanding of its physicochemical and spectroscopic properties is crucial for its synthesis, handling, and detection as both an industrial chemical and an environmental analyte.
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Pentabromobenzene: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of pentabromobenzene (C₆HBr₅), a significant compound in the fields of environmental science, toxicology, and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights, detailed experimental protocols, and a thorough understanding of the causality behind its chemical behavior and analytical methodologies.
Core Molecular and Physical Properties
This compound is a highly brominated aromatic hydrocarbon. Its physical and chemical characteristics are dominated by the five heavy bromine atoms attached to the benzene ring, rendering it a persistent and bioaccumulative compound. The core identifiers and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 608-90-2 | [1][2] |
| Molecular Formula | C₆HBr₅ | [1] |
| Molecular Weight | 472.59 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 160.5 °C | [3] |
| Boiling Point | 376.1 °C (at 760 mmHg) | [4] |
| Density | 2.774 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like toluene and hexane. | [5] |
Synthesis and Chemical Reactivity
The primary route to this compound is through the reductive dehalogenation of hexabromobenzene. This process involves the selective removal of a single bromine atom, which is a critical reaction for both targeted synthesis and in understanding the environmental degradation pathways of polybrominated flame retardants.
Synthesis via Reductive Dehalogenation
The conversion of hexabromobenzene to this compound is a key transformation. While various methods exist, mechanochemical approaches offer a solvent-free and efficient route. The underlying principle is the application of mechanical energy to induce a chemical reaction, in this case, with a reducing agent like calcium oxide (CaO).
Experimental Protocol: Mechanochemical Synthesis of this compound
This protocol is adapted from methodologies for the mechanochemical debromination of hexabromobenzene[6]. It is a self-validating system where reaction completion can be monitored by analyzing the disappearance of the starting material and the emergence of the product.
-
Preparation: In a dry environment, weigh 5.51 g (10 mmol) of hexabromobenzene and 1.12 g (20 mmol) of calcium oxide (CaO). Ensure the reagents are finely powdered.
-
Milling: Transfer the mixture to a stainless steel grinding jar of a planetary ball mill. Add stainless steel balls (e.g., 10 mm diameter) at a ball-to-powder mass ratio of 20:1.
-
Reaction: Secure the jar in the planetary ball mill and operate at a rotational speed of 400 rpm. Conduct the milling for 6 hours to ensure near-complete debromination[6]. The mechanical energy facilitates the redox reaction between hexabromobenzene and CaO.
-
Work-up: After milling, carefully open the jar in a fume hood. Transfer the solid mixture to a beaker.
-
Purification - Step 1 (Removal of Unreacted HBB): Wash the solid mixture with toluene. Hexabromobenzene and the desired this compound product are soluble in toluene, while the inorganic byproducts are not. Filter the mixture and collect the filtrate.
-
Purification - Step 2 (Isolation): Evaporate the toluene from the filtrate under reduced pressure to obtain a solid residue containing a mixture of this compound and any unreacted hexabromobenzene.
-
Characterization: Analyze the resulting solid using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of this compound and assess the purity. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Spectroscopic and Analytical Characterization
Accurate identification and quantification of this compound are crucial, particularly in environmental and biological matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Mass Spectrometry (MS)
The mass spectrum of this compound is highly characteristic due to the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), in an approximate 1:1 ratio[7].
-
Molecular Ion (M⁺): The presence of five bromine atoms results in a distinctive isotopic cluster for the molecular ion peak. The most intense peaks in this cluster will be around m/z 472, corresponding to the various combinations of ⁷⁹Br and ⁸¹Br isotopes. The unique pattern of this cluster is a definitive indicator of a pentabrominated compound.
-
Fragmentation: Under electron ionization (EI), the primary fragmentation pathway is the sequential loss of bromine atoms. This results in significant fragment ions at [M-Br]⁺, [M-2Br]⁺, and so on. The loss of a bromine radical is a common fragmentation pattern for halogenated aromatic compounds[8].
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is simple but informative.
-
Chemical Shift (δ): It displays a single peak, a singlet, corresponding to the one proton on the aromatic ring. Due to the strong deshielding effect of the five electronegative bromine atoms, this proton resonates significantly downfield. The chemical shift is typically observed in the aromatic region, generally above 7.0 ppm[9][10]. The exact position can vary slightly depending on the solvent used.
Standardized Analytical Workflow
The analysis of this compound, especially at trace levels in environmental samples, requires a robust and validated workflow. This typically involves extraction, cleanup, and instrumental analysis.
Experimental Protocol: GC-MS Analysis of this compound in Soil
This protocol outlines a standard method for the determination of this compound in a solid matrix, a common requirement in environmental monitoring.
-
Sample Preparation & Extraction:
-
Homogenize and air-dry a 10 g soil sample.
-
Fortify the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled hexabromobenzene).
-
Place the sample in a cellulose thimble and perform Soxhlet extraction for 16-24 hours using 200 mL of a suitable solvent like toluene or a hexane/acetone mixture. This exhaustive extraction is necessary to recover persistent organic pollutants from the soil matrix.
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Perform column chromatography for cleanup. Pack a glass column with activated alumina or silica gel.
-
Apply the concentrated extract to the top of the column and elute with a nonpolar solvent (e.g., hexane). This step is critical to remove polar interferences that could affect the GC-MS analysis.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890 GC coupled to a 5977 MS or equivalent.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating brominated aromatics.
-
Injection: Inject 1 µL of the final extract in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes. This temperature program ensures good separation of brominated compounds.
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode. For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic m/z values of the this compound molecular ion cluster.
-
-
Quantification:
-
Identify this compound based on its retention time and the correct isotopic ratio of the monitored ions.
-
Quantify the concentration by comparing the integrated peak area of the analyte to that of the internal standard, using a multi-point calibration curve.
-
Safety and Toxicological Profile
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H319 (Causes serious eye irritation) and H413 (May cause long lasting harmful effects to aquatic life)[1].
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[11].
-
Toxicology: As a polybrominated aromatic compound, this compound is persistent in the environment and can bioaccumulate. It is often studied as a metabolite of hexabromobenzene, a known persistent organic pollutant (POP)[12]. Its potential for long-term toxicity and environmental impact necessitates careful handling and disposal according to local regulations.
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Synthesis of pentabromobenzene laboratory methods
An In-depth Technical Guide to the Laboratory Synthesis of Pentabromobenzene
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary laboratory methods for synthesizing this compound. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of this compound
This compound (C₆HBr₅) is a highly halogenated aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] Its structure, featuring five bromine atoms on a benzene ring, renders it exceptionally nonpolar, with good solubility in nonpolar organic solvents like toluene, hexane, and chloroform, and poor solubility in polar solvents such as water and ethanol.[1] Due to its high bromine content, this compound has applications as a flame retardant.[1] In the laboratory, it serves as a crucial reference standard for analytical methods aimed at quantifying brominated substances and as a versatile intermediate in the synthesis of more complex polyhalogenated molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆HBr₅ | [2] |
| Molecular Weight | 472.59 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 178 °C (451.15 K) | [1] |
| Boiling Point | 314 °C (587.15 K) | [1] |
| Density | 3.010 g/cm³ | [1] |
| CAS Number | 608-90-2 | [2] |
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures. The two most prominent and reliable strategies are:
-
Synthesis from Pentabromoaniline via Diazotization and Reduction: A multi-step but highly specific route that builds the molecule and then removes a functional group to arrive at the final product. This method offers excellent control over the final substitution pattern.
-
Reductive Debromination of Hexabromobenzene: A direct, single-step conversion from a commercially available, more substituted precursor. This method is efficient if the starting material is readily accessible.
A third, less common approach involves the direct, exhaustive bromination of benzene. However, this method is difficult to control and often results in a mixture of polybrominated benzenes, with hexabromobenzene being a major product, making the selective isolation of this compound challenging.[3][4]
Method 1: Synthesis from Pentabromoaniline via Sandmeyer-type Reaction
This classical approach is a powerful demonstration of functional group manipulation in aromatic chemistry. It involves the diazotization of a pentabromoaniline precursor, followed by the reductive removal of the diazonium group. The overall transformation leverages the Sandmeyer reaction, a versatile method for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[5][6]
Causality and Mechanistic Insight
The core of this method lies in converting the amino group (-NH₂) into an exceptionally good leaving group: dinitrogen gas (N₂).[7] This is achieved by treating the aromatic amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt (-N₂⁺).[7][8]
The subsequent removal of the diazonium group to install a hydrogen atom is accomplished with a reducing agent, most commonly hypophosphorous acid (H₃PO₂).[7][9] This step proceeds via a radical mechanism, where an electron transfer initiates the loss of N₂ gas, forming an aryl radical that then abstracts a hydrogen atom to yield the final product.[5]
Caption: Workflow for this compound Synthesis via Diazotization.
Experimental Protocol
(Note: This protocol assumes pentabromoaniline is the starting material. If starting from aniline, it must first be exhaustively brominated, a process that can be challenging due to steric hindrance and requires a strong acid catalyst like FeBr₃.)[10]
Materials:
-
Pentabromoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hypophosphorous Acid (H₃PO₂, 50% solution)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully prepare a solution of pentabromoaniline in a mixture of ethanol and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to prevent the premature decomposition of the diazonium salt. Stir vigorously throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
-
Reductive Deamination:
-
In a separate beaker, cool the hypophosphorous acid solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with continuous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours, or until the evolution of gas ceases, to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of ice water. A solid precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.[11]
-
The crude product can be purified by recrystallization. Given its nonpolar nature, a suitable solvent would be ethanol or a mixed solvent system like ethanol/toluene.[1][11] Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
Method 2: Reductive Debromination of Hexabromobenzene
This approach is synthetically elegant due to its simplicity, converting a readily available perbrominated arene directly into the desired pentabrominated product. The reaction involves the selective removal of one bromine atom and its replacement with a hydrogen atom (hydrodebromination).
Causality and Mechanistic Insight
The hydrodebromination of hexabromobenzene (HBB) can be achieved through various reductive methods. Photolytic methods, for instance, have been studied extensively, particularly in environmental contexts.[12] UV irradiation of HBB in a hydrogen-donating solvent (like toluene) can induce homolytic cleavage of a C-Br bond, generating an aryl radical. This radical then abstracts a hydrogen atom from the solvent to yield this compound. Studies show that bromine removal is favored from positions with high bromine density, making the conversion from HBB to this compound an efficient first step.[12]
Caption: Reductive Debromination of Hexabromobenzene.
Experimental Protocol
Materials:
-
Hexabromobenzene (HBB)
-
Toluene (or other suitable hydrogen-donating solvent)
-
Photoreactor equipped with a UV lamp
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dissolve hexabromobenzene in toluene in a quartz reaction vessel. The concentration should be optimized to ensure sufficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Place the vessel in a photoreactor and maintain a constant temperature, if necessary, using a cooling system.
-
-
Irradiation:
-
Irradiate the solution with a suitable UV light source. The reaction progress can be monitored over time by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of this compound and the consumption of hexabromobenzene.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid will be a mixture of this compound, unreacted hexabromobenzene, and potentially lower brominated benzenes.
-
This mixture can be separated and purified using column chromatography or fractional crystallization, exploiting the slight differences in polarity and solubility between the components.
-
Comparison of Synthetic Methods
| Feature | Method 1 (from Pentabromoaniline) | Method 2 (from Hexabromobenzene) |
| Starting Material | Pentabromoaniline | Hexabromobenzene |
| Number of Steps | Multi-step (diazotization, reduction) | Single step |
| Key Reagents | NaNO₂, H₂SO₄, H₃PO₂ | H-donating solvent, UV light |
| Control/Selectivity | High; product is well-defined. | Can be difficult to stop at pentabromo-; may produce mixtures. |
| Advantages | Unambiguous synthesis route. | Simpler procedure, fewer reagents. |
| Disadvantages | More complex, involves handling unstable diazonium salts. | Requires specialized photochemical equipment; purification can be challenging. |
Product Characterization and Validation
Independent of the synthetic route, the identity and purity of the final this compound product must be rigorously confirmed.
-
Melting Point: A sharp melting point at or near the literature value of 178 °C indicates high purity.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for a highly substituted benzene ring and C-H stretching, while lacking the N-H stretching bands of the aniline precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet in the aromatic region corresponding to the single proton. ¹³C NMR will show multiple signals corresponding to the five bromine-substituted carbons and the single proton-bearing carbon.
-
Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (472.59 g/mol ) and observing the characteristic isotopic pattern of a molecule containing five bromine atoms.[2]
References
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Vedantu. How to prepare penta bromobenzene from aniline class 12 chemistry CBSE. [Link][9]
- Google Patents. CN101134711A - A kind of preparation method of pentabromobenzyl bromide.
- Google Patents. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br).
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][14]
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Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
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National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link][6]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][7]
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YouTube. Bromination of Benzene! EAS Mechanism Explained. [Link][16]
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ResearchGate. Full Characterization of the UV Hydrodebromination Products of the Current-Use Brominated Flame Retardants Hexabromobenzene, Pentabromotoluene, and Pentabromoethylbenzene. [Link][12]
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UrbanPro. How will you convert benzene into (i) p-nitrobromobenzene...[Link]
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Semantic Scholar. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14c]-aniline. [Link]
-
Royal Society of Chemistry. Electrochemical synthesis and transformation of organoboron compounds. [Link]
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Patsnap. Synthesis method of hexabromobenzene. [Link]
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EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link][11]
-
Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. [4]
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Navigating the Solubility Landscape of Pentabromobenzene: A Technical Guide for Researchers
Introduction: Understanding the Significance of Pentabromobenzene Solubility
This compound (C₆HBr₅) is a highly brominated aromatic compound that serves as a critical building block and intermediate in various fields, including the synthesis of novel flame retardants, organic electronics, and advanced materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in different organic solvents is paramount for successful experimental design, reaction optimization, purification, and formulation. The dissolution of a solid compound into a liquid solvent is the first and often most critical step in a vast array of chemical processes. An inappropriate solvent choice can lead to failed reactions, low yields, and purification difficulties, ultimately wasting valuable time and resources.
This in-depth technical guide provides a thorough exploration of the solubility of this compound. Moving beyond simple qualitative descriptions, this document offers a foundational understanding of the principles governing its solubility, presents available solubility data, and provides a detailed, field-proven protocol for experimentally determining solubility. This guide is designed to empower researchers with the knowledge to make informed decisions when selecting solvents for their work with this compound, ensuring both scientific integrity and experimental success.
Theoretical Framework: The "Like Dissolves Like" Principle in the Context of this compound
The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, this principle is the primary determinant of its solubility profile.
This compound is a white to off-white crystalline powder at room temperature.[1] Its molecular structure, consisting of a benzene ring with five bromine atom substituents, results in a largely nonpolar character. The high degree of bromination contributes to a high molecular weight and significant London dispersion forces, which are the dominant intermolecular interactions.
Consequently, this compound exhibits favorable solubility in nonpolar organic solvents that also primarily interact through London dispersion forces.[1] These solvents can effectively surround the this compound molecules, overcoming the crystal lattice energy of the solid. Conversely, in polar solvents, such as water, alcohols, and ketones, the strong dipole-dipole interactions and hydrogen bonding between the solvent molecules exclude the nonpolar this compound, leading to poor solubility.[1]
Solubility Profile of this compound
| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Estimated Quantitative Solubility (based on Hexabromobenzene) |
| Nonpolar Aromatic | Toluene | C₇H₈ | Nonpolar | Soluble[1] | Likely > 10 g/100mL |
| Nonpolar Aliphatic | Hexane | C₆H₁₄ | Nonpolar | Soluble[1] | Data not available |
| Halogenated | Chloroform | CHCl₃ | Nonpolar | Soluble[1] | ~ 1 g/100mL (based on 10 mg/mL for hexabromobenzene) |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Sparingly Soluble to Insoluble | Data not available |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Poorly Soluble to Insoluble | Data not available |
| Ketones | Acetone | (CH₃)₂CO | Polar Aprotic | Poorly Soluble to Insoluble | Data not available |
| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Poorly Soluble to Insoluble[1] | Data not available |
| Methanol | CH₃OH | Polar Protic | Poorly Soluble to Insoluble[1] | Data not available | |
| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Sparingly Soluble | Data not available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble | Data not available |
| Water | Water | H₂O | Polar Protic | Insoluble | Insoluble |
Disclaimer: The quantitative solubility value for chloroform is based on data for hexabromobenzene and should be used as an estimation only. For precise applications, experimental determination of this compound's solubility is strongly recommended.
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is robust, requires standard laboratory equipment, and provides accurate, quantifiable results.
Principle
A saturated solution of this compound is prepared in the chosen solvent at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured. The solubility is then calculated as the mass of solute per volume of solvent.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Scintillation vials or small Erlenmeyer flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath (e.g., water bath or incubator)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Workflow for the gravimetric determination of this compound solubility.
Detailed Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
To a clean, dry scintillation vial or small Erlenmeyer flask, add a known volume (e.g., 10.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to the solvent. An excess is crucial to ensure that the solution becomes saturated and some solid remains undissolved. A good starting point is to add enough solid so that a visible layer of undissolved powder remains at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period, typically 24 to 48 hours. This extended stirring time is necessary to ensure that the system reaches equilibrium and the solvent is fully saturated with this compound.
-
After the equilibration period, turn off the stirrer and allow the vial to remain in the constant temperature bath for at least 2 hours to allow the excess solid to settle completely, leaving a clear supernatant.
-
-
Sampling and Filtration:
-
Carefully uncap the vial, minimizing any disturbance of the settled solid.
-
Using a clean, dry syringe, slowly withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant. Be careful not to draw up any of the undissolved solid.
-
Attach a 0.45 µm syringe filter (compatible with the solvent) to the syringe.
-
Dispense the filtered solution into a pre-weighed, clean, and dry glass vial. The filtration step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.
-
-
Gravimetric Analysis:
-
Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, with a gentle stream of nitrogen, or in a rotary evaporator. Avoid excessive heat, which could potentially sublime the this compound.
-
Once the solvent appears to be completely evaporated, place the vial in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.
-
Calculate the solubility using the following formula:
Solubility (g/100mL) = (Mass of residue (g) / Volume of sample taken (mL)) x 100
-
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound in organic solvents. A thorough understanding of these factors is crucial for controlling and predicting its behavior in solution.
-
Temperature: The solubility of most solids in liquids, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and to break the intermolecular forces between solvent molecules, allowing for greater dissolution. For applications requiring higher concentrations of this compound, heating the solution can be an effective strategy. However, it is important to consider the boiling point of the solvent and the thermal stability of this compound.
-
Solvent Polarity: As discussed previously, the polarity of the solvent is the most critical factor. Nonpolar solvents will generally be the most effective at dissolving this compound.
-
Molecular Size and Shape of the Solvent: While polarity is the primary driver, the size and shape of the solvent molecules can also play a role. Solvents with a molecular structure that can efficiently pack around the this compound molecule may exhibit slightly higher solvating power.
-
Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Impurities in the this compound can disrupt its crystal lattice, potentially leading to a slight increase in solubility. Impurities in the solvent can alter its overall polarity and solvating properties.
Safety and Handling of this compound
As a brominated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. It is essential to consult the Safety Data Sheet (SDS) for detailed information before working with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid creating dust when handling the solid material. Use a spatula or scoop for transferring the powder.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of its expected solubility profile, and a detailed, practical protocol for its experimental determination. By understanding the nonpolar nature of this compound and the factors that influence its dissolution, researchers can make informed decisions about solvent selection, leading to more efficient and successful experimental outcomes. The provided experimental workflow and step-by-step methodology offer a reliable means of obtaining precise solubility data, which is invaluable for process optimization and the development of new applications for this important chemical intermediate.
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IUPAC-NIST Solubility Database. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Taylor & Francis Online. Rapid determination of polybrominated diphenyl ethers in animal-derived foods using QuEChERS d SPE EMR-Lipid combined with GC-MS/MS. [Link]
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PubMed. Sorption and release process of polybrominated diphenyl ethers (PBDEs) from different composition microplastics in aqueous medium: Solubility parameter approach. [Link]
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Nature. Organic Solvent Solubility Data Book. [Link]
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MDPI. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase. [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1,2,3,4,5-Pentabromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,5-Pentabromobenzene (CAS No. 608-90-2) is a highly halogenated aromatic hydrocarbon. As a member of the polybrominated benzene family, it serves as a crucial reference standard in environmental analysis and toxicology studies, particularly for monitoring brominated flame retardants (BFRs) and their degradation products[1][2]. Its chemical structure, consisting of a benzene ring substituted with five bromine atoms and a single hydrogen atom, imparts distinct physical and chemical properties that are fundamental to its detection, handling, and behavior in various matrices. This guide provides a comprehensive overview of the core physical characteristics of 1,2,3,4,5-pentabromobenzene, offering field-proven insights and methodologies for its scientific application.
Physicochemical Properties
The physical state and behavior of 1,2,3,4,5-pentabromobenzene are dictated by its molecular structure and high molecular weight. The presence of five heavy bromine atoms results in a dense, stable solid with low volatility under ambient conditions.
Core Physical Data
A summary of the key physical properties of 1,2,3,4,5-pentabromobenzene is presented below. It is important to note that minor variations in reported values exist across different suppliers and databases, which can be attributed to the analytical methods used or the presence of trace impurities.
| Property | Value | Source(s) |
| CAS Number | 608-90-2 | [3][4] |
| Molecular Formula | C₆HBr₅ | [3] |
| Molecular Weight | 472.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 160 - 160.5 °C | [5] |
| Boiling Point | 376.1 °C (at 760 mmHg) | [3] |
| Density | 2.774 g/cm³ | [3] |
| Flash Point | 176.1 °C | [3] |
| Vapor Pressure | 1.60 x 10⁻⁵ mmHg (at 25 °C) | [3] |
| Refractive Index | 1.684 | [3] |
Solubility Profile
The principle of "like dissolves like" is central to understanding the solubility of 1,2,3,4,5-pentabromobenzene. Its heavily brominated structure renders the molecule highly nonpolar.
-
Nonpolar Solvents : It exhibits good solubility in nonpolar organic solvents such as toluene, chloroform, and hexane. This is the primary reason toluene is often used as the solvent for extraction and in the preparation of analytical standards[6].
-
Polar Solvents : Conversely, it has poor solubility in polar solvents like water, ethanol, and methanol. While some sources indicate slight solubility in methanol and DMSO, it is generally considered insoluble in aqueous media[5]. This low water solubility is a key factor in its environmental persistence and bioaccumulation potential.
Spectroscopic and Spectrometric Characterization
Definitive identification of 1,2,3,4,5-pentabromobenzene relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum of 1,2,3,4,5-pentabromobenzene is expected to be simple, showing a single resonance for the lone aromatic proton. Due to the strong electron-withdrawing and anisotropic effects of the five neighboring bromine atoms, this proton is significantly deshielded and its signal appears far downfield in the aromatic region (typically δ 7.0-9.0 ppm)[7]. The exact chemical shift is dependent on the solvent used.
-
¹³C NMR Spectroscopy : Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon atom in the benzene ring. The carbon atom bonded to the hydrogen (C-H) will have a significantly different chemical shift compared to the five carbons bonded to bromine atoms (C-Br)[8]. The C-Br signals are typically found in the range of δ 120-135 ppm, with the exact shifts influenced by the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule based on the absorption of infrared radiation, which excites molecular vibrations[2]. For 1,2,3,4,5-pentabromobenzene, the key expected absorption bands are:
-
Aromatic C-H Stretch : A weak to medium absorption band typically appears above 3000 cm⁻¹, characteristic of a C-H bond on an sp²-hybridized carbon[9].
-
Aromatic C=C Stretch : One or more bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring[10].
-
C-Br Stretch : Strong absorption bands in the fingerprint region, typically below 1000 cm⁻¹, are indicative of carbon-bromine bonds.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For brominated compounds, MS is particularly informative due to the unique isotopic signature of bromine.
-
Molecular Ion (M⁺) : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing five bromine atoms, like pentabromobenzene, will exhibit a characteristic and complex cluster of peaks for the molecular ion. The most intense peak in this cluster will not be the monoisotopic mass but will follow a binomial distribution pattern. This isotopic signature is an unambiguous indicator of the number of bromine atoms present.
-
Fragmentation Pattern : Under electron ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments[11]. A common fragmentation pathway for halogenated aromatics is the sequential loss of bromine atoms (M-Br) or the loss of HBr (M-HBr)[12]. Analyzing these fragmentation patterns provides corroborating evidence for the molecular structure.
Methodologies for Analysis
The analysis of 1,2,3,4,5-pentabromobenzene, particularly in environmental or biological samples, requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique[13].
Standard Protocol: GC-MS Analysis
The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established standard methods for the analysis of brominated flame retardants, which are directly applicable to this compound. EPA Method 1614, for example, details the determination of brominated diphenyl ethers using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), a technique that provides the sensitivity and selectivity needed for trace analysis[14][15].
Step-by-Step General Methodology:
-
Sample Preparation & Extraction :
-
Rationale : The goal is to efficiently extract the nonpolar analyte from a potentially complex matrix (e.g., soil, tissue, polymer) and remove interfering substances.
-
Procedure : A solid sample is typically dried and then extracted with a nonpolar solvent like toluene using a technique such as Soxhlet extraction or ultrasonic-assisted extraction[6][16]. An isotopically labeled internal standard is often added prior to extraction to ensure accurate quantitation.
-
-
Extract Cleanup :
-
Rationale : To remove lipids, sulfur, and other co-extracted materials that can interfere with GC analysis and MS detection.
-
Procedure : The crude extract is passed through a multi-layered silica gel or Florisil column. Gel permeation chromatography (GPC) may also be used for samples with high lipid content[14].
-
-
Concentration :
-
Rationale : To increase the analyte concentration to a level detectable by the instrument.
-
Procedure : The cleaned extract is carefully concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis :
-
Rationale : To separate the analyte from other compounds in the extract and to provide definitive identification and quantification.
-
Instrumentation : A high-resolution gas chromatograph equipped with a low-polarity capillary column (e.g., SLB-5ms) is used for separation. The GC is coupled to a mass spectrometer, often operated in selected ion monitoring (SIM) mode to enhance sensitivity by monitoring for the characteristic m/z values of this compound.
-
Typical GC Conditions :
-
Injector : Splitless injection at a high temperature (e.g., 280 °C).
-
Oven Program : A temperature ramp from a low initial temperature (e.g., 125 °C) to a high final temperature (e.g., 340 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of analytes with different boiling points.
-
Carrier Gas : Helium at a constant flow rate.
-
-
-
Data Interpretation :
-
Rationale : To confirm the presence of the analyte and determine its concentration.
-
Procedure : The analyte is identified by comparing its retention time and mass spectrum (including the isotopic cluster) to that of a certified reference standard. Quantification is performed by comparing the response of the native analyte to the response of the isotopically labeled internal standard.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the definitive identification and quantification of 1,2,3,4,5-pentabromobenzene in a solid matrix.
Safety and Handling
1,2,3,4,5-Pentabromobenzene is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
H319 : Causes serious eye irritation[17].
-
H413 : May cause long lasting harmful effects to aquatic life[17].
Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of the powder.
References
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
- Eljarrat, E., & Barceló, D. (2015). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry, 66, 3-11.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
EU Science Hub. (n.d.). IMEP-26: Determination of brominated flame retardants in plastic. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and.... Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010, May). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromocyclopentane. PubChem Compound Database. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromo-6-[1-(2,3,4,5,6-pentabromophenyl)ethyl]benzene. PubChem Compound Database. Retrieved from [Link]
-
Molbase. (n.d.). 1,2,3,4,5-pentabromobenzene|608-90-2. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,4,5-tetrabromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2010, June 15). Determination of selected polybrominated diphenylethers and polybrominated biphenyl in polymers by ultrasonic-assisted extraction and high-performance liquid chromatography-inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromo-6-iodobenzene. PubChem Compound Database. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Analysis of Pentabromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data of pentabromobenzene, a polybrominated aromatic compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings.
Introduction: The Significance of this compound and its Spectral Fingerprint
This compound (C₆HBr₅) is a highly brominated aromatic hydrocarbon.[1] Its structure, consisting of a benzene ring with five bromine substituents and a single hydrogen atom, gives rise to a unique and informative spectral profile. Understanding these spectral characteristics is paramount for researchers working with brominated flame retardants, environmental standards, and as a starting material in organic synthesis. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data of this compound, providing both the theoretical underpinnings and practical insights necessary for its unambiguous identification.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its simple, yet telling, structure.
¹H NMR Spectroscopy: A Singular Proton's Tale
Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be straightforward due to the presence of only one proton on the aromatic ring. The chemical shift of this proton is influenced by the strong electron-withdrawing and anisotropic effects of the five surrounding bromine atoms. These effects will deshield the proton, causing its resonance to appear at a characteristically downfield position.[1]
Interpreted Spectral Data: The ¹H NMR spectrum of this compound exhibits a single signal, a singlet, in the aromatic region. A representative spectrum shows this peak appearing at approximately 7.75 ppm .[2] The singlet multiplicity is due to the absence of any adjacent protons for spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.75 ppm | Singlet | 1H | Ar-H |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A robust protocol for obtaining a high-quality ¹H NMR spectrum of solid this compound involves the following steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Instrumentation:
-
Place the NMR tube in a spinner turbine and carefully insert it into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width for the aromatic region.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition may involve 16 to 64 scans.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Theoretical Insight: Due to the molecule's symmetry (a plane of symmetry passing through the C-H bond), the six carbon atoms of the this compound ring are not all unique. The carbon bearing the hydrogen (C-H) is unique. The two carbons ortho to the C-H are equivalent, the two carbons meta to the C-H are equivalent, and the carbon para to the C-H is unique. Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are significantly influenced by the attached bromine atoms through both inductive and heavy-atom effects.
Interpreted Spectral Data: The ¹³C NMR spectrum of this compound displays four signals in the aromatic region, consistent with the expected symmetry. The carbon attached to the single hydrogen atom is the most shielded among the aromatic carbons, while the bromine-substituted carbons are shifted to varying degrees.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) | Assignment |
| ~123.5 ppm | C-Br |
| ~129.0 ppm | C-Br |
| ~131.5 ppm | C-Br |
| ~135.0 ppm | C-H |
(Note: Precise assignment of the C-Br signals requires advanced 2D NMR techniques, but the presence of four distinct signals is the key diagnostic feature.)
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Use approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation and Setup: The same instrument is used, but the probe must be tuned to the ¹³C frequency.
-
Data Acquisition:
-
A wider spectral width is necessary to cover the entire range of carbon chemical shifts.
-
Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.
-
A significantly larger number of scans (hundreds to thousands) is required to obtain a good signal-to-noise ratio.
-
A relaxation delay is used between scans to allow for full magnetization recovery, ensuring accurate integration if quantitative analysis is needed.
-
Caption: Workflow for ¹³C NMR analysis of this compound.
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.
Theoretical Insight: Due to the presence of five bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a molecular ion peak that is actually a cluster of peaks, with the most intense peaks separated by two mass units. The fragmentation of this compound is expected to involve the sequential loss of bromine atoms and potentially the benzene ring itself.
Interpreted Spectral Data: The electron ionization (EI) mass spectrum of this compound shows a complex molecular ion region around m/z 472, reflecting the various combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peak in the molecular ion cluster will depend on the specific isotopic combination. The fragmentation pattern is characterized by the successive loss of bromine atoms.
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z (approximate) | Fragment |
| 468-478 | [C₆HBr₅]⁺ (Molecular Ion Cluster) |
| 389-399 | [C₆HBr₄]⁺ |
| 310-320 | [C₆HBr₃]⁺ |
| 231-241 | [C₆HBr₂]⁺ |
| 152-154 | [C₆HBr]⁺ |
| 75 | [C₆H₃]⁺ |
(Note: The m/z values are ranges to account for the isotopic distribution of bromine.)
Experimental Protocol: Acquiring the Mass Spectrum (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as toluene or hexane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
A temperature program is used to separate the analyte from any impurities.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) is typically used to fragment the molecule.
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Caption: Workflow for GC-MS analysis of this compound.
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound and indicative of the functional groups present.
Theoretical Insight: The IR spectrum of this compound will be dominated by vibrations of the benzene ring and the C-Br bonds. The C-H stretching vibration will be a weak to medium intensity band in the aromatic C-H region. The C-C stretching vibrations of the aromatic ring will appear in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibration is often a strong and informative band for substituted benzenes. The C-Br stretching vibrations will occur in the fingerprint region at lower wavenumbers.
Interpreted Spectral Data: The FT-IR spectrum of this compound shows characteristic absorptions for a highly substituted aromatic compound.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3070 | Aromatic C-H Stretch |
| ~1540 | Aromatic C=C Stretch |
| ~1420 | Aromatic C=C Stretch |
| ~860 | C-H Out-of-plane Bending |
| Below 700 | C-Br Stretch |
Experimental Protocol: Acquiring the FT-IR Spectrum (KBr Pellet)
For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective technique.
-
Sample Preparation:
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for FT-IR analysis of this compound (KBr pellet).
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and complementary suite of analytical techniques for the unequivocal identification and characterization of this compound. Each technique offers unique insights into the molecular structure, from the carbon-hydrogen framework to the molecular weight and functional groups. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently utilize these spectral data in their scientific endeavors.
References
-
INFRARED SPECTRUM OF BENZENE IN BROMINE SOLUTIONS - Knowledge Bank. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of o-dibromobenzene (a), this compound (b)... Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Reactions of Pentabromobenzene for Researchers, Scientists, and Drug Development Professionals
Introduction to Pentabromobenzene
This compound (C₆HBr₅) is a highly brominated aromatic compound that has garnered significant attention in both industrial and academic settings. Its chemical structure, characterized by a benzene ring substituted with five bromine atoms, imparts unique properties that make it a valuable, albeit challenging, substrate in synthetic organic chemistry.
Physicochemical Properties and Structural Features
This compound is a white to off-white crystalline solid at room temperature.[1] Its high molecular weight (472.59 g/mol ) and extensive halogenation contribute to its low volatility and poor solubility in polar solvents like water, ethanol, and methanol.[1] Conversely, it exhibits good solubility in nonpolar organic solvents such as hexane, toluene, and chloroform.[1] The dense substitution of bromine atoms on the aromatic ring significantly influences its electronic properties, rendering the ring electron-deficient and susceptible to certain types of chemical transformations while sterically hindering others.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆HBr₅ | |
| Molecular Weight | 472.59 g/mol | |
| Melting Point | 178 °C | |
| Boiling Point | 314 °C | |
| Appearance | White to off-white crystalline powder |
Significance and Applications
Historically, the high bromine content of this compound has made it and related polybrominated benzenes effective flame retardants.[2] However, environmental concerns regarding the persistence and potential toxicity of brominated flame retardants have led to increased research into their chemical transformations and degradation pathways.[3] In the context of modern organic synthesis, this compound serves as a versatile building block for the construction of complex, sterically hindered, and electronically unique molecules relevant to materials science and drug development.
Health and Safety Considerations
This compound is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a sterically hindered and electron-poor substrate like this compound, these reactions are particularly valuable for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
While specific literature on Suzuki-Miyaura coupling of this compound is not abundant, the following protocol is adapted from general procedures for electron-deficient aryl bromides.[5][7] The choice of a strong base and a bulky, electron-rich phosphine ligand is crucial to overcome the steric hindrance and electronic nature of the substrate.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos), and a base (e.g., CsF or K₃PO₄, 2-3 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | Adapted from[7] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | Good | Adapted from[5] |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[8][9] This reaction is known for its tolerance of a wide range of functional groups.
The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[1][10] A key difference is that the transmetalation step does not require a base.
Caption: Catalytic cycle of the Stille coupling.
The following is a representative protocol for the Stille coupling of this compound, adapted from general procedures for aryl bromides.[1][11]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1-1.2 mmol) in a degassed solvent such as DMF, toluene, or THF.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%). In some cases, a co-catalyst like CuI may be beneficial.
-
Reaction Execution: Heat the mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is often treated with an aqueous solution of KF to precipitate the tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13] This reaction has become a powerful tool for the synthesis of anilines and their derivatives.
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[2][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[14][15] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for success.
-
Reaction Setup: To a flame-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent and Execution: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the sealed tube to 80-120 °C with stirring.
-
Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. After drying and concentration, the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[16][17]
The reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium complex. Reductive elimination yields the coupled product.[18]
Caption: Catalytic cycles of the Sonogashira coupling.
The following protocol is a general representation for the Sonogashira coupling of aryl bromides.[17][19]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.2 mmol).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) under an inert atmosphere.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group onto an aromatic ring from an aryl halide using a cyanide source and a palladium catalyst.[20][21]
The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, cyanide transfer (transmetalation), and reductive elimination.[22] A challenge in this reaction is the potential for cyanide to poison the palladium catalyst.[20]
This protocol is adapted from general procedures using potassium hexacyanoferrate(II) as a non-toxic cyanide source.[20][21]
-
Reaction Setup: In a screw-cap tube, combine this compound (1.0 mmol), a palladium precatalyst, a suitable ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol).
-
Solvent System: Add a degassed solvent mixture, such as dioxane and water.
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Due to the five electron-withdrawing bromine atoms, the benzene ring in this compound is highly electron-deficient, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Considerations for Polyhalogenated Arenes
The SNAr mechanism typically proceeds via an addition-elimination pathway.[3][23] A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group (in this case, a bromide ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The aromaticity is then restored by the departure of the leaving group. The high degree of bromination in this compound should activate the ring towards nucleophilic attack.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with O-, S-, and N-Nucleophiles
This compound can react with various nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, and amines, to yield the corresponding substituted products.[3][24] The reaction conditions, such as temperature and solvent, will influence the reaction rate and selectivity.
Experimental Protocol (Adapted for this compound)
The following is a general protocol for an SNAr reaction on this compound with sodium methoxide.
-
Reagent Preparation: Prepare a solution of sodium methoxide in methanol or use a commercially available solution.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like DMF or DMSO.
-
Nucleophile Addition: Add the sodium methoxide solution (1.1-1.5 mmol) to the flask.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via column chromatography.
Organometallic Chemistry of this compound
The formation of organometallic reagents from this compound, such as organolithium or Grignard reagents, opens up pathways for the introduction of a wide range of electrophiles.
Lithiation and Grignard Reagent Formation
The direct lithiation of this compound via halogen-metal exchange is a feasible route. However, the stability of the resulting organolithium species can be a concern, and side reactions may occur. The use of strong alkyllithium reagents like n-butyllithium or tert-butyllithium at low temperatures is typically required.[25]
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) and slowly add a solution of n-butyllithium (1.1-1.2 equivalents) in hexanes. Stir the mixture at this temperature for a defined period (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Reductive and Photochemical Reactions
Reductive Dehalogenation
This compound can undergo reductive dehalogenation, where one or more bromine atoms are replaced by hydrogen atoms. This can be achieved using various reducing agents and catalytic systems.
Photochemical Transformations
Exposure of this compound to UV radiation can lead to hydrodebromination, where a bromine atom is replaced by a hydrogen atom from the solvent or other hydrogen donors.[2] This process is of significant environmental interest as it is a potential degradation pathway for brominated flame retardants.[2] Studies on related polybrominated compounds have shown that debromination is favored at positions with a higher density of bromine atoms.[2]
Other Important Transformations
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds with aryl halides.[26] While often requiring harsher conditions than palladium-catalyzed reactions, it provides an alternative synthetic route. For this compound, an Ullmann reaction with a phenol in the presence of a copper catalyst and a base would yield a polybrominated diphenyl ether.[27]
Summary and Future Outlook
This compound is a versatile substrate that can undergo a wide array of chemical transformations, making it a valuable tool for the synthesis of complex and highly functionalized aromatic compounds. Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates are key strategies for its functionalization. Understanding the reactivity of this highly halogenated arene is crucial for its application in materials science, medicinal chemistry, and for elucidating its environmental fate. Future research will likely focus on developing more efficient and selective catalytic systems for the transformation of this compound and related polyhalogenated compounds, further expanding their synthetic utility.
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An In-depth Technical Guide to the Synthesis of Pentabromobenzene from Benzene
This guide provides a comprehensive overview of the synthesis of pentabromobenzene, a significant polybrominated aromatic compound. Primarily utilized as a flame retardant and an intermediate in organic synthesis, a thorough understanding of its preparation is crucial for researchers in materials science and drug development.[1] This document delves into the core chemical principles, provides a detailed experimental protocol, and outlines the critical safety considerations inherent in this process.
Theoretical Framework: The Mechanism of Perbromination
The synthesis of this compound from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] Due to the high stability of the benzene ring, the reaction requires a catalyst to generate a sufficiently potent electrophile. The overall transformation involves the sequential substitution of five hydrogen atoms on the benzene ring with bromine atoms.
Electrophilic Aromatic Substitution (EAS)
The bromination of benzene proceeds via a well-established two-step mechanism:
-
Formation of the Arenium Ion: In the initial, rate-determining step, the π electrons of the benzene ring act as a nucleophile, attacking the bromine electrophile.[3][4] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][6]
-
Restoration of Aromaticity: In the second, much faster step, a weak base removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic system and yielding the brominated product.[3][4]
Generation of the Bromonium Ion Electrophile
Molecular bromine (Br₂) by itself is not electrophilic enough to react with the electron-stable benzene ring.[5] A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is required.[7] The Lewis acid interacts with a bromine molecule, polarizing the Br-Br bond and creating a highly reactive complex that behaves as a source of the bromonium ion (Br⁺).[8][9] This "activated" bromine is a powerful electrophile capable of being attacked by the benzene ring.[10]
Catalyst Activation: Br₂ + FeBr₃ ⇌ [Br-Br---FeBr₃] ⇌ Br⁺[FeBr₄]⁻
The Path to Pentasubstitution
Achieving pentasubstitution requires overcoming the deactivating effect of the bromine substituents. While halogens are ortho-, para- directors, they are also deactivating, meaning they withdraw electron density from the ring, making subsequent substitutions progressively more difficult. To drive the reaction towards completion and achieve a high degree of bromination, forcing conditions are necessary. This typically involves using a large excess of bromine and elevated temperatures to ensure the highly deactivated tetrabromobenzene intermediate reacts further.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Benzene (C₆H₆) | Round-bottom flask (500 mL) |
| Bromine (Br₂) | Reflux condenser |
| Iron filings (Fe) | Dropping funnel |
| 10% Sodium hydroxide (NaOH) solution | Heating mantle with magnetic stirrer |
| Saturated sodium bisulfite (NaHSO₃) solution | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Buchner funnel and flask |
| Toluene (for recrystallization) | Beakers, Erlenmeyer flasks |
| Gas trap (for HBr) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Equip the top of the condenser with a gas trap (e.g., a tube leading to a beaker of NaOH solution) to neutralize the hydrogen bromide (HBr) gas evolved during the reaction. The entire apparatus must be set up in a certified fume hood.[11]
-
Catalyst Generation: Place benzene (e.g., 0.1 mol) and a catalytic amount of iron filings (e.g., 2% by weight of benzene) into the reaction flask.
-
Bromine Addition: Cautiously charge the dropping funnel with a significant excess of liquid bromine (e.g., 0.55 mol, a 10% molar excess for pentasubstitution). Begin stirring the benzene-iron mixture and add the bromine dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture under reflux using a heating mantle for several hours to drive the polybromination to completion. The disappearance of the brown bromine color and the cessation of HBr evolution are indicators that the reaction is nearing its end.[12]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bisulfite to the stirred mixture to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, 10% sodium hydroxide solution (to remove acidic impurities), and finally with brine.[12]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried solution to remove the desiccant.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization. Toluene is a suitable solvent for this purpose.[1] Dissolve the crude product in a minimum amount of hot toluene, allow it to cool slowly to form crystals, and then collect the purified this compound by vacuum filtration.
-
-
Characterization: Confirm the identity and purity of the white to off-white crystalline product using standard analytical techniques.[1][13]
| Property | Value | Reference |
| Molecular Formula | C₆HBr₅ | [14] |
| Molar Mass | 472.59 g/mol | [14] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~160.5 °C | [15] |
| Boiling Point | ~376 °C | [16] |
| Solubility | Soluble in nonpolar solvents (Toluene, Chloroform), insoluble in water. | [1] |
Visualization of Workflow and Mechanism
To clarify the experimental and chemical processes, the following diagrams are provided.
Experimental Workflow
Caption: Overview of the synthesis workflow for this compound.
Mechanism of Initial Bromination
Caption: Mechanism for the first electrophilic substitution step.
Critical Safety Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Chemical Hazards :
-
Benzene : A known carcinogen, highly flammable, and toxic. All handling must occur within a fume hood.
-
Bromine : Extremely corrosive and toxic, causing severe burns upon contact and being fatal if inhaled.[11][17] It is a strong oxidizing agent. Work must be conducted in a fume hood with appropriate PPE.[11]
-
Hydrogen Bromide (HBr) : A corrosive gas that is a byproduct of the reaction. A gas trap is mandatory to prevent its release into the atmosphere.
-
-
Personal Protective Equipment (PPE) :
-
Emergency Procedures :
-
Skin Contact : In case of contact with bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19]
-
Inhalation : If vapors are inhaled, move the individual to fresh air immediately and seek medical help.[11]
-
Spills : Bromine spills must be neutralized with a reducing agent like sodium thiosulfate solution before cleanup.
-
-
Waste Disposal : All halogenated organic waste must be collected in a designated container for hazardous waste disposal. Aqueous washes should be neutralized before disposal according to institutional guidelines.[17][18]
Conclusion
The synthesis of this compound from benzene via electrophilic aromatic substitution is a robust but hazardous process. Success hinges on a firm grasp of the underlying EAS mechanism, the use of forcing conditions to achieve poly-substitution, and an unwavering commitment to safety. Careful control of reaction parameters, a meticulous work-up procedure, and appropriate purification are essential for obtaining a high-purity product. This guide provides the foundational knowledge for researchers to approach this synthesis with competence and safety.
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Identifying and Characterizing Byproducts in the Synthesis of Pentabromobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Purity in Pentabromobenzene Synthesis
This compound (C₆HBr₅) is a highly brominated aromatic compound of significant interest as a flame retardant and a versatile intermediate in organic synthesis.[1] Its efficacy in these roles is intrinsically linked to its purity. The presence of closely related byproducts, such as under-brominated tetrabromobenzenes or the over-brominated hexabromobenzene, can alter the material's physical properties and reactivity, compromising performance and introducing unpredictable variables in downstream applications.
This guide provides a comprehensive framework for understanding, identifying, and characterizing the common byproducts generated during the synthesis of this compound. We will delve into the mechanistic origins of these impurities and present a robust, field-proven analytical workflow to ensure the quality and integrity of the final product. This document is designed for chemical researchers and process development professionals who require a deep, practical understanding of this chemical system.
The Synthesis of this compound: A Mechanistic Overview
The most common route to this compound is through the direct electrophilic aromatic substitution (EAS) of benzene.[2][3] This reaction is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), which serves to polarize the bromine molecule (Br₂), creating a powerful electrophile (formally "Br⁺").[4]
The reaction proceeds in a stepwise fashion. In the initial, rate-determining step, the nucleophilic π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5] In a subsequent fast step, a proton is abstracted from this intermediate, restoring the aromaticity of the ring and yielding the brominated product.[3] This process repeats, adding bromine atoms one by one until the target substitution level is reached.
Genesis of Byproducts: Unraveling the Side Reactions
The formation of byproducts in this synthesis is not a random event but a predictable consequence of the reaction mechanism and conditions. The primary impurities are typically other polybrominated benzenes with fewer or more bromine atoms than the target pentabromo- derivative.
Over-Bromination: The Formation of Hexabromobenzene
The most common byproduct is hexabromobenzene (C₆Br₆), resulting from the bromination of the desired this compound product.[6] Although each successive bromine atom added to the ring deactivates it towards further electrophilic attack, the forcing conditions often required for penta-substitution (e.g., elevated temperature, high catalyst concentration, or extended reaction times) can be sufficient to drive the final substitution.[5][7]
-
Causality: The reaction is a statistical process. Even as this compound becomes the dominant species in the reaction mixture, it is still subject to further bromination. The kinetic barrier to brominating the highly deactivated this compound ring is significant but can be overcome, leading to the thermodynamically stable, fully substituted hexabromobenzene. Controlling reaction stoichiometry and residence time is critical to minimize its formation.[8]
Under-Bromination: A Spectrum of Isomers
Conversely, incomplete reaction leads to the presence of under-brominated species. The most probable of these are the various isomers of tetrabromobenzene (C₆H₂Br₄). Lesser-substituted compounds like tribromobenzenes can also be present if the reaction is quenched prematurely or if stoichiometry is not precisely controlled. The bromination of benzene typically produces a mixture of components, including unreacted benzene, monobromobenzene, and various dibromobenzene isomers.[9]
-
Causality: The formation of these byproducts is a matter of kinetics. Achieving complete conversion to this compound without inducing over-bromination requires careful optimization of reaction parameters. Insufficient bromine, low catalyst activity, or inadequate reaction time will inevitably leave a distribution of lower-brominated benzenes in the crude product mixture.
The logical flow of the primary reaction and the emergence of key byproducts are illustrated in the diagram below.
Caption: Synthesis pathway and byproduct formation.
A Systematic Approach to Byproduct Identification
A multi-technique analytical workflow is essential for the unambiguous identification and quantification of byproducts in a crude this compound sample. The primary workhorse for separation and initial identification is Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the gold standard for definitive structural confirmation of isolated impurities.
The general workflow is as follows:
Caption: General analytical workflow for byproduct analysis.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing the complex mixture of polybrominated benzenes.[10] The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each separated component, allowing for tentative identification.[11]
The Power of Bromine's Isotopic Signature
A key advantage in this analysis is the natural isotopic abundance of bromine: approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. This near 1:1 ratio creates a highly characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. A molecule with 'n' bromine atoms will exhibit a cluster of peaks with a binomial distribution pattern, making it straightforward to determine the number of bromine atoms in the parent ion and its fragments. For example, this compound (C₆HBr₅) will show a molecular ion cluster (M, M+2, M+4, M+6, M+8, M+10) with a relative intensity ratio of approximately 1:5:10:10:5:1.
Experimental Protocol: GC-MS Analysis
The following is a robust, field-tested protocol for the analysis of a crude this compound reaction mixture.
Objective: To separate and identify polybrominated benzene byproducts.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer (Quadrupole or similar).
Materials:
-
Crude this compound sample.
-
High-purity solvent (e.g., Toluene or Dichloromethane).
-
GC vial with insert.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction product in a suitable solvent like toluene. Vortex to ensure complete dissolution.
-
GC Column: Use a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness. These columns provide excellent resolution for polyhalogenated compounds.[12]
-
Injector Setup:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer Settings:
Data Interpretation and Expected Results
The resulting chromatogram will show a series of peaks. Due to the increasing boiling points with higher bromination, the expected elution order is: Tetrabromobenzene isomers < this compound < Hexabromobenzene.
The mass spectrum of each peak should be analyzed for its molecular ion (M⁺) cluster to determine the number of bromine atoms.
| Compound Name | Formula | Molecular Weight (using ⁷⁹Br) | Key MS Ion Clusters (m/z) |
| Tetrabromobenzene | C₆H₂Br₄ | 390 | 388-396 (M⁺), 309-317 (M-Br)⁺ |
| This compound | C₆HBr₅ | 467 | 466-476 (M⁺), 387-397 (M-Br)⁺ |
| Hexabromobenzene | C₆Br₆ | 546 | 544-556 (M⁺), 465-475 (M-Br)⁺ |
Table 1: Expected Byproducts and Their Mass Spectrometric Data.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS provides excellent evidence for the identity of byproducts, NMR spectroscopy offers definitive structural confirmation, especially for distinguishing between isomers (e.g., 1,2,3,5- vs. 1,2,4,5-tetrabromobenzene). If a significant unknown byproduct is detected, it can be isolated via preparative chromatography and subjected to ¹H and ¹³C NMR analysis.
-
¹H NMR: this compound will show a singlet in the aromatic region of the ¹H NMR spectrum.[15] Tetrabromobenzene isomers will show more complex splitting patterns (e.g., two singlets or an AB quartet) depending on the substitution pattern. Hexabromobenzene has no protons and will be silent in the ¹H NMR spectrum.
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. The chemical shifts are influenced by the strong deshielding effect of the bromine atoms, though the "heavy atom effect" can cause the ipso-carbon (the carbon directly attached to bromine) to appear further upfield than expected.[16]
Conclusion
The effective identification of byproducts in this compound synthesis is a critical component of quality control, ensuring product consistency and reliability. The formation of under- and over-brominated species is an inherent aspect of the electrophilic aromatic substitution mechanism. A disciplined analytical approach, spearheaded by GC-MS for separation and initial identification, provides the necessary insight to characterize these impurities. By understanding the mechanistic origins of these byproducts and employing robust analytical workflows, researchers and drug development professionals can effectively control their synthesis processes, optimize reaction conditions to maximize purity, and ensure the final product meets the stringent specifications required for its intended application.
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Stability and degradation pathways of pentabromobenzene
An In-depth Technical Guide to the Stability and Degradation Pathways of Pentabromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PBBz) is a fully brominated aromatic compound that has seen use as a brominated flame retardant (BFR) and serves as a standard for environmental research and testing.[1][2] As a member of the polybrominated benzene family, its chemical stability and persistence in the environment are of significant concern. The high degree of bromination renders PBBz lipophilic, leading to its potential for bioaccumulation in organisms and subsequent biomagnification through the food chain.[3] Concerns over its environmental fate and potential toxicity have prompted extensive research into its stability and the mechanisms by which it degrades.[4][5]
This technical guide provides a comprehensive overview of the stability of this compound and details its primary degradation pathways. We will delve into the mechanisms of photolytic, microbial, oxidative, and thermal degradation, offering field-proven insights into the experimental choices required to study these processes. This document is designed to serve as a foundational resource for professionals investigating the environmental impact and remediation strategies for this compound and related halogenated compounds.
Physicochemical Properties and General Stability
The stability and environmental behavior of this compound are dictated by its chemical and physical properties. It is a white to off-white crystalline solid at room temperature and is stable under normal conditions.[6] Its high molecular weight and the presence of five bromine atoms result in very low aqueous solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition into organic matter and fatty tissues.[7] While generally stable, PBBz can react violently with strong reducing agents.[6]
| Property | Value | Source |
| Chemical Formula | C₆HBr₅ | [6] |
| Molecular Weight | 472.59 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Boiling Point | 376.1 °C at 760 mmHg | [6] |
| Vapor Pressure | 1.6E-05 mmHg at 25°C | [6] |
| Water Solubility | Very low (insoluble) | [7] |
| Log Kow | High (indicating lipophilicity) | [3] |
Degradation Pathways of this compound
The degradation of this compound in the environment is a slow process, but it can occur through several key pathways. The primary mechanisms involve the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of lower-brominated congeners, which may exhibit different toxicity and mobility profiles.
Photodegradation Pathway
Photodegradation, or photolysis, is a major abiotic degradation route for PBBz, particularly in atmospheric and aquatic environments where it can be exposed to sunlight.[8] The process is initiated when the molecule absorbs photons of sufficient energy, typically in the UV range, leading to the homolytic cleavage of a C-Br bond and subsequent reductive debromination.[9]
Mechanism: The core mechanism involves the absorption of UV radiation, which excites the PBBz molecule to a higher energy state. This excitation can lead to the breaking of a C-Br bond, the weakest bond in the molecule, to form a bromophenyl radical and a bromine radical. The bromophenyl radical then abstracts a hydrogen atom from the surrounding medium (e.g., solvent, water) to form a tetrabromobenzene molecule. This process can continue in a stepwise fashion, leading to progressively less-brominated benzenes.
The photodegradation kinetics of brominated flame retardants, including the related hexabromobenzene (HBB), typically follow a pseudo-first-order model.[10][11] The rate of degradation is highly dependent on the wavelength of light, the solvent medium, and the initial concentration of the compound.[10][12] Studies on HBB have shown that degradation rates are significantly faster under shorter UV wavelengths (180-400 nm) compared to visible light (400-700 nm).[10] Solvents also play a critical role; for instance, degradation is often faster in solvents like acetone, which can act as a photosensitizer, compared to non-polar solvents like n-hexane.[11][12]
Caption: Simplified photolytic degradation pathway of this compound.
Microbial Degradation: Anaerobic Reductive Debromination
Under anoxic conditions, such as those found in deep sediments and contaminated aquifers, microbial activity is a key driver of PBBz degradation.[13] The primary mechanism is reductive debromination, a form of organohalide respiration where certain anaerobic bacteria use the halogenated compound as an electron acceptor.[14]
Mechanism: Specialized bacteria, most notably species of Dehalococcoides, possess enzymes called reductive dehalogenases (RDases) that catalyze the removal of bromine atoms, replacing them with hydrogen.[15][16] This process is a stepwise reaction, with highly brominated congeners being sequentially debrominated to less toxic, lower-brominated forms. Studies on related polybrominated compounds have demonstrated that Dehalococcoides mccartyi strains can completely debrominate penta- and tetra-brominated diphenyl ethers to diphenyl ether.[14][15][17] It is highly probable that similar pathways exist for this compound, leading to the formation of benzene, which can then be further mineralized by other members of the microbial community under anaerobic conditions.[18][19]
Caption: Anaerobic reductive debromination pathway of this compound.
While anaerobic degradation is well-documented for highly halogenated compounds, aerobic degradation of PBBz is less favorable. The strong electron-withdrawing nature of the bromine atoms makes the aromatic ring resistant to the initial oxidative attack by oxygenase enzymes, which is the typical first step in aerobic aromatic degradation.[20]
Oxidative Degradation Pathway
In environments where strong oxidizing agents are present, such as hydroxyl radicals (•OH), PBBz can undergo oxidative degradation. Hydroxyl radicals are highly reactive species formed photochemically in the atmosphere and can be generated in advanced oxidation processes (AOPs) used for water treatment.[21][22]
Mechanism: The degradation is initiated by the addition of an •OH radical to the aromatic ring of this compound, forming a hydroxycyclohexadienyl radical intermediate.[23] In the presence of oxygen, this intermediate can undergo a series of reactions. One major pathway involves the elimination of a bromine atom and the formation of a brominated phenol. Another pathway can lead to the opening of the aromatic ring, resulting in the formation of smaller, aliphatic compounds that can be more readily mineralized.[23] While this pathway is mechanistically plausible, the kinetics and specific product distribution for PBBz require further empirical study.
Thermal Degradation
Thermal decomposition is relevant in the context of fires involving materials containing PBBz as a flame retardant and during high-temperature waste incineration.[24] The degradation products of BFRs under thermal stress can be highly toxic.
Mechanism: At elevated temperatures, the C-Br bonds in PBBz will break, releasing bromine radicals. These radicals act as flame retardants by scavenging other high-energy radicals (like H• and •OH) in the gas phase of a fire, thus interrupting the combustion cycle. However, this process can also lead to the formation of hazardous byproducts. Incomplete combustion or pyrolysis can result in the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are known to be highly toxic and persistent.[5][25] The thermal degradation of BFRs also releases hydrogen bromide (HBr) and various brominated hydrocarbons.[25]
Experimental Protocols for Degradation Studies
Studying the degradation of this compound requires robust and well-controlled experimental designs. The choice of protocol depends on the specific degradation pathway being investigated. A critical aspect of these studies is the implementation of a stability-indicating analytical method capable of separating the parent compound from its various degradation products.[26]
Caption: General experimental workflow for a forced degradation study.
Protocol 1: Photodegradation Study
This protocol is designed to assess the photostability of PBBz and identify its photolytic degradation products.[27]
-
Preparation of Solutions: Prepare a stock solution of this compound in a photochemically inert and UV-transparent solvent (e.g., hexane or acetonitrile). Prepare experimental solutions by diluting the stock to a known concentration (e.g., 1-5 mg/L).
-
Experimental Setup:
-
Transfer the experimental solution into quartz tubes (which are transparent to UV light).
-
Prepare dark controls by wrapping identical tubes in aluminum foil to prevent light exposure. This is crucial to distinguish photolytic degradation from other potential losses.
-
Place the tubes in a photostability chamber equipped with a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp with a specific wavelength like 254 nm).[27] Maintain a constant temperature.
-
-
Exposure and Sampling:
-
Irradiate the samples. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw one tube from the light and one dark control.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the concentration of PBBz versus time to determine the degradation kinetics and calculate the half-life.[30]
-
Use the mass spectra obtained from GC-MS to identify the structure of degradation products by observing the sequential loss of bromine atoms.
-
Protocol 2: Anaerobic Microbial Degradation Study
This protocol aims to evaluate the biodegradability of PBBz under anaerobic conditions.
-
Culture and Medium Preparation:
-
Prepare an anaerobic mineral medium in serum bottles. The medium should contain essential nutrients, a reducing agent (e.g., sodium sulfide), and a redox indicator (e.g., resazurin).
-
Strictly maintain anaerobic conditions by purging the medium and headspace with an inert gas mixture (e.g., N₂/CO₂).
-
-
Inoculation and Spiking:
-
Inoculate the medium with an active anaerobic culture known to perform reductive dehalogenation, such as a Dehalococcoides-containing consortium, or with sludge from an anaerobic digester.
-
Prepare sterile controls by autoclaving inoculated bottles. This validates that degradation is biotic.
-
Spike the cultures and controls with a known amount of this compound (typically dissolved in a minimal amount of a carrier solvent like acetone).
-
-
Incubation and Monitoring:
-
Incubate the bottles in the dark at a controlled temperature (e.g., 30°C) without shaking.
-
At regular intervals, sacrifice a bottle from both the active and sterile sets.
-
-
Extraction and Analysis:
-
Data Analysis:
-
Compare the concentration of PBBz in the active cultures to the sterile controls to confirm biological degradation.
-
Identify the sequence of debrominated products to elucidate the degradation pathway.
-
Toxicological Implications
This compound itself is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[6] The primary toxicological concern with many brominated flame retardants is not necessarily the parent compound, which often has low acute toxicity, but the potential for bioaccumulation and the toxicity of its degradation and metabolic products.[5]
The degradation of PBBz leads to the formation of tetra-, tri-, di-, and monobrominated benzenes. There is evidence that some of these lower-brominated benzenes can be hepatotoxic.[5] Furthermore, incomplete combustion during thermal degradation can produce highly toxic PBDDs and PBDFs.[5] Therefore, a complete understanding of the degradation pathways is essential for a thorough risk assessment, as the environmental transformation of PBBz can lead to the formation of compounds with different and potentially greater toxicological profiles.
Conclusion
This compound is a persistent organic pollutant whose stability in the environment is a significant concern. While resistant to rapid degradation, it can be transformed through photolytic, microbial, and oxidative processes. The primary degradation pathways involve a stepwise reductive debromination, leading to the formation of a series of lower-brominated benzenes. Understanding these pathways, the kinetics involved, and the factors that influence them is critical for predicting the environmental fate of this compound and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust studies, ensuring that the data generated is reliable and contributes to a comprehensive assessment of the risks posed by this compound and its transformation products.
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An In-Depth Technical Guide to the Safe Handling of Pentabromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromobenzene (C₆HBr₅) is a halogenated aromatic compound belonging to the family of brominated flame retardants (BFRs).[1] While valuable as a research chemical and environmental standard, its chemical structure necessitates a comprehensive understanding of its health and safety profile to ensure the protection of laboratory personnel and the environment.[1] This guide provides a detailed, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond procedural steps to explain the causality behind each safety recommendation.
Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings.
1.1 GHS Classification
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][3]
-
Hazardous to the aquatic environment, long-term hazard (Category 4), H413: May cause long-lasting harmful effects to aquatic life.[2][3]
It is crucial to note that while some safety data sheets may list additional hazards, these often pertain to solutions where the solvent (e.g., toluene) contributes significantly to the hazard profile. This guide focuses on the properties of this compound itself.
1.2 Toxicological Summary
-
Acute Effects: The primary acute hazard is serious eye irritation upon direct contact.[2] While comprehensive data on acute oral, dermal, and inhalation toxicity is limited, the general principle for halogenated aromatics is to minimize all routes of exposure.
-
Chronic Effects & Environmental Fate: The greater concern with brominated compounds like this compound lies in their environmental persistence.[4] The H413 classification indicates that the substance is not easily biodegradable and can remain in ecosystems for extended periods, potentially leading to bioaccumulation.[4] The long-term effects on human health are not thoroughly investigated, but structurally related compounds are known to have potential impacts on thyroid function.
Physicochemical Properties for Safe Handling
Understanding the physical properties of this compound is fundamental to predicting its behavior in the laboratory and implementing appropriate controls. As a solid at room temperature, the primary exposure risk during handling is the inhalation of fine dust particles or direct skin/eye contact.
| Property | Value | Source(s) |
| CAS Number | 608-90-2 | [1][2][5] |
| Molecular Formula | C₆HBr₅ | [1][2][5] |
| Molecular Weight | 472.59 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | 160.5 °C | [1] |
| Boiling Point | ~345-376 °C (estimates vary) | [1][5] |
| Density | ~2.77 - 3.26 g/cm³ (estimates vary) | [1][5] |
| Solubility | Poorly soluble in polar solvents (e.g., water); Soluble in nonpolar solvents (e.g., Toluene, Hexane, Chloroform) | [1][4] |
Occupational Exposure Limits (OELs)
As of this guide's publication, specific occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) have not been established for this compound.[6][7][8] In the absence of a defined OEL, a conservative approach is mandated. This involves implementing engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention, prioritizing engineering controls over personal protective equipment, is the standard for safe laboratory practice.
4.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and all work with its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's airflow contains aerosols and vapors, preventing them from entering the laboratory's atmosphere.
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient rate of air exchange to dilute any fugitive emissions.
4.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is required even when engineering controls are in place. The selection of PPE should be deliberate and based on the specific tasks being performed.
Protocol for PPE Usage:
-
Eye and Face Protection: At a minimum, ANSI Z.87.1-compliant safety goggles with side shields are required. When handling solutions with a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact. For prolonged handling or during spill cleanup, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A full-length laboratory coat, buttoned completely, is mandatory to protect skin and personal clothing.
-
-
Respiratory Protection: The use of a chemical fume hood should preclude the need for respiratory protection. However, in the event of a significant spill or a failure of engineering controls where dust may be generated, a NIOSH-approved respirator with particulate filters (e.g., an N95, R100, or P100 filter) would be necessary. Respirator use requires prior medical clearance and fit-testing under an institutional respiratory protection program.
Safe Handling and Storage Procedures
5.1 Handling Protocols
-
Always consult the Safety Data Sheet (SDS) before using the chemical for the first time.
-
Work in a designated area within a chemical fume hood.
-
Avoid the generation of dust. Use a spatula for transfers and handle containers carefully.
-
When working with solutions, use grounding and bonding for metal containers to prevent static discharge, which can be an ignition source for flammable solvents.
-
Use spark-free tools when handling the material or its containers.
-
Prohibit eating, drinking, or smoking in any area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling is complete.
5.2 Storage Protocols
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
-
Inventory: Maintain an accurate inventory. Date containers upon receipt and upon opening.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
6.1 Accidental Release Measures (Spills)
-
Minor Spill (Solid):
-
Ensure proper PPE is worn (goggles, lab coat, gloves).
-
Gently sweep up the material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate all personnel from the immediate area and alert others.
-
Move upwind from the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.
-
Prevent entry into the area until emergency personnel arrive. Do not attempt to clean up a major spill without specialized training and equipment.
-
6.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[4]
6.3 Fire-Fighting Measures
-
Hazards: While this compound itself is not highly flammable, it will burn. Combustion produces toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas. Containers may rupture under fire conditions.[4]
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Dry chemical, carbon dioxide, or alcohol-resistant foam are generally suitable.[4]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Waste Disposal Considerations
This compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS department.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Follow all local, state, and federal regulations.
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This compound (PBBZ) Safety Data Sheet. (2022). Scantec Nordic. Link
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This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - EPN. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pentabromobenzene: A Comprehensive Technical Guide to GHS Classification and Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and associated hazards of pentabromobenzene. As a Senior Application Scientist, this document is structured to deliver not only the essential safety information but also the scientific context and rationale behind the classifications, ensuring a thorough understanding for professionals working with this compound.
Executive Summary
This compound (C₆HBr₅) is an aromatic compound that, due to its chemical properties, requires careful handling and a clear understanding of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is primarily classified as a substance that causes serious eye irritation and may have long-lasting harmful effects on aquatic life. This guide will dissect these classifications, explore the available toxicological data, provide detailed protocols for safe handling, and outline emergency procedures. The information herein is synthesized from authoritative sources to ensure accuracy and reliability for the scientific community.
GHS Classification of this compound
The GHS classification for this compound provides a standardized communication of its hazards. The following table summarizes the key GHS elements for this chemical.
| GHS Element | Classification | Code |
| Pictogram | Irritant | |
| Signal Word | Warning | |
| Hazard Statements | Causes serious eye irritation | H319 |
| May cause long lasting harmful effects to aquatic life | H413 | |
| Precautionary Statements | Prevention | |
| Wash skin thoroughly after handling. | P264 | |
| Avoid release to the environment. | P273 | |
| Wear protective gloves/ eye protection/ face protection. | P280 | |
| Response | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | |
| If eye irritation persists: Get medical advice/attention. | P337+P317 | |
| Storage | ||
| Store locked up. | P405 | |
| Disposal | ||
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Note: This classification is based on aggregated data from multiple sources. Some suppliers may provide slightly different information based on the purity of the substance or the presence of impurities or solvents.[1][2]
In-Depth Hazard Analysis
A thorough understanding of the hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety measures in a laboratory or manufacturing setting.
Human Health Hazards
The primary human health hazard identified for this compound is serious eye irritation (H319) .[1][2]
-
Mechanism of Action : While the specific molecular mechanism for eye irritation by this compound is not extensively detailed in readily available literature, it is likely due to its chemical properties as a halogenated aromatic compound. Such compounds can interact with the proteins and lipids in the ocular tissues, leading to inflammation, pain, and redness. Direct contact with the eyes can cause significant discomfort and potential damage if not promptly and properly addressed.
-
Experimental Evidence : The classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA). While specific study details are often proprietary, the "Warning" signal word and H319 classification indicate that the substance has been shown to cause reversible eye irritation in experimental models.
It is important to note that while some safety data sheets for solutions of this compound in solvents like toluene list numerous other health hazards, these are primarily attributable to the solvent.[3] For pure this compound, the data strongly supports eye irritation as the main health concern.
Environmental Hazards
This compound is classified as a substance that may cause long lasting harmful effects to aquatic life (H413) .[1][2]
-
Persistence and Bioaccumulation : As a polybrominated aromatic compound, this compound is expected to be persistent in the environment.[4] It is poorly soluble in water and is likely to adsorb to organic matter in soil and sediment.[4] There are concerns about its potential for bioaccumulation in aquatic organisms, similar to other polybrominated diphenyl ethers (PBDEs) which have been extensively studied for their environmental impact.[4][5] this compound has been detected in human adipose tissue, and it is suggested that it may be a metabolite of hexabromobenzene.[6]
-
Ecotoxicity : The H413 classification suggests that while the acute toxicity to aquatic organisms may be low, the long-term effects due to its persistence and potential for bioaccumulation are a significant concern.[4] No effects were observed in short-term aquatic toxicity tests on fish, Daphnia, and algae.[4] However, the long-term risk to the aquatic ecosystem warrants strict measures to prevent its release into the environment.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent environmental release.
Engineering Controls
-
Ventilation : Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[7] Engineering controls that enclose the process or provide local exhaust ventilation are the most effective means of minimizing exposure.[8]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye and Face Protection : Chemical safety goggles or glasses that meet the ANSI Z.87.1 standard are mandatory.[9] A face shield should be worn over safety glasses when there is a risk of splashing.[9]
-
Skin Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn.[9] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times. A lab coat should be worn, and it should be buttoned to cover as much skin as possible.[9]
-
Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if there is a risk of inhaling dust, a NIOSH-approved respirator is required.[9] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[9]
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
Store locked up to prevent unauthorized access.[3]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3][13]
-
Skin Contact : Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation occurs, seek medical attention.[3][13]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
Accidental Release Measures
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or foam to extinguish a fire.[13]
-
Specific Hazards : When heated to decomposition, this compound may emit toxic fumes of hydrogen bromide.[15]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Experimental and Workflow Diagrams
To visually represent the safety considerations and workflows, the following diagrams are provided.
GHS Hazard Communication Workflow
Caption: GHS Hazard Communication and Safety Workflow for this compound.
Emergency First-Aid Decision Tree
Caption: Decision Tree for First-Aid Response to this compound Exposure.
References
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An In-Depth Technical Guide to the Discovery and History of Pentabromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromobenzene (C₆HBr₅) is a highly halogenated aromatic compound that has garnered interest in various fields of chemical research and development. Its unique properties, stemming from the presence of five bromine atoms on a benzene ring, have led to its use as a flame retardant and as a standard for environmental analysis. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for this compound, along with a detailed examination of its structural characterization and the mechanistic principles underpinning its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals by offering a thorough understanding of this important chemical entity.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented as a singular landmark discovery but is rather situated within the broader historical development of aromatic chemistry in the 19th and early 20th centuries. The exploration of benzene and its derivatives, following its isolation by Michael Faraday in 1825, led to extensive investigation into its reactivity, including halogenation reactions.
Early work on the bromination of benzene and its derivatives laid the foundation for the synthesis of polybrominated compounds. Key advancements in diazotization and substitution reactions, particularly the work of Traugott Sandmeyer in 1884 and Ludwig Gattermann, were pivotal. The Sandmeyer reaction, which allows for the conversion of an aryl amino group into a variety of substituents, including halogens, via a diazonium salt, became a cornerstone of aromatic synthesis.[1] It is through the application and refinement of such reactions that the synthesis of highly substituted haloarenes like this compound became achievable. While a specific "discoverer" of this compound is not easily identified from the historical literature, its preparation is a logical extension of the systematic study of aromatic substitution reactions.
Synthetic Methodologies: A Historical Perspective and Modern Approaches
The synthesis of this compound has evolved from early, often harsh and non-selective, bromination methods to more controlled and higher-yielding procedures. The most established and versatile method for the laboratory-scale synthesis of this compound commences with aniline.
The Aniline Route: A Strategic Approach to Polysubstitution
Direct bromination of benzene to achieve pentasubstitution is challenging due to the deactivating effect of the bromine atoms on the aromatic ring with each successive substitution. Aniline, however, provides a strategic starting point due to the powerful activating and ortho-, para-directing nature of the amino group.
Causality Behind Experimental Choices:
The synthesis of this compound from aniline is a multi-step process where each step is dictated by the need to control the reactivity of the aromatic ring and to introduce the substituents in a deliberate manner.
-
Protection of the Amino Group: The amino group in aniline is highly activating, leading to rapid and often uncontrollable polysubstitution, typically resulting in the formation of 2,4,6-tribromoaniline upon treatment with bromine water.[2] To moderate this reactivity and to facilitate further bromination, the amino group is first "protected" by converting it into an amide, typically an acetanilide, through acylation. This is a critical step as the acetyl group is less activating than the amino group, allowing for more controlled subsequent bromination.
-
Exhaustive Bromination: The protected aniline derivative then undergoes exhaustive bromination to introduce the remaining bromine atoms onto the ring.
-
Deprotection and Diazotization: Following bromination, the protecting group is removed to regenerate the amino group. This amino-substituted polybrominated benzene is then converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This diazotization step is crucial as it transforms the amino group into an excellent leaving group (N₂).
-
Sandmeyer Reaction: The final step involves the displacement of the diazonium group with a bromine atom via the Sandmeyer reaction, which utilizes a copper(I) bromide catalyst.[1][3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1]
Retrosynthetic Analysis of this compound from Aniline
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound from Aniline
The following is a representative, multi-step protocol for the synthesis of this compound from aniline, based on established organic chemistry principles.
Step 1: Acetylation of Aniline to Acetanilide
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a short period.
-
Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide to 2,4,6-Tribromoacetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution with constant stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the 2,4,6-tribromoacetanilide by filtration, wash with water, and dry.
Step 3: Further Bromination to Pentabromoaniline
-
This step requires more forcing conditions. The 2,4,6-tribromoaniline (obtained after hydrolysis of the acetanilide) is treated with an excess of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, in a suitable solvent like fuming sulfuric acid or a haloalkane.
-
The reaction mixture is heated to drive the substitution to completion.
-
Careful work-up involving quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine is necessary.
-
The product, pentabromoaniline, is then isolated.
Step 4: Diazotization of Pentabromoaniline
-
Suspend the pentabromoaniline in a mixture of a strong acid (e.g., sulfuric acid or hydrobromic acid) and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for a period to ensure complete formation of the diazonium salt.
Step 5: Sandmeyer Reaction to form this compound
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Nitrogen gas will be evolved.
-
After the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.
-
The crude this compound is then isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Sources
Methodological & Application
Application Note: High-Sensitivity Analysis of Pentabromobenzene in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive, field-proven protocol for the trace-level analysis of pentabromobenzene (PBBz) in complex environmental matrices. This compound is a member of the polybrominated benzene family, closely related to brominated flame retardants (BFRs), which are recognized as persistent organic pollutants (POPs). Due to its persistence, potential for bioaccumulation, and toxicity, robust and sensitive analytical methods are required for its monitoring. This guide details a complete workflow, from sample collection and preparation to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, environmental scientists, and analytical chemists. The methodology emphasizes experimental causality, self-validating quality control systems, and is grounded in established regulatory and scientific literature.
Introduction and Scientific Principle
This compound (C₆HBr₅) is an aromatic compound where five hydrogen atoms of a benzene ring are substituted with bromine. It enters the environment as a degradation product of higher brominated flame retardants, such as decabromodiphenyl ether (DecaBDE), or as an impurity in commercial BFR mixtures.[1] Like other POPs, its hydrophobicity causes it to partition into fatty tissues and adsorb to sediments, making it a persistent environmental and biological contaminant.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this application due to its high separation efficiency and specific detection capabilities.[3][4] The principle of this method involves:
-
Extraction: Isolating PBBz from the sample matrix (e.g., soil, water, tissue) using a suitable organic solvent.
-
Cleanup: Removing co-extracted interfering compounds (e.g., lipids, humic acids) to enhance analytical sensitivity and protect the instrument.
-
Separation (GC): Injecting the purified extract into a gas chromatograph, where PBBz is volatilized and separated from other components on a capillary column based on its boiling point and chemical properties.
-
Detection (MS): As PBBz elutes from the GC column, it is ionized (typically via Electron Ionization - EI), fragmented, and detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for positive identification, while the signal intensity allows for precise quantification.
Materials and Reagents
-
Solvents (Pesticide Grade or equivalent): Hexane, Dichloromethane (DCM), Acetone, Toluene, Nonane.
-
Standards:
-
This compound (PBBz) analytical standard (>99% purity).
-
Internal Standard (IS): ¹³C₁₂-labeled PCB 118 or a similar compound not expected in samples. The choice of IS is critical for correcting variations in extraction efficiency and instrument response.
-
Surrogate Standard: Hexabromobenzene (HBB) or another brominated compound with similar chemical properties to PBBz. Added before extraction to monitor method performance for each sample.
-
-
Reagents:
-
Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours to remove organic contaminants.
-
Silica Gel (60-200 mesh), activated by heating at 180°C for 16 hours.
-
Concentrated Sulfuric Acid (H₂SO₄), ACS grade.
-
-
Glassware: All glassware must be meticulously cleaned, rinsed with solvent, and baked to prevent contamination.[5]
-
Consumables:
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica Gel, 6 mL, 1 g).
-
GC Vials (2 mL, amber) with PTFE-lined septa.
-
Syringe filters (0.22 µm, PTFE).
-
Sample Preparation and Extraction Workflow
The goal of sample preparation is to efficiently extract PBBz while minimizing interferences. The following protocol is a robust method for soil or sediment samples. Modifications are required for aqueous or biological tissue samples as detailed in EPA Method 1614A.[6]
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is highly efficient for extracting POPs from solid matrices.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the soil/sediment sample. Weigh approximately 10 g (dry weight) of the sample and mix it with an equal amount of diatomaceous earth or baked sodium sulfate.
-
Spiking: Spike the sample with a known amount of surrogate standard (e.g., Hexabromobenzene).
-
Cell Loading: Load the mixture into a PLE stainless steel cell. Top off any remaining volume with diatomaceous earth.
-
Extraction Parameters:
-
Solvent: Hexane:Dichloromethane (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Cycles: 2 cycles, 5 minutes each.
-
Flush Volume: 60% of cell volume.
-
-
Collection: Collect the extract in a clean glass vial.
-
Concentration: Concentrate the extract to approximately 1-2 mL using a gentle stream of nitrogen.
Extract Cleanup (Sulfuric Acid/Silica Gel)
This step is critical for removing lipids and other organic interferences that can degrade GC-MS performance.[1]
Step-by-Step Protocol:
-
Column Preparation: Prepare a multi-layer cleanup column in a glass chromatography column. Pack, from bottom to top: a glass wool plug, 2 g of anhydrous sodium sulfate, 4 g of activated silica gel, 8 g of 44% (w/w) sulfuric acid-impregnated silica gel, and 2 g of anhydrous sodium sulfate.
-
Pre-Elution: Rinse the column with 50 mL of hexane and discard the eluate.
-
Sample Loading: Load the concentrated extract from the PLE step onto the column.
-
Elution: Elute the PBBz and other neutral compounds with 70 mL of Hexane:DCM (1:1, v/v).
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add the internal standard (e.g., ¹³C₁₂-PCB 118) just prior to analysis.
GC-MS Instrumentation and Parameters
The analysis should be performed on a gas chromatograph coupled with a mass spectrometer. The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Gas Chromatograph (GC) Parameters
The choice of GC column and temperature program is designed to provide sharp peaks and good resolution from potential isomers or contaminants. A low-bleed column (e.g., DB-5ms) is essential for trace analysis to minimize background noise.[9][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms, Restek Rtx-1614) | Provides excellent separation for semi-volatile, non-polar compounds like PBBz.[9][11] |
| Injector | Split/Splitless (Operated in Splitless mode) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of PBBz without thermal degradation.[12] |
| Injection Vol. | 1 µL | Standard volume; can be adjusted based on concentration. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions, balancing speed and resolution. |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min) | Gradual ramp separates analytes by boiling point, with a high final temperature to elute PBBz and clean the column. |
Mass Spectrometer (MS) Parameters
Selected Ion Monitoring (SIM) mode is used to maximize sensitivity by monitoring only the specific ions characteristic of this compound.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature balancing ionization efficiency and minimizing source contamination. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases signal-to-noise ratio compared to full scan, essential for trace analysis.[11] |
| Solvent Delay | 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Ions to Monitor | See Table below | Specific ions for quantification and confirmation of PBBz and a potential surrogate. |
Table of Selected Ions for SIM Analysis
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Target Analyte | 472 | 470, 474 |
| Hexabromobenzene | Surrogate Std. | 550 | 552, 314 |
Rationale for Ion Selection: The molecular ion cluster of brominated compounds is highly characteristic due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For this compound (C₆HBr₅), the molecular ion with five ⁷⁹Br atoms would be at m/z 470 (approx.), while the ion with four ⁷⁹Br and one ⁸¹Br would be at m/z 472. The most abundant ion in the cluster (m/z 472) is chosen as the quantifier for maximum sensitivity, while others serve as qualifiers to confirm identity by maintaining their expected isotopic abundance ratios.
Data Analysis, Quantification, and Quality Control
Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing PBBz at concentrations spanning the expected sample range (e.g., 0.1 to 50 ng/mL). Each standard must contain the internal standard at a constant concentration.
-
Analysis: Analyze the calibration standards using the established GC-MS method.
-
Curve Generation: Plot the response ratio (Peak Area of PBBz / Peak Area of IS) against the concentration of PBBz. Perform a linear regression to generate a calibration curve. A correlation coefficient (R²) of >0.995 is required.
-
Sample Quantification: Analyze the prepared sample extracts. Calculate the concentration of PBBz in the sample using the response ratio from the sample and the regression equation from the calibration curve.
Quality Control (QC) for a Self-Validating System
A robust QC protocol ensures the trustworthiness and reliability of the results.[2][13]
-
Method Blank: An analyte-free matrix (e.g., baked sand) is extracted and analyzed with every batch of 20 samples to check for laboratory contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of PBBz is analyzed with each batch. The recovery must fall within established control limits (e.g., 70-130%) to validate the batch.[2]
-
Surrogate Standard Recovery: The recovery of the surrogate (e.g., Hexabromobenzene) must be calculated for every sample. Recoveries outside the control limits (typically 60-140%) may indicate a matrix-specific extraction problem.
-
Qualifier Ion Ratios: The ratio of the qualifier ion(s) to the quantifier ion must be within ±20% of the ratio observed in a calibration standard to confirm the identity of the analyte.
Conclusion
This application note details a reliable and high-sensitivity GC-MS protocol for the determination of this compound in environmental solid matrices. The method combines efficient pressurized liquid extraction, robust cleanup, and specific instrumental analysis. By adhering to the detailed steps for sample preparation, instrument parameterization, and stringent quality control, laboratories can achieve the accurate and defensible data required for environmental monitoring and regulatory compliance. The principles outlined can be adapted for other persistent organic pollutants and various sample matrices with appropriate validation.
References
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]
-
V. S. Gómez-Albarrán, et al. (2011). Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction. Chemosphere, 84(7), 869-881. [Link]
-
M. B. Y. Yılmaz, et al. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in Water and Sediments by Gas Chromatography Mass Spectrometry. International Journal of Environmental Research, 10(3), 423-434. [Link]
-
A. A. Olukunle, et al. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2012, 934836. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]
-
Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). EPA 505-F-14-004. [Link]
-
ResearchGate. (2011). Validation of a GC–MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction. [Link]
-
A. Ghasemzadeh-mochale, et al. (2016). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Iranian journal of public health, 45(7), 913–923. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11854. [Link]
-
J. Molnar Jazić, et al. (2018). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. Archives of Environmental Protection, 44(3), 51-62. [Link]
-
Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexabromobenzene. PubChem Compound Summary for CID 6905. [Link]
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Application Note: A Robust HPLC-MS/MS Method for the Sensitive and Selective Separation of Brominated Flame Retardants in Complex Matrices
Abstract
This application note details a highly selective and sensitive method for the separation and quantification of prevalent brominated flame retardants (BFRs) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to their persistence, potential for bioaccumulation, and suspected toxicity, the analysis of BFRs in environmental and biological matrices is of critical importance.[1][2][3] This protocol addresses the analytical challenges posed by the diverse physicochemical properties of BFRs, particularly the thermal instability of compounds like Decabromodiphenyl ether (BDE-209) and the need for diastereoisomer-specific separation of Hexabromocyclododecanes (HBCDs), which are limitations of traditional Gas Chromatography (GC) methods.[3][4][5] The described workflow, encompassing optimized sample preparation and a robust reversed-phase HPLC-MS/MS methodology, provides a reliable system for researchers in environmental science, food safety, and toxicology.
Introduction: The Analytical Imperative for BFRs
Brominated flame retardants are a broad class of organobromine compounds added to a vast array of consumer and industrial products—including electronics, textiles, and building materials—to inhibit flammability.[6] Major classes include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD), and tetrabromobisphenol A (TBBPA).[6][7] Despite their efficacy, many BFRs are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread contamination.[8] Their chemical stability results in environmental persistence, and their lipophilicity drives bioaccumulation in food chains.[1][2]
The analytical challenge lies in the diversity of BFR structures and their presence at trace levels in highly complex matrices. While GC-based methods are common, they are unsuitable for thermally labile or polar BFRs.[4][5] High-temperature GC inlets can cause degradation of highly brominated congeners like BDE-209 and interconversion of HBCD diastereoisomers, leading to inaccurate quantification.[3] Liquid chromatography (LC) circumvents these issues, offering a more robust separation technique.[4][9] When coupled with tandem mass spectrometry (MS/MS), LC provides the exceptional sensitivity and selectivity required for confident identification and quantification at pg-levels.[1][5][8] This note presents a comprehensive method that leverages the strengths of LC-MS/MS for the simultaneous analysis of key BFRs.
Causality Behind the Methodological Choices
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to efficiently extract BFRs from the sample matrix while removing interfering compounds that could suppress the MS signal or compromise the chromatographic separation. The choice of technique is matrix-dependent.
-
Extraction: For solid matrices like soil, sediment, and sewage sludge, Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (UAE) are highly effective.[10][11] The use of a binary solvent mixture, such as hexane and acetone or hexane and dichloromethane, is crucial to accommodate the wide polarity range of BFRs and ensure efficient penetration into the sample matrix.[10] For aqueous samples, Solid-Phase Extraction (SPE) is the technique of choice, offering excellent pre-concentration.[1][12]
-
Cleanup: Complex biological and environmental samples contain high molecular weight compounds (e.g., lipids, humic acids) that are detrimental to the HPLC-MS/MS system. Gel Permeation Chromatography (GPC) is the gold standard for removing these macromolecules, ensuring a cleaner extract and prolonging instrument life.[5][13] For less complex matrices, a simple cleanup using silica or Florisil cartridges may suffice.[6] The self-validating nature of this protocol is established here through the addition of isotopically labeled internal standards prior to extraction, which accurately corrects for analyte loss during the multi-step preparation process.
Chromatographic Separation: The Core of the Method
The separation of BFRs is achieved based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase: A reversed-phase C18 column is the cornerstone of this method.[5][14] Its hydrophobic alkyl chains provide strong retention for the lipophilic BFR molecules, allowing for effective separation based on subtle differences in their structure and degree of bromination.
-
Mobile Phase and Gradient Elution: A binary gradient consisting of water (Mobile Phase A) and an organic solvent like methanol or acetonitrile (Mobile Phase B) is employed.[5][12] A gradient program is essential for a multi-residue analysis. The elution begins with a higher proportion of water to retain and resolve the more polar BFRs (e.g., TBBPA). The organic content is then gradually increased to elute the less polar, more strongly retained compounds like the highly brominated PBDEs in a reasonable timeframe.[5] This approach ensures sharp peak shapes and optimal resolution across the entire range of analytes.
Detection: Ensuring Sensitivity and Specificity
-
Ionization: Tandem mass spectrometry is the definitive detection technique. For most BFRs, negative mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) provides excellent sensitivity.[5] These soft ionization techniques minimize in-source fragmentation, preserving the molecular ion for analysis.
-
Multiple Reaction Monitoring (MRM): The trustworthiness of the results is guaranteed by the use of MRM.[5] In this mode, the first quadrupole (Q1) is set to isolate the specific precursor ion (e.g., the [M-H]⁻ ion) of a target BFR. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic product ion. This precursor-to-product ion transition is a unique fingerprint for the analyte, virtually eliminating false positives from matrix interferences and providing a highly robust and defensible quantification system.
Experimental Workflow Diagram
The overall analytical procedure from sample receipt to final data reporting is outlined below.
Caption: End-to-end workflow for BFR analysis.
Detailed Experimental Protocol
This protocol provides an example for the analysis of BFRs in a sewage sludge matrix. Modifications to the extraction and cleanup steps may be required for other matrices.
Sample Preparation Protocol
-
Homogenization: Homogenize approximately 10 g of wet sludge sample.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of an isotopic internal standard solution containing, for example, ¹³C₁₂-TBBPA, ¹³C₁₂-BDE-209, and d₁₈-γ-HBCD.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone. Place the sample in an ultrasonic bath for 20 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully collect the supernatant (organic layer).
-
Repeat Extraction: Repeat steps 3 and 4 twice more, combining the supernatants.
-
GPC Cleanup: Concentrate the combined extract to 1-2 mL. Load the extract onto a GPC system equipped with a divinylbenzene-polystyrene column and elute with a 1:1 mixture of ethyl acetate and cyclohexane to remove lipids and other high molecular weight interferents.[5]
-
Final Concentration: Collect the BFR fraction, reduce the volume under a gentle stream of nitrogen, and solvent-exchange into 1 mL of methanol. The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | SCIEX API 4000 QTRAP or equivalent |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-95% B), 15-20 min (95% B), 20.1-25 min (10% B) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
Data Presentation and Expected Performance
The described method allows for the baseline separation of critical BFRs, including the diastereoisomers of HBCD. The high selectivity of MRM detection ensures reliable quantification even at low concentrations.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Typical LOQ (pg on column) |
| TBBPA | 542.7 | 462.8 | 34 |
| α-HBCD | 640.7 | 79.0 | 65 (for total HBCD) |
| β-HBCD | 640.7 | 79.0 | 65 (for total HBCD) |
| γ-HBCD | 640.7 | 79.0 | 65 (for total HBCD) |
| BDE-209 | 958.5 | 478.7 | 53 |
| (Note: LOQ values are indicative and based on data from similar methodologies.[5] Precursor and product ions may vary slightly based on the specific isotopes monitored. BDE-209 may also be analyzed via APCI for enhanced sensitivity.) |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a definitive and robust solution for the challenging analysis of brominated flame retardants. By avoiding the high temperatures associated with GC analysis, it ensures the integrity of thermally sensitive compounds. The protocol's reliance on the highly selective MRM detection mode, combined with a meticulous sample preparation strategy using internal standards, yields a self-validating system that delivers accurate and reproducible data for monitoring BFRs in a variety of complex matrices. This method is fit-for-purpose for researchers and regulatory bodies requiring reliable data on these environmentally significant contaminants.
References
-
Driffield, M., Harmer, N., Bradley, E., Fernandes, A. R., Rose, M., Mortimer, D., & Dicks, P. (2008). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. Food Additives and Contaminants: Part A, 25(7), 895-903. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. Available from: [Link]
-
Hadi, P., & Al-Ismail, A. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. Materials Science Forum, 890, 235-239. Available from: [Link]
-
Al-Thani, R. F., Al-Saad, K. A., & Obanda, V. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Molecular Sciences, 25(12), 6617. Available from: [Link]
-
Abdallah, M. A.-E., Harrad, S., & Covaci, A. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Scholarly Research Notices, 2014, 651834. Available from: [Link]
-
Jagić, K., Bečelić-Ternjei, M., & Fingler, S. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 72(4), 283-300. Available from: [Link]
-
Hadi, P. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Available from: [Link]
-
Eljarrat, E., & Barceló, D. (2011). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry, 30(3), 465-476. Available from: [Link]
-
Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research. Available from: [Link]
-
Covaci, A., Voorspoels, S., & de Boer, J. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 145-171. Available from: [Link]
-
SCIEX. (n.d.). Brominated flame retardants (BFRs). Available from: [Link]
-
Park, J.-H., Lee, J.-H., & Lee, J.-S. (2014). Simple Identification of Brominated Flame Retardants in Polymeric Materials by HPLC with Ultrasonic Extraction. ResearchGate. Available from: [Link]
-
Schlummer, M., Brandl, F., Mäurer, A., & van Eldik, R. (2005). Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV. Journal of Chromatography A, 1064(1), 39-51. Available from: [Link]
-
Longdom Publishing SL. (n.d.). Chromatography Advancements: Analytical Separation Techniques. Available from: [Link]
-
Klančar, A., Brodnik, Z., & Vrhovšek, D. (2014). The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentration and UHPLC-UV Method. Chromatographia, 77(1-2), 121-128. Available from: [Link]
-
Harrad, S., & Abdallah, M. A.-E. (2011). Advances in the Sample Preparation of Brominated Flame Retardants and Other Brominated Compounds. ResearchGate. Available from: [Link]
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Incorporation of pentabromobenzene into textiles
An Application Guide to the Incorporation of Pentabromobenzene into Textiles for Flame Retardancy
Introduction
The treatment of textiles with flame retardant chemicals is a critical safety measure in numerous applications, from home furnishings to protective apparel. Among the various classes of flame retardants, halogenated compounds, particularly brominated flame retardants (BFRs), have been widely used due to their high efficiency.[1] this compound is a BFR that has been utilized in textile applications, often as part of a formulation to meet specific fire safety standards.
This document serves as a detailed application note and protocol for the incorporation of this compound into textile substrates. It is intended for researchers and scientists in materials science and product development. For professionals in drug development, this guide may offer parallels in formulation science, analytical validation, and toxicological assessment, providing a framework for understanding how chemical additives are applied to consumer and industrial goods, and the subsequent need to evaluate their efficacy, safety, and environmental impact.
The application of BFRs like this compound is not without significant environmental and health considerations. These compounds can be persistent in the environment and may bioaccumulate.[2] Therefore, their use is increasingly regulated, and a thorough understanding of their application and analysis is paramount for both compliance and the development of safer alternatives. This guide will detail the mechanism, application methods, and analytical validation for textiles treated with this compound, while also acknowledging the critical context of its environmental and health profile.
Mechanism of Action: Brominated Flame Retardants
This compound, like other brominated flame retardants, primarily functions in the gas phase of a fire to interrupt the combustion cycle. When the treated textile is exposed to high heat, the C-Br bonds in the this compound molecule break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame, which are essential for propagating the combustion chain reaction. This process cools the flame and reduces the rate of burning.
To enhance its efficacy, this compound is almost always used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[1] The antimony trioxide reacts with the released bromine to form antimony tribromide (SbBr₃), which is volatile and acts as a more efficient carrier of bromine radicals into the flame.
Caption: Gas-phase flame retardancy cycle of a this compound/Sb₂O₃ system.
Application Note 1: Formulation of a this compound-Based Back-Coating
Principle: Additive flame retardants like this compound are not chemically bonded to textile fibers and must be applied using a binder system. A back-coating method is common, where a polymer resin encapsulates the flame retardant and adheres it to one side of the fabric.[3] This method is cost-effective and can be applied to a wide range of fabric types. The choice of binder is critical for durability, feel (hand), and compatibility with the flame retardant powders.
Materials & Reagents:
-
This compound powder
-
Antimony Trioxide (Sb₂O₃) powder
-
Acrylic or Ethylene-Vinyl Acetate (EVA) copolymer binder emulsion
-
Dispersing agent
-
Thickener (e.g., acrylic-based)
-
Deionized water
-
Mechanical stirrer
-
Weighing balance
-
Beakers and mixing vessels
Typical Formulation: The following table provides a starting point for a typical back-coating formulation. Concentrations should be optimized based on the fabric type, weight, and the required level of flame retardancy.
| Component | Function | Concentration (% by weight) |
| This compound | Flame Retardant | 10 - 20% |
| Antimony Trioxide (Sb₂O₃) | Synergist | 5 - 10% |
| Polymer Binder (50% solids) | Adhesion | 40 - 60% |
| Dispersing Agent | Particle Suspension | 0.5 - 1.5% |
| Thickener | Viscosity Control | 1 - 3% |
| Water | Vehicle | Balance to 100% |
Protocol: Formulation Preparation
-
Initial Dispersion: In a mixing vessel, add the required amount of deionized water. While stirring, slowly add the dispersing agent and mix until fully dissolved.
-
Powder Addition: Continue stirring and slowly add the this compound and antimony trioxide powders to the vessel. Mix at high speed for 15-20 minutes to ensure the powders are well-dispersated and to break down any agglomerates.
-
Binder Addition: Reduce the stirring speed and add the polymer binder emulsion. Mix for an additional 10 minutes until the mixture is homogeneous.
-
Viscosity Adjustment: Slowly add the thickener while monitoring the viscosity. Continue mixing until the desired viscosity for the coating application is achieved. The target viscosity will depend on the application method (e.g., knife-over-roll, pad).
-
Final Mix: Allow the formulation to mix at a slow speed for a final 5 minutes to ensure uniformity and to allow any entrapped air to escape.
Application Note 2: Incorporation into Textiles via Pad-Dry-Cure Method
Principle: The pad-dry-cure process is a continuous method for applying chemical finishes to textiles.[4] The fabric is first immersed in the chemical bath (padding), then excess liquid is squeezed out to a specific "wet pick-up" percentage. The fabric is subsequently dried to remove water and finally cured at a high temperature to cross-link the binder, fixing the flame retardant to the fabric.
Sources
Application Note: Environmental Sample Preparation for Pentabromobenzene Analysis
Introduction: The Analytical Challenge of Pentabromobenzene
This compound (PBBz) is a member of the broader class of brominated flame retardants (BFRs), which are persistent organic pollutants (POPs) of significant environmental concern.[1][2] Although not a polybrominated diphenyl ether (PBDE), its structural similarities and use in related applications mean it is often analyzed alongside PBDEs and other BFRs.[2] Due to its persistence, potential for bioaccumulation, and suspected toxicity, monitoring PBBz in various environmental compartments—including water, soil, sediment, and biota—is crucial for environmental risk assessment.[2][3]
Analyzing this compound at trace levels presents a significant challenge due to the complexity of environmental matrices.[1][4] Lipids, humic acids, sulfur compounds, and other co-extractives can interfere with chromatographic analysis, suppress instrument signals, and lead to inaccurate quantification.[5][6] Therefore, a robust and meticulously executed sample preparation workflow is paramount to isolate PBBz, remove interferences, and concentrate the analyte to levels amenable to modern analytical instrumentation.
This guide provides detailed protocols and expert insights into the preparation of environmental samples for the analysis of this compound, drawing upon established methodologies such as U.S. EPA Method 1614A for related compounds.[7][8] The focus is on providing a self-validating system that ensures data of the highest quality and reliability.
Core Principles of Trace-Level Sample Preparation
A successful analysis begins long before the sample reaches the instrument. The following principles are foundational to achieving accurate and reproducible results for this compound.
-
Contamination Control: BFRs are ubiquitous in the modern environment, including the laboratory.[4][5] Dust, in particular, can be a significant source of contamination.[7] All glassware must be scrupulously cleaned, solvent-rinsed, and baked at high temperatures. Sample processing should occur in a clean, dust-free environment, away from potential sources of BFRs.[7] Procedural blanks must be processed with every sample batch to monitor for laboratory contamination.[4]
-
Isotope Dilution Mass Spectrometry (IDMS): The gold standard for quantification of POPs is isotope dilution, as specified in EPA Method 1614A.[7][9] This involves spiking the sample with a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PBBz) prior to extraction. This internal standard experiences the same losses and matrix effects as the native analyte throughout the entire sample preparation and analysis process. Its recovery is used to correct the final concentration of the native analyte, providing the most accurate quantification possible.[10]
-
Method Validation: Every protocol must be validated for the specific matrix of interest. This involves determining the method detection limit (MDL), limit of quantification (LOQ), analyte recovery, and precision through the analysis of spiked samples and certified reference materials (CRMs), where available.[11][12]
Protocol for Aqueous Samples (Water)
For aqueous samples with low solids content (<1%), Solid-Phase Extraction (SPE) is the method of choice due to its efficiency and low solvent consumption.[7][13]
Sample Collection and Preservation
-
Collect 1-liter grab samples in amber glass bottles with PTFE-lined caps.
-
Preserve samples by adjusting the pH to <2 with sulfuric acid and storing them at 4°C in the dark.[14] Samples should be extracted as soon as possible.
Solid-Phase Extraction (SPE) Protocol
-
Spiking: Spike the 1 L water sample with the ¹³C-labeled PBBz internal standard solution. Mix thoroughly.
-
Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 500 mg).[15] Condition the cartridge sequentially with 10 mL of dichloromethane (DCM), 10 mL of methanol, and 10 mL of reagent-free water, not allowing the sorbent to go dry.[14][16]
-
Sample Loading: Load the entire 1 L water sample onto the SPE cartridge at a flow rate of 10-15 mL/min. A vacuum manifold can facilitate this process.[17]
-
Sorbent Washing: After loading, wash the cartridge with 10 mL of reagent-free water to remove residual salts and polar interferences.
-
Sorbent Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 30 minutes. This step is critical to remove all water before elution with an organic solvent.
-
Elution: Elute the trapped analytes with 10-15 mL of DCM into a collection tube.[16]
-
Drying and Concentration: Pass the DCM eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of ~1 mL using a gentle stream of nitrogen. The extract is now ready for cleanup or direct analysis if it is sufficiently clean.
Protocol for Solid Samples (Soil and Sediment)
Sample Preparation
-
Air-dry the sample to a constant weight or determine the moisture content on a separate subsample.
-
Homogenize the sample by sieving (<2 mm) to remove large debris.[10]
-
Mix the sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder.[2][21]
Pressurized Liquid Extraction (PLE) Protocol
-
Cell Preparation: Place a cellulose filter at the bottom of a stainless steel PLE cell (e.g., 33 mL).[2]
-
Sample Loading: Mix ~10 g (dry weight) of the homogenized sample with the drying agent and load it into the cell.
-
Spiking: Add the ¹³C-labeled PBBz internal standard solution directly onto the sample in the cell.
-
In-Cell Cleanup (Optional but Recommended): For moderately contaminated samples, an in-cell cleanup can be performed by layering sorbents below the sample. A common configuration is a layer of activated copper (for sulfur removal), followed by acid-activated silica gel (for lipid and biogenic interference removal).[2][10]
-
Extraction: Place the cell in the PLE system and extract using the parameters outlined in Table 1. A mixture of hexane and DCM (1:1) is a common and effective solvent.[2]
-
Concentration: Collect the extract and concentrate it to ~1 mL for further cleanup.
| Parameter | Recommended Value | Rationale |
| Solvent | Hexane:Dichloromethane (1:1, v/v) | Effectively solubilizes nonpolar compounds like PBBz.[2] |
| Temperature | 100 - 125 °C | Increases solvent extraction efficiency and analyte diffusion rates.[20][22] |
| Pressure | 1500 psi | Keeps the solvent in a liquid state above its atmospheric boiling point.[18][20] |
| Static Time | 5-10 minutes | Allows time for the solvent to penetrate the sample matrix.[23] |
| Cycles | 2 | Ensures exhaustive extraction of the analytes from the matrix.[19] |
| Table 1: Recommended Pressurized Liquid Extraction (PLE) Parameters for PBBz in Soil/Sediment. |
Extract Cleanup
Even with in-cell cleanup, an additional column cleanup step is often necessary for complex soil and sediment extracts.
-
Column Preparation: Pack a glass chromatography column with multiple layers of sorbents. A typical packing order (bottom to top) is: glass wool plug, anhydrous sodium sulfate, activated silica gel, 10% w/w acid-activated silica gel, and a top layer of anhydrous sodium sulfate.[2][23]
-
Loading: Pre-wet the column with hexane. Load the concentrated PLE extract onto the top of the column.
-
Elution: Elute the column with a hexane:DCM mixture. The exact volume and solvent ratio should be optimized, but typically 50-100 mL is sufficient.
-
Final Concentration: Collect the eluate and concentrate it to a final volume of 100-500 µL in a suitable solvent (e.g., isooctane) for GC-MS analysis.[10]
Protocol for Biological Samples (Biota)
Biota samples, such as fish tissue or marine mammal blubber, are particularly challenging due to their high lipid content, which must be removed to prevent analytical interferences.[5][24]
Sample Preparation
-
Thaw frozen tissue samples and homogenize them thoroughly using a high-speed blender or tissue homogenizer.
-
Mix the homogenized tissue (~5-10 g) with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.[24]
Extraction
Pressurized Liquid Extraction (PLE) is also an excellent choice for biota, following the same principles as for soil (Section 4.2). The key difference is the critical need for aggressive lipid removal in the subsequent cleanup steps.[11][12]
Extract Cleanup: Lipid and Interference Removal
A multi-step cleanup is mandatory for biota extracts.[24]
-
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective at separating the large lipid molecules from the smaller PBBz analytes.[25][26] The concentrated extract is injected onto a GPC column (e.g., Bio-Beads S-X3) and eluted with a suitable solvent like DCM or a DCM:cyclohexane mixture. The initial fraction containing the lipids is discarded, and the later fraction containing the analytes of interest is collected.
-
Florisil or Silica Column Chromatography: The fraction collected from GPC is further purified using adsorption chromatography as described for soil extracts (Section 4.3). Florisil®, a magnesium silicate, is particularly effective for separating chlorinated and brominated hydrocarbons from remaining interferences.[17][26] The extract is loaded onto a prepared Florisil® column and eluted with solvents of increasing polarity.
| Cleanup Technique | Principle | Target Interferences |
| Acid-Activated Silica | Destructive | Lipids, biogenic organic matter |
| Gel Permeation (GPC) | Size Exclusion | Lipids, proteins, large macromolecules |
| Florisil® | Adsorption | Polar interferences, some lipids |
| Activated Copper | Reaction | Elemental Sulfur |
| Table 2: Common Cleanup Techniques and Their Applications in PBBz Analysis.[2][6][10][17] |
Instrumental Analysis and Quality Control
Final analysis is typically performed using gas chromatography coupled with either tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS).[2][7] These techniques provide the selectivity and sensitivity needed to detect PBBz at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels in complex matrices.
Key QC Measures:
-
Procedural Blanks: One blank analyzed per batch of 20 samples to assess laboratory contamination.[7]
-
Spiked Matrix Samples: A sample from the batch is spiked with known amounts of native analytes before extraction to assess matrix effects and recovery.
-
Internal Standard Recovery: The recovery of the labeled internal standards must fall within a specified range (e.g., 25-150%) for the data to be considered valid.[7]
-
Calibration: A multi-point calibration curve is generated to ensure linearity and accurate quantification across the expected concentration range.[5]
Conclusion
The successful analysis of this compound in environmental samples is critically dependent on a well-designed and executed sample preparation strategy. By employing robust extraction techniques like SPE and PLE, followed by matrix-specific cleanup protocols to remove interferences, researchers can generate high-quality, defensible data. The principles of contamination control and the use of isotope dilution internal standards are non-negotiable for achieving the accuracy and precision required in modern environmental analysis. The methods outlined in this guide provide a solid foundation for laboratories aiming to monitor this important environmental contaminant.
References
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U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]
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U.S. EPA. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]
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Ramos, L., et al. (2009). Selective pressurized liquid extraction of polybrominated diphenyl ethers in fish. Journal of Chromatography A, 1216(50), 8857-8864. [Link]
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Eljarrat, E., et al. (2013). Miniaturized selective pressurized liquid extraction of polychlorinated biphenyls and polybrominated diphenyl ethers from feedstuffs. Journal of Chromatography A, 1275, 26-32. [Link]
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U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. National Service Center for Environmental Publications. [Link]
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U.S. EPA. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
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González-Gómez, X., et al. (2020). Optimization of a new selective pressurized liquid extraction methodology for determining organic pollutants in wild boar livers. MethodsX, 7, 100806. [Link]
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ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. [Link]
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Barp, L., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Foods, 12(10), 2011. [Link]
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Intertek. Polybrominated Chemical Analysis. [Link]
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Raykol. Pressurized Fluid Extraction. [Link]
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Puzyn, T., et al. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Journal of Separation Science, 35(18), 2345-2357. [Link]
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Lu, Z., et al. (2020). Pentabromoethylbenzene Exposure Induces Transcriptome Aberration and Thyroid Dysfunction: In Vitro, in Silico, and in Vivo Investigations. Environmental Science & Technology, 54(15), 9495-9504. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6905, Hexabromobenzene. [Link]
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Hladik, M. L., et al. (2017). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. MethodsX, 4, 212-221. [Link]
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Olukunle, O. I., et al. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Environmental Research and Public Health, 19(21), 14502. [Link]
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Drage, D. S., et al. (2016). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil. Journal of Chromatography A, 1458, 41-48. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11854, this compound. [Link]
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Pichon, V. (1996). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A, 737(1), 25-43. [Link]
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U.S. EPA. (2014). Method 3620C: Florisil Cleanup. [Link]
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Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
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Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 75-86. [Link]
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Biotage. Your solution for large-scale SPE purification: E-PAK. [Link]
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SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
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Wehler, E. K., et al. (1997). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Analytical Chemistry, 69(24), 5131-5138. [Link]
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Kalachova, T., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. International Journal of Molecular Sciences, 23(3), 1183. [Link]
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Stenerson, K. K., et al. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. American Laboratory. [Link]
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Yahia, D., et al. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Molecules, 28(19), 6932. [Link]
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Cialiè Rosso, M., et al. (2023). Expanding the Knowledge Related to Flavors and Fragrances by Means of Three-Dimensional Preparative Gas Chromatography and Molecular Spectroscopy. Molecules, 28(5), 2391. [Link]
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Al-B wala, K. Y., et al. (2010). PLE and GC-MS determination of polybrominated diphenyl ethers in soils. Chromatographia, 72(5-6), 421-429. [Link]
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Dagan, S., & Amirav, A. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. Journal of the American Society for Mass Spectrometry, 14(4), 367-381. [Link]
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de Boer, J., et al. (2001). Determination of the brominated flame retardant, hexabromocyclodocane, in sediments and biota by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 932(1-2), 49-57. [Link]
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SCISPEC. Sample Preparation PFAS in Soil. [Link]
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Phenomenex. Environmental Industry Solutions and Resources. [Link]
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Application Note: Quantification of Pentabromobenzene in House Dust using Gas Chromatography-Mass Spectrometry
Introduction
Pentabromobenzene, a member of the polybrominated diphenyl ethers (PBDEs) class of brominated flame retardants (BFRs), has been historically incorporated into a wide array of consumer products to reduce their flammability.[1][2] Despite phase-outs of certain PBDE commercial mixtures, these persistent organic pollutants (POPs) continue to be detected in various environmental matrices, with indoor house dust being a significant reservoir and a primary route of human exposure.[3] The potential for adverse health effects, including endocrine disruption, necessitates robust and reliable analytical methods for the quantification of this compound in house dust.[4]
This application note provides a comprehensive, field-proven protocol for the determination of this compound in house dust. The methodology leverages Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the analysis of semi-volatile organic compounds (SVOCs).[5][6] We will delve into the critical aspects of sample collection, preparation, instrumental analysis, and quality assurance, explaining the causality behind each experimental choice to ensure both technical accuracy and methodological trustworthiness.
Principles of Analysis
The quantification of this compound in a complex matrix like house dust involves a multi-step process. The core of this methodology is the effective extraction of the target analyte from the solid dust matrix, followed by a cleanup procedure to remove interfering co-extractives. The purified extract is then analyzed by GC-MS, which separates the components of the mixture and provides sensitive and selective detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of this analytical workflow.[6] Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on the inside of a capillary column) and a mobile gas phase (an inert carrier gas like helium).[6] As the sample travels through the column, compounds with different chemical properties elute at distinct times, known as retention times.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[6] For enhanced sensitivity towards halogenated compounds like this compound, Electron Capture Negative Ionization (ECNI) is often employed.[7][8]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in house dust is depicted below. This diagram illustrates the sequential steps from sample collection to data analysis, providing a clear roadmap for the entire process.
Caption: A flowchart illustrating the key stages in the quantification of this compound from house dust samples.
Detailed Protocols
The following sections provide detailed, step-by-step protocols for each stage of the analysis. Adherence to these protocols is critical for achieving accurate and reproducible results.
Sample Collection and Pre-treatment
Rationale: Proper sample collection and pre-treatment are fundamental to obtaining a representative sample and minimizing external contamination. The particle size of dust can influence the concentration of BFRs; therefore, sieving is a crucial step.[9]
Protocol:
-
Collect house dust samples using a high-efficiency vacuum cleaner equipped with a clean collection bag or a specialized sampling nozzle.
-
Transfer the collected dust into a clean, amber glass jar with a PTFE-lined lid to prevent photodegradation and contamination.
-
In the laboratory, pass the dust sample through a 150 µm stainless steel sieve to obtain a fine, homogenous powder.[10] This ensures a representative subsample for extraction and improves extraction efficiency.
-
Store the sieved dust sample at -20°C until extraction to minimize the degradation of target analytes.
Sample Extraction
Rationale: Accelerated Solvent Extraction (ASE) is chosen for its efficiency, reduced solvent consumption, and automation capabilities compared to traditional methods like Soxhlet extraction.[11] A mixture of hexane and acetone is an effective solvent system for extracting a wide range of semi-volatile organic compounds, including BFRs.[12]
Protocol:
-
Weigh approximately 0.5 g of the homogenized dust sample into an ASE cell.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in extraction efficiency.
-
Fill the cell with a 1:1 (v/v) mixture of hexane and acetone.[12]
-
Perform the extraction under the following conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Collect the extract in a clean collection vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Extract Cleanup
Rationale: House dust extracts contain a complex mixture of organic compounds that can interfere with the GC-MS analysis. Solid Phase Extraction (SPE) with a Florisil cartridge is an effective method for removing polar interferences.[13][14]
Protocol:
-
Activate a Florisil SPE cartridge by washing it with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the fraction containing this compound and other BFRs with a suitable solvent mixture, such as hexane:dichloromethane (1:1, v/v).[14]
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a recovery (or surrogate) standard to the final extract just before analysis to monitor instrument performance.
Instrumental Analysis: GC-MS Parameters
Rationale: The choice of GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection of this compound. A capillary column with a non-polar stationary phase is suitable for the separation of BFRs. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic separation.[7] |
| Mass Spectrometer | Agilent 5975C or equivalent | Offers sensitive and selective detection.[7] |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Highly sensitive for electrophilic compounds like brominated flame retardants.[7][8] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 280°C | Ensures efficient volatilization of the analytes. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimizes separation and peak shape. |
| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Provides good separation of various BFRs. |
| Transfer Line Temp. | 290°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Optimal for ECNI. |
| Quadrupole Temp. | 150°C | Maintains mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions for this compound. |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of a this compound standard | Typically, the molecular ion and characteristic fragment ions are selected. |
Quality Assurance and Quality Control (QA/QC)
Rationale: A robust QA/QC program is essential to ensure the reliability and defensibility of the analytical data. This includes the analysis of procedural blanks, matrix spikes, and certified reference materials.[15]
-
Procedural Blanks: An empty extraction cell is carried through the entire sample preparation and analysis process to check for contamination from reagents, glassware, and the laboratory environment.
-
Matrix Spikes: A pre-analyzed dust sample is spiked with a known amount of this compound and carried through the entire analytical procedure. The recovery of the spike is calculated to assess the method's accuracy in the sample matrix.
-
Certified Reference Materials (CRMs): A CRM of house dust with a certified concentration of this compound (if available) should be analyzed to validate the overall accuracy of the method.[16]
-
Internal Standards: The recovery of the isotopically labeled internal standard should be monitored for each sample to ensure the efficiency of the extraction and cleanup steps.
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the dust samples is then calculated using the following formula:
Concentration (ng/g) = (Areaanalyte / AreaIS - Intercept) / (Slope × Masssample)
Where:
-
Areaanalyte = Peak area of this compound
-
AreaIS = Peak area of the internal standard
-
Intercept and Slope are obtained from the linear regression of the calibration curve.
-
Masssample = Mass of the dust sample in grams.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in house dust. By following the described procedures for sample preparation, instrumental analysis, and quality control, researchers can obtain accurate and reliable data on the levels of this important environmental contaminant. The use of advanced techniques such as Accelerated Solvent Extraction and GC-MS with ECNI ensures high sensitivity and efficiency, making this method suitable for routine monitoring and exposure assessment studies.
References
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Stapleton, H. M., Dodder, N. G., Offenberg, J. H., Schantz, M. M., & Wise, S. A. (2006). Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology, 40(23), 7175–7181. [Link]
-
Lara, M. J., McBride, M., & Le, A. C. (2024). Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems. MethodsX, 12, 102607. [Link]
-
Olukunle, O. I., & Okonkwo, J. O. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(5), 441. [Link]
-
Ueno, D., Kajiwara, N., Tanaka, H., & Subramanian, A. (2008). Particle size distribution of brominated flame retardants in house dust from Japan. Chemosphere, 73(11), 1831-1836. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]
-
Shen, L., Jobst, K. J., Reiner, E. J., Helm, P. A., & MacPherson, K. A. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 47(1), 2-10. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
-
Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]
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Zhang, X., & Little, J. C. (2021). Understanding Semi-volatile Organic Compounds (SVOCs) in Indoor Dust. Current Environmental Health Reports, 8(2), 117-127. [Link]
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Dodson, R. E., Rodgers, K. M., Rudel, R. A., & Camann, D. E. (2012). Semivolatile Organic Compounds in Homes: Strategies for Efficient and Systematic Exposure Measurement Based on Empirical and Theoretical Factors. Environmental Health Perspectives, 120(12), 1645-1653. [Link]
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Focant, J. F., & Sjödin, A. (2003). Modern developments in gas chromatography-mass spectrometry-based environmental analysis. Journal of Chromatography A, 1000(1-2), 125-151. [Link]
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Hinata, N. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Con. Journal of Environmental Science and Toxicology, 7(3), 1-2. [Link]
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Mao, W., Ma, S., & Li, H. (2021). Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. Analytical Methods, 13(36), 4215-4225. [Link]
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Various Authors. (2023). Understanding semi-volatile organic compounds in indoor dust. Request PDF. [Link]
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ALS. (n.d.). Analysis of SVOC in air. [Link]
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Pace Analytical. (n.d.). Semi-Volatile Organic Compounds (SVOCs) Testing Services. [Link]
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Cwynar, A., & Zygmunt, B. (2012). Determination of polybrominated diphenyl ethers in house dust using standard addition method and gas chromatography with electron capture and mass spectrometric detection. International Journal of Occupational Medicine and Environmental Health, 25(4), 435-446. [Link]
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Dirtu, A. C., & Covaci, A. (2010). Analytical method for brominated flame retardants in indoor dust. Journal of Chromatography A, 1217(35), 5545-5551. [Link]
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Tue, N. M., Takahashi, S., & Tanabe, S. (2016). Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust. VNU Journal of Science: Earth and Environmental Sciences, 32(2S). [Link]
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Viljoen, J. J. (2000). Characterisation of environmental pollution by GC-MS analysis of polycyclic aromatic compounds in water and soil. University of Pretoria. [Link]
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Application Note: A Validated Method for the Quantification of Pentabromobenzene in Biological Tissues using Gas Chromatography-Mass Spectrometry
Abstract
Pentabromobenzene (PBBz) is a brominated flame retardant that, like other persistent organic pollutants (POPs), can bioaccumulate in the environment and living organisms.[1][2] Its presence in biological tissues is a growing concern due to potential toxicity, including endocrine disruption.[3] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound in complex biological matrices such as liver, adipose tissue, and muscle. The methodology detailed herein follows a logical progression from sample preparation through instrumental analysis, emphasizing the causality behind experimental choices to ensure scientific integrity. We present a self-validating system incorporating rigorous quality control measures and leveraging the high sensitivity and selectivity of Gas Chromatography-Mass Spectrometry (GC-MS) for reliable quantification at trace levels.[4][5]
Introduction: The Analytical Challenge
The analysis of this compound in biological tissues presents three primary challenges for the analytical scientist:
-
Complex Matrix: Biological tissues are rich in lipids, proteins, and other endogenous substances that can interfere with the analysis. These matrix components can cause signal suppression in the mass spectrometer, contaminate the GC system, and co-elute with the target analyte, leading to inaccurate results.[6] Therefore, a meticulous sample cleanup strategy is not just recommended, but essential.
-
Low Concentrations: PBBz is often present at trace levels (ng/g or pg/g). The analytical method must therefore be highly sensitive to detect and reliably quantify these minute amounts.[7]
-
Analyte Stability: Like many polybrominated compounds, PBBz can be susceptible to degradation at high temperatures within the GC injector port.[8] Method parameters must be optimized to minimize this thermal degradation.
The protocol described here is designed to systematically address these challenges through a combination of efficient extraction, multi-stage cleanup, and optimized instrumental analysis. The overall analytical workflow is depicted below.
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Application Note: Pentabromobenzene as a Robust Internal Standard for Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the theory and practical application of pentabromobenzene as an internal standard in quantitative mass spectrometry (MS). We will delve into the rationale behind its selection, its key physicochemical properties, and detailed, step-by-step protocols for its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This application note is designed to equip researchers with the necessary knowledge to implement this compound effectively, thereby enhancing the accuracy, precision, and reliability of their analytical data.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative mass spectrometry is a powerful technique for determining the precise amount of a specific analyte within a complex sample matrix. However, the accuracy and reproducibility of these measurements can be significantly influenced by a variety of factors.[1][2] These include variations in sample preparation, injection volume inconsistencies, and fluctuations in instrument performance.[2] Furthermore, the phenomenon of "matrix effects," where co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte, is a major concern in quantitative LC-MS analysis.[3][4][5]
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow.[6] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and reliable quantification.[7] The ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure it is affected by the analytical process in a similar manner.[2]
This compound: A Chemically Inert and Versatile Internal Standard
This compound (C₆HBr₅) is a halogenated aromatic compound that possesses several key characteristics making it an excellent internal standard for a wide range of non-polar to semi-polar analytes, particularly in GC-MS applications.
Key Attributes of this compound:
-
Chemical Inertness: Its highly brominated structure renders it chemically stable and less likely to react with other components in the sample or during the analytical process.
-
Distinct Mass Spectrum: The presence of five bromine atoms results in a characteristic and high mass-to-charge ratio (m/z) isotopic pattern, minimizing the risk of isobaric interferences from endogenous matrix components.[8][9]
-
Thermal Stability: this compound is thermally stable, making it suitable for the high temperatures often employed in GC injectors and transfer lines.
-
Commercial Availability and Purity: High-purity this compound is readily available from various chemical suppliers.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆HBr₅ |
| Molecular Weight | 472.59 g/mol [9][11] |
| CAS Number | 608-90-2[9] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140-144 °C |
| Boiling Point | 316 °C |
| Solubility | Soluble in organic solvents such as toluene, hexane, and dichloromethane. Sparingly soluble in methanol and acetonitrile. |
Strategic Implementation: Where this compound Excels
This compound is most effectively utilized as an internal standard for the quantification of other halogenated compounds, polycyclic aromatic hydrocarbons (PAHs), and other persistent organic pollutants (POPs) that exhibit similar chromatographic behavior and ionization characteristics. Its application is particularly prominent in environmental analysis, food safety testing, and toxicology studies.
While primarily used in GC-MS due to its volatility and thermal stability, with appropriate sample preparation and chromatographic conditions, it can also be adapted for use in normal-phase LC-MS applications.
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
Critical Note: Accuracy in the preparation of the internal standard solutions is paramount for reliable quantification. Use calibrated analytical balances and volumetric flasks.
Protocol 4.1.1: Preparation of a 1 mg/mL Primary Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of high-purity (>99%) this compound into a clean, dry 10 mL volumetric flask. Record the exact weight to four decimal places.
-
Dissolution: Add a small volume of a suitable solvent (e.g., toluene or hexane for GC-MS; dichloromethane for LC-MS) to dissolve the this compound completely.
-
Dilution: Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C. This solution should be stable for at least 6 months.
Protocol 4.1.2: Preparation of a 10 µg/mL Working Solution
-
Transfer: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a clean 10 mL volumetric flask.
-
Dilution: Dilute to the 10 mL mark with the appropriate analytical solvent (e.g., the initial mobile phase for LC-MS or the sample extraction solvent for GC-MS).
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Storage: Store the working solution in an amber glass vial at 4°C. It is recommended to prepare fresh working solutions weekly to avoid solvent evaporation and concentration changes.[12]
Workflow for Sample Analysis using this compound as an Internal Standard
The following diagram illustrates the general workflow for incorporating this compound as an internal standard in a quantitative MS analysis.
Figure 1: General workflow for quantitative analysis using this compound as an internal standard.
Protocol 4.2.1: Sample, Calibrator, and QC Preparation
-
Aliquoting: Accurately transfer a defined amount of your unknown sample, calibration standards, and quality control samples into individual extraction tubes or vials.
-
Spiking with Internal Standard: To each tube/vial, add a precise and consistent volume of the this compound working solution (e.g., 50 µL of the 10 µg/mL solution). Ensure the final concentration of the internal standard is appropriate for the sensitivity of your instrument and the expected concentration range of your analyte.
-
Sample Extraction: Proceed with your validated sample extraction protocol (e.g., liquid-liquid extraction, solid-phase extraction).
-
Reconstitution: After extraction and solvent evaporation, reconstitute the dried extract in a known volume of the appropriate solvent for injection into the MS system.
Mass Spectrometry Parameters and Data Analysis
GC-MS Parameters
For GC-MS analysis, this compound can be effectively monitored in either full scan mode for qualitative confirmation or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Table 2: Typical GC-MS SIM Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard and robust ionization for non-polar compounds. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Monitored Ions (m/z) | 468, 470, 472, 474, 476 | These represent the major isotopes of the molecular ion cluster, providing high specificity. |
| Dwell Time | 50-100 ms per ion | Balances signal-to-noise with the number of data points across the chromatographic peak. |
LC-MS Parameters
For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for non-polar compounds like this compound than Electrospray Ionization (ESI).[4]
Table 3: Typical LC-MS (APCI) SIM Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Ion APCI | Can provide sensitive detection for halogenated compounds. |
| Monitored Ions (m/z) | 467, 469, 471, 473, 475 | Represents the [M-H]⁻ ion cluster. |
| Corona Discharge | 3-5 µA | Optimize for maximum signal intensity. |
| Vaporizer Temperature | 350-450 °C | Optimize to ensure efficient desolvation and ionization. |
Data Analysis and Quantification
The fundamental principle of internal standard quantification relies on the response factor (RF).
Equation 1: Calculation of Response Ratio
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
A calibration curve is constructed by plotting the response ratio against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their measured response ratios on this curve.[6]
Figure 2: Logical flow of data processing for internal standard quantification.
Validation and Quality Control
A robust analytical method requires thorough validation. Key validation parameters to assess when using an internal standard include:
-
Linearity: The calibration curve should exhibit a linear relationship between the response ratio and concentration over the desired analytical range.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components.
-
Matrix Effect: Should be assessed to ensure that the internal standard adequately compensates for any ionization suppression or enhancement.[3][4] This can be evaluated by comparing the analyte/IS response ratio in a neat solution to the ratio in a post-spiked matrix extract.[4]
-
Stability: The stability of the analyte and internal standard in the sample matrix and in prepared solutions should be evaluated under various storage conditions.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Peak Area | Inconsistent spiking volume, poor sample mixing, instrument instability. | Verify pipette calibration, ensure thorough vortexing after spiking, check for leaks in the MS system. |
| Poor Linearity of Calibration Curve | Inaccurate preparation of standards, detector saturation, non-ideal chromatographic peak shape. | Prepare fresh calibration standards, dilute samples if necessary, optimize chromatographic conditions. |
| Inadequate Compensation for Matrix Effects | Significant chemical differences between analyte and IS, severe ion suppression. | Evaluate alternative internal standards if necessary, optimize sample cleanup procedures to remove interfering matrix components.[3] |
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of a variety of non-polar and semi-polar compounds by mass spectrometry, particularly in GC-MS applications. Its chemical inertness, distinct mass spectrum, and thermal stability contribute to its robustness. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can significantly improve the quality and reliability of their quantitative data.
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
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LCS. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
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RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]
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National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. Available from: [Link]
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National Institutes of Health. This compound | C6HBr5 | CID 11854 - PubChem. Available from: [Link]
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National Institutes of Health. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. Available from: [Link]
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ResearchGate. Is it possible to validate a method without IS (Internal Standard)?. Available from: [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
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PubMed. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Available from: [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available from: [Link]
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DEA.gov. Summary of Validated Standardized Quantitative Methods. Available from: [Link]
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National Institutes of Health. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Available from: [Link]
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ChemRxiv. Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field-. Available from: [Link]
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National Institute of Standards and Technology. Phenol, pentabromo-. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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PubMed. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Available from: [Link]
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PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]
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Restek. Choosing an Internal Standard. Available from: [Link]
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YouTube. Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption @MajidAli2020. Available from: [Link]
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Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
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Angie Boysen. Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental. Available from: [Link]
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Application Note: A Validated Method for the Determination of Pentabromobenzene in Water by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry
Introduction
Pentabromobenzene is a member of the polybrominated biphenyl (PBB) family of compounds, which have been utilized as flame retardants in various consumer and industrial products. Due to their chemical inertness, these compounds are persistent in the environment, can bioaccumulate in organisms, and are of toxicological concern. The monitoring of this compound in environmental water sources is crucial for assessing contamination levels and ensuring public health. This application note presents a robust and sensitive method for the determination of this compound in water samples, employing solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is designed to provide high accuracy, precision, and low detection limits, making it suitable for researchers, environmental scientists, and professionals in drug development who may be assessing the environmental fate of brominated compounds. The principles of this method are grounded in established environmental analytical chemistry, drawing from methodologies like EPA Method 8081B for organochlorine pesticides, which is suitable for halogenated compounds.[1][2][3]
Method Overview
The analytical workflow for the determination of this compound in water samples involves several key stages, from sample collection to final data analysis. Each step is optimized to ensure the integrity of the sample and the accuracy of the results.
Figure 1: Overall workflow for the analysis of this compound in water.
Experimental Protocol
Sample Collection and Preservation
Proper sample collection and preservation are paramount to obtaining accurate results.
-
Containers: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps to prevent photodegradation and analyte loss through adsorption.
-
Sampling Technique: When sampling from a tap, allow the water to run for several minutes to ensure a representative sample. When sampling from a body of water, collect the sample from a sufficient depth to avoid surface slicks.
-
Preservation: Immediately after collection, cool the samples to 4°C.[4] If residual chlorine is suspected, add a dechlorinating agent such as sodium thiosulfate (approximately 80 mg/L). Samples should be extracted within 7 days of collection.
Solid-Phase Extraction (SPE)
SPE is a highly efficient technique for the extraction and concentration of this compound from a water matrix. A C18 stationary phase is recommended due to the nonpolar nature of this compound.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm or higher)
-
Dichloromethane (pesticide grade)
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with two 5 mL aliquots of dichloromethane into a collection tube. Allow the solvent to soak the sorbent for a few minutes before drawing it through completely.
-
Extract Concentration and Solvent Exchange
The eluate from the SPE step needs to be concentrated and the solvent exchanged to one that is more compatible with GC analysis.
-
Procedure:
-
Transfer the dichloromethane eluate to a Kuderna-Danish (K-D) concentrator or use a gentle stream of high-purity nitrogen to evaporate the solvent.
-
Add 1-2 mL of hexane and continue the concentration to a final volume of 1 mL. This step ensures the removal of the more volatile dichloromethane.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the analysis of this compound. A non-polar capillary column, such as a DB-5ms or equivalent, is well-suited for this separation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane phase provides good separation for semi-volatile organic compounds. |
| Injector | Splitless mode, 280°C | Splitless injection is used to maximize the transfer of the analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C, hold for 1 minRamp 1: 20°C/min to 180°CRamp 2: 10°C/min to 300°C, hold for 5 min | The temperature program is designed to provide good separation of this compound from potential interferences and ensure it elutes with a good peak shape.[5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only the characteristic ions of this compound. |
| Monitored Ions (m/z) | 471.6 (Quantifier), 314.7, 235.8 (Qualifiers) | These ions are characteristic fragments of this compound and provide a high degree of confidence in identification. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source | 230°C | Standard ion source temperature for robust performance. |
Quality Control and Method Validation
A robust quality control (QC) protocol is essential for ensuring the reliability of the analytical data.
| QC Parameter | Acceptance Criteria | Frequency |
| Method Blank | Below the Limit of Quantitation (LOQ) | One per analytical batch |
| Laboratory Control Sample (LCS) | 70-130% recovery | One per analytical batch |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 70-130% recovery, RPD < 20% | One set per 20 samples |
| Surrogate Standard | 60-140% recovery | Added to every sample, blank, and QC sample |
Method Performance
The performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantitation (LOQ) | 0.03 µg/L |
| Average Recovery | 85-110% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Conclusion
This application note provides a detailed and validated method for the determination of this compound in water samples. The use of solid-phase extraction with a C18 sorbent offers excellent cleanup and concentration of the analyte. Subsequent analysis by GC-MS in SIM mode provides the high sensitivity and selectivity required for trace-level environmental monitoring. The described quality control procedures ensure the generation of reliable and defensible data. This method is a valuable tool for researchers and scientists involved in the monitoring of brominated flame retardants in the aquatic environment.
References
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
Spectrum Laboratories. (n.d.). EPA Method 608. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD. Retrieved from [Link]
-
Analytical Method. (n.d.). 8081B Water - Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical. Retrieved from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Selected ion monitoring – Knowledge and References. Retrieved from [Link]
-
Agilent Technologies. (2011). PBDE Analysis Using an Agilent J&W DB-5ms Ultra Inert GC Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5E: GC Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and.... Retrieved from [Link]
-
GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 608: Organochlorine Pesticides and PCBs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability control for breath analysis using GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Detection Limit - Frequent Questions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of seventeen alternative flame retardants in water as determined by ultra-high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2010). GC temperature programming. Retrieved from [Link]
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Application Note: The Strategic Use of Pentabromobenzene as a Surrogate Standard in the Environmental Monitoring of Persistent Organic Pollutants by GC/MS
Abstract
The accurate quantification of persistent organic pollutants (POPs), such as polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs), in complex environmental matrices is a significant analytical challenge. Matrix effects and analyte losses during sample preparation can lead to substantial inaccuracies, compromising data reliability. This application note provides a detailed guide for researchers and analytical scientists on the use of pentabromobenzene (PBB) as a surrogate standard to ensure the quality and validity of analytical data. We will explore the theoretical basis for its selection, present detailed protocols for its application in soil and water matrices, and discuss the interpretation of recovery data in the context of widely accepted methodologies like the U.S. EPA SW-846 Method 8270D.
Introduction: The Imperative for Quality Control in POPs Analysis
Persistent organic pollutants are toxic chemical substances that are highly resistant to degradation, allowing them to persist in the environment, bioaccumulate in living organisms, and be transported over long distances.[1][2] The analysis of these compounds, often present at trace levels in complex matrices like soil, sediment, and water, is susceptible to a variety of errors introduced during sample collection, extraction, and cleanup. To address this, robust quality control (QC) measures are not just recommended; they are essential for generating defensible data.
One of the most powerful QC tools in organic analysis is the use of surrogate standards. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be found in environmental samples.[3] It is added to every sample in a known amount before the extraction and cleanup steps. The subsequent recovery of this surrogate provides a direct measure of the efficiency and accuracy of the analytical method for that specific sample, accounting for matrix-specific effects.[4]
This compound is an ideal surrogate for monitoring many POPs, particularly other brominated flame retardants. Its physicochemical properties—high degree of bromination, nonpolar nature, and chemical stability—closely mimic those of many target BFRs and other semivolatile pollutants.[5][6] This ensures that it behaves similarly to the analytes of interest throughout the entire sample preparation and analysis workflow.[7][8]
Table 1: Physicochemical Properties of 1,2,3,4,5-Pentabromobenzene
| Property | Value | Source |
| CAS Number | 608-90-2 | [9] |
| Molecular Formula | C₆HBr₅ | [9][10] |
| Molecular Weight | 472.59 g/mol | [9][10] |
| Appearance | White to off-white crystalline solid | [5][7] |
| Melting Point | 160.5 °C | [7] |
| Boiling Point | ~345.6 °C (estimate) | [7] |
| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents like toluene, hexane, and chloroform. | [5] |
| LogP | 5.499 (estimate) | [10] |
The Principle of Surrogate Monitoring: A Self-Validating System
The core directive of using a surrogate like this compound is to validate the analytical process for each individual sample. Because the surrogate is exposed to the same experimental conditions as the native analytes—from extraction and concentration to cleanup and injection—its recovery is a direct reflection of the method's performance under the influence of a specific sample matrix.[3][4]
A low surrogate recovery might indicate:
-
An inefficient extraction process.
-
Loss of analyte during solvent concentration (evaporation).
-
The presence of interfering compounds in the sample matrix that suppress the analytical signal.
Conversely, an unexpectedly high recovery could suggest:
-
The presence of a co-eluting interference that is incorrectly identified as the surrogate.
-
Contamination of the sample during preparation.
By monitoring surrogate recovery against established acceptance criteria (e.g., typically 70-130%, though this can vary by method and laboratory), analysts can confidently assess the quality of the data for each sample.[11][12]
Application Protocols
The following protocols are grounded in the principles of U.S. EPA SW-846 methods and are intended for use by trained analytical chemists.[11][13]
Protocol 3.1: Preparation of this compound (PBB) Spiking Solution
Causality: Preparing an accurate and stable spiking solution is the foundation of reliable surrogate monitoring. The choice of solvent is critical; it must fully solubilize the PBB and be compatible with both the sample matrix and the subsequent extraction solvent. Toluene is an excellent choice due to PBB's high solubility in it.[5]
Materials:
-
This compound (≥99% purity)
-
Toluene (Pesticide grade or equivalent)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Analytical balance (readable to 0.01 mg)
-
Gastight syringes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. b. Dissolve the solid in approximately 50 mL of toluene. c. Once fully dissolved, bring the flask to volume with toluene. d. Stopper the flask and invert several times to ensure homogeneity. This is your Stock Standard .
-
Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL Stock Standard into a 100 mL volumetric flask. b. Dilute to volume with toluene. c. Stopper and invert to mix. This is your Working Spiking Solution .
-
Storage: Store both solutions at 4°C in amber glass vials with PTFE-lined caps. Solutions should be stable for up to one year, but stability should be verified periodically.
Protocol 3.2: Water Sample Preparation, Spiking, and Extraction
Causality: This protocol uses liquid-liquid extraction (LLE), a common technique for isolating semivolatile organic compounds from aqueous matrices. The surrogate is added directly to the water sample before any extraction solvent to ensure it undergoes the exact same process as the target analytes.[12]
Procedure:
-
Measure 1.0 L of the water sample into a 2 L separatory funnel.
-
Using a microliter syringe, spike the sample with 100 µL of the 10 µg/mL PBB Working Spiking Solution (or a volume to achieve the desired final concentration in the extract, typically 50-100 ppb).
-
Add any other required surrogates or matrix spike standards.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower (organic) layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or automated evaporation system.
-
The sample is now ready for GC/MS analysis.
Protocol 3.3: Soil/Sediment Sample Preparation, Spiking, and Extraction
Causality: For solid matrices, the surrogate must be intimately mixed with the sample prior to solvent extraction to accurately reflect the extraction efficiency from the solid particles. This protocol is based on pressurized fluid extraction (PFE) or Soxhlet principles.[11]
Procedure:
-
Weigh 10-30 g of the homogenized soil/sediment sample into an extraction cell or thimble.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to dry the sample and improve extraction efficiency.
-
Using a microliter syringe, spike the surrogate directly onto the surface of the soil/sulfate mixture. Add 100 µL of the 10 µg/mL PBB Working Spiking Solution (adjust volume as needed for project-specific concentration requirements).
-
Allow the spiking solvent to evaporate for 10-15 minutes.
-
Extract the sample using an appropriate technique (e.g., Soxhlet with hexane/acetone or PFE with an appropriate solvent).
-
Concentrate the resulting extract to a final volume of 1.0 mL.
-
The sample may require a cleanup step (e.g., gel permeation chromatography or silica gel) to remove interferences before GC/MS analysis. The surrogate recovery will validate the efficiency of these cleanup steps as well.
Instrumental Analysis & Data Interpretation
GC/MS Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is the definitive technique for this analysis, providing the necessary separation and specificity to identify and quantify this compound and target POPs in complex extracts.[14][15]
Table 2: Typical GC/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Standard non-polar column provides good separation for a wide range of semivolatile compounds. |
| Injector | Splitless, 280 °C | Ensures efficient vaporization and transfer of semivolatile analytes onto the column. |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Inert carrier gas standard for GC/MS applications. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | A typical temperature program that effectively separates a wide range of semivolatile compounds. |
| MS Source | Electron Ionization (EI), 230 °C | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the characteristic ions of the target compounds. |
| PBB SIM Ions | m/z 472 (Quantitation) , 470, 474, 393 | Based on the isotopic pattern of 5 bromine atoms, providing high confidence in identification.[9] |
Protocol 4.1: Calculating and Interpreting Surrogate Recovery
Causality: The calculation of percent recovery is the final step that validates the entire process. It quantifies the efficiency of the method for a given sample, providing a clear metric for data acceptance.
Formula:
% Recovery = ( (Amount Found) / (Amount Spiked) ) * 100
-
Amount Spiked: The theoretical concentration of PBB in the final extract, calculated from the amount added to the initial sample.
-
Amount Found: The concentration of PBB measured in the final extract by the GC/MS, determined from the instrument's calibration curve.
Interpretation:
The calculated % recovery is compared against the laboratory's established QC limits for that specific method and matrix. These limits are typically derived from long-term performance data.
Table 3: Example QC Acceptance Criteria for Surrogate Recovery
| Matrix | Typical % Recovery Range |
| Water | 60 - 130% |
| Soil/Sediment | 50 - 140% |
| Sludge | 40 - 140% |
Note: These are example ranges. Actual limits must be established by the individual laboratory as per method guidelines (e.g., EPA SW-846).[11]
Conclusion
This compound serves as a robust and reliable surrogate standard for the analysis of persistent organic pollutants in diverse environmental matrices. Its chemical properties closely mimic those of many regulated brominated flame retardants and other semivolatile compounds, making it an ideal tool for monitoring and validating the entire analytical workflow. By incorporating this compound into a comprehensive quality assurance program, laboratories can significantly enhance the defensibility, accuracy, and reliability of their environmental monitoring data, ensuring that critical decisions regarding environmental and human health are based on the soundest possible science.
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Eljarrat, E., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Retrieved from [Link]
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Arp, H. P., et al. (2011). Presence and partitioning properties of the flame retardants pentabromotoluene, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway. Journal of Environmental Monitoring, 13(5), 1456-63. Retrieved from [Link]
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Cox, B. (2017). The Fundamentals of Understanding and Evaluating Laboratory Environmental Data. Cox-Colvin & Associates, Inc. Retrieved from [Link]
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Restek. (2024). More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution. Restek ChromaBLOGraphy. Retrieved from [Link]
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Chemsrc. (n.d.). 1,2,3,4,5-Pentabromobenzene CAS#:608-90-2. Retrieved from [Link]
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Kaegi, R., et al. (2022). The use of surrogate standards as a QA/QC tool for routine analysis of microplastics in sewage sludge. Science of The Total Environment, 835, 155485. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846 Update V. Retrieved from [Link]
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Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11854, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]
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Torrent Laboratory. (2019). Why do you use surrogates? Retrieved from [Link]
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LECO Corporation. (2008). High-Throughput GC-TOFMS Analysis Using EPA Method 8270D. LabRulez GCMS. Retrieved from [Link]
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FMS, Inc. (n.d.). The Automated Extraction of Aqueous Samples by Method EPA 8270D Using the TurboTrace 8270 SPE System. Retrieved from [Link]
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Kumar, P. (2018). Collection and preparation of soil, water and plant samples for analysis. ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]
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New Mexico Environment Department. (n.d.). APPENDIX F SAMPLING/ANALYTICAL/FIELD METHOD REGULATORY GUIDANCE. Retrieved from [Link]
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Mezcua, M., & Martínez-Bueno, M. J. (2023). Environmental Monitoring and Analysis of Persistent Organic Pollutants. MDPI. Retrieved from [Link]
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Introduction: The Toxicological Imperative for Pentabromobenzene
An in-depth guide to the toxicological assessment of pentabromobenzene, designed for researchers and drug development professionals. This document provides a framework for investigating the potential hazards of this compound, from initial in vitro screening to targeted in vivo studies.
This compound (PBBz) is a member of the brominated flame retardant (BFR) family, a class of chemicals added to various consumer and industrial products to reduce their flammability.[1] As a legacy and "novel" BFR, PBBz has become a ubiquitous environmental pollutant, detected in various environmental matrices and biota.[2] Its persistence and potential for bioaccumulation raise significant concerns about its long-term effects on human health and ecosystems. Unlike its more studied cousins, the polybrominated diphenyl ethers (PBDEs), specific toxicological data for PBBz is less abundant, necessitating a robust and systematic approach to its hazard assessment.[3][4]
This guide provides a comprehensive overview of the application of modern toxicological methods to the study of this compound. It is designed for researchers in toxicology, environmental science, and drug development who require a structured approach to evaluating the safety profile of this compound. We will move from foundational cell-based assays to more complex whole-organism models, emphasizing the rationale behind each experimental choice and providing detailed, field-proven protocols.
Section 1: Toxicological Profile and Mechanisms of Action
The toxicological profile of this compound is still emerging, but studies on PBBz and structurally related compounds like hexabromobenzene (HBB) and other BFRs provide critical insights into its potential mechanisms of toxicity.[2][5]
-
Neurotoxicity: One of the most clearly defined toxic effects of PBBz is developmental neurotoxicity. Studies using zebrafish (Danio rerio) have demonstrated that embryonic exposure to PBBz can lead to abnormal locomotor behavior.[2] The underlying mechanism appears to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic system responsible for breaking down the neurotransmitter acetylcholine.[2]
-
Hepatotoxicity: The liver is a primary target for many xenobiotics, including BFRs.[6] While direct studies on PBBz are limited, research on HBB has shown that long-term exposure can induce significant metabolic disturbances in human liver cells (HepG2), suggesting that PBBz may also pose a risk of hepatotoxicity.[5] Potential mechanisms include oxidative stress and disruption of energy metabolism.[5]
-
Endocrine Disruption: Structurally similar BFRs are known endocrine disruptors, particularly affecting the thyroid hormone system.[7] For instance, pentabromoethylbenzene (PBEB) has been shown to decrease triiodothyronine (T3) levels and alter thyroid morphology in rats.[7] Given these findings, investigating the potential for PBBz to interfere with thyroid and other hormonal pathways is a critical aspect of its toxicological assessment.
-
Metabolism and Bioaccumulation: The toxicity of BFRs is intrinsically linked to their metabolism, which often involves cytochrome P450 (CYP) enzyme-mediated biotransformation.[8] These metabolic processes can either detoxify the parent compound or create more toxic metabolites. The lipophilic nature of PBBz suggests a potential for bioaccumulation in fatty tissues, similar to other persistent organic pollutants (POPs).[9]
Section 2: A Tiered Strategy for Toxicity Assessment
A structured, tiered approach is essential for an efficient and ethically sound toxicological evaluation. This strategy begins with broad, high-throughput in vitro assays and progresses to more specific and complex in vivo models only when necessary. This approach helps to refine hypotheses, reduce animal use, and focus resources on the most relevant toxicological endpoints.
Caption: Tiered workflow for this compound toxicity testing.
Section 3: In Vitro Toxicity Assessment Protocols
In vitro methods are the cornerstone of modern toxicology, offering rapid, cost-effective, and mechanistic insights without the use of whole animals.[10][11]
General Cytotoxicity Assessment
Causality: The first step is to determine the concentration range at which PBBz causes general cell death. This establishes a baseline for subsequent, more sensitive mechanistic assays, ensuring that observed effects are not simply a consequence of widespread cell death.[12] Assays like MTT and LDH measure different aspects of cytotoxicity—metabolic activity and membrane integrity, respectively—providing a more complete picture.[13]
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a serial dilution in culture media to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.[14]
-
Exposure: Remove the old media from the cells and add 100 µL of the PBBz-containing media to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Leakage Assay
This protocol measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15]
-
Cell Culture and Exposure: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Lysis Control: To create a maximum LDH release control, add 10 µL of lysis buffer (provided in commercial kits) to the control wells and incubate for 15 minutes.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (catalyst and substrate) to all wells containing supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of LDH release relative to the maximum release control after subtracting background values.
| Assay Endpoint | Example IC₅₀ (Hexabromobenzene on HepG2)[5] | Purpose |
| Cell Viability (MTT) | ~0.75 µg/mL (at 48h) | Measures metabolic dysfunction |
| Membrane Integrity (LDH) | Concentration-dependent increase | Measures loss of cell membrane integrity |
Note: Data for the closely related Hexabromobenzene is presented for illustrative purposes.[5]
Genotoxicity Assessment
Causality: It is critical to determine if a compound can damage DNA, as this can lead to mutations and potentially cancer.[16] The Comet Assay is a sensitive method for detecting various types of DNA damage in individual cells.[17]
Protocol 3: Alkaline Comet Assay
-
Cell Culture and Exposure: Expose cells (e.g., human lymphocytes or HepG2) to non-cytotoxic concentrations of PBBz for a short period (e.g., 2-4 hours). Include a negative (vehicle) and positive (e.g., H₂O₂) control.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (containing Triton X-100 and NaCl) for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters like "% Tail DNA" and "Tail Moment."
Mechanistic Neurotoxicity Assessment
Causality: Based on in vivo data showing PBBz-induced behavioral changes in zebrafish, a primary hypothesis is the inhibition of acetylcholinesterase (AChE).[2] This can be directly tested using an in vitro enzymatic assay.
Caption: Proposed mechanism of PBBz-induced neurotoxicity.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE through a colorimetric reaction.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of purified AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add 50 µL of buffer to each well.
-
Inhibitor Addition: Add 25 µL of PBBz solution (at various concentrations) or a known AChE inhibitor (e.g., eserine) as a positive control. Add vehicle for the control wells.
-
Enzyme Addition: Add 25 µL of the AChE solution to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Reaction: Initiate the reaction by adding 50 µL of DTNB and 50 µL of ATCI to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for PBBz.
Section 4: In Vivo Toxicity Assessment
Causality: While in vitro assays provide mechanistic data, they cannot fully replicate the complexity of a whole organism. In vivo models are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to observe effects on development, behavior, and organ systems. The zebrafish model is particularly well-suited for studying PBBz due to existing evidence of its developmental neurotoxicity in this species.[2]
Protocol 5: Zebrafish Embryo-Larval Toxicity and Neurobehavioral Assay
-
Embryo Collection: Collect newly fertilized zebrafish embryos and place them in embryo media in a petri dish.
-
Exposure: At 4 hours post-fertilization (hpf), select healthy, developing embryos and place them individually into wells of a 96-well plate containing 200 µL of embryo media with the desired concentration of PBBz (e.g., 0, 30, 100, 300 µg/L).[2] Include a vehicle control.
-
Developmental Toxicity Assessment: Observe the embryos daily under a stereomicroscope until 144 hpf. Record key developmental endpoints such as hatching rate, survival rate, heart rate, and any morphological abnormalities (e.g., pericardial edema, spinal curvature).
-
Neurobehavioral Assessment: At 120 hpf (5 days post-fertilization), transfer individual larvae to a new 96-well plate. Use an automated behavioral tracking system to monitor their locomotor activity. A typical paradigm involves:
-
10 minutes of acclimatization in the dark.
-
Alternating 10-minute periods of light and dark for three cycles.
-
-
Data Acquisition and Analysis: The tracking software will record parameters such as total distance moved, velocity, and changes in activity during light-dark transitions. Analyze the data to determine if PBBz exposure causes hypo- or hyperactivity or alters the normal startle response to light changes.
-
Biochemical Analysis: Following the behavioral assessment, larvae can be pooled, homogenized, and used for biochemical assays, such as the AChE inhibition assay described previously, to link behavioral changes with a molecular mechanism.
Section 5: Analytical Methods for Toxicokinetic Studies
Causality: Understanding the concentration of PBBz and its metabolites in biological tissues is crucial for linking exposure to toxic effects. Toxicokinetic (TK) studies help determine the rate of absorption, distribution, metabolism, and excretion (ADME) of the compound.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly sensitive method for quantifying PBBz in biological samples.[18][19]
Protocol 6: Extraction and GC-MS Analysis of PBBz in Biological Samples
-
Sample Homogenization: Homogenize a known weight of tissue (e.g., fish larvae, rat liver) in a suitable buffer. For blood or plasma, use the sample directly.
-
Solvent Extraction: Add a non-polar solvent like hexane or a hexane/dichloromethane mixture to the homogenate.[20] Add an internal standard (e.g., a ¹³C-labeled PBBz) to correct for extraction efficiency.
-
Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing, then centrifuge to separate the organic and aqueous layers.
-
Extract Cleanup: Carefully transfer the organic (top) layer to a clean tube. The extract may need to be cleaned to remove lipids, often using solid-phase extraction (SPE) with silica or Florisil cartridges.[20]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of ~100 µL.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
Separation: Use a capillary column (e.g., DB-5ms) suitable for separating brominated compounds. A typical temperature program might start at 100°C and ramp up to 300°C.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity, targeting the characteristic ions of this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known PBBz concentration. Quantify the amount of PBBz in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Conclusion
The toxicological evaluation of this compound requires a multi-faceted approach that integrates in vitro, in vivo, and analytical methodologies. The protocols and strategies outlined in this guide provide a robust framework for characterizing its potential hazards. Key findings from studies on PBBz and related compounds point towards neurotoxicity via AChE inhibition and potential hepatotoxicity and endocrine disruption as critical areas for investigation. By employing a tiered, hypothesis-driven strategy, researchers can effectively and efficiently elucidate the risks associated with this compound exposure, contributing to informed regulatory decisions and the protection of human and environmental health.
References
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- Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 32(4), 484-492.
- Lu, Z., et al. (2020). Pentabromoethylbenzene Exposure Induces Transcriptome Aberration and Thyroid Dysfunction: In Vitro, in Silico, and in Vivo Investigations. Environmental Science & Technology, 54(15), 9546-9555.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2002). Polybrominated Flame Retardants (PBFRs) Priority Existing Chemical Assessment Report No. 20.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods.
- Kim, D. W., et al. (2023). Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene. Metabolites, 13(2), 164.
- Nowak, A., et al. (2008). The effect of short-term intoxication of rats with pentabromodiphenyl ether (in mixture mimic commercial products). Food and Chemical Toxicology, 46(8), 2826-2831.
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Chen, L., et al. (2021). Bioconcentration and developmental neurotoxicity of novel brominated flame retardants, hexabromobenzene and this compound in zebrafish. Environmental Pollution, 268(Pt B), 115895. Retrieved from [Link]
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- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
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- Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.
- Wiśniewska-Knypl, J. M., & Jajte, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 185-194.
- UK Health Security Agency. (2017). Brominated flame retardants (decabromodiphenyl ether): toxicological overview.
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- Eskes, C., & Zuang, V. (Eds.). (2005). In vitro Toxicity Testing in the Twenty-First Century.
- Liu, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 11(9), 754.
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- Kitamoto, S., et al. (2015). Genotoxicity evaluation of benzene, di(2-ethylhexyl) phthalate, and trisodium ethylenediamine tetraacetic acid monohydrate using a combined rat comet/micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 46-52.
- An, J., et al. (2010). Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209). Toxicology in Vitro, 24(5), 1331-1337.
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Application Note & Protocol: Preparation of Pentabromobenzene Stock Solutions for Research Applications
Abstract
This document provides a comprehensive, field-proven standard operating procedure (SOP) for the preparation of pentabromobenzene stock solutions. This compound is a brominated aromatic compound utilized as a flame retardant and an analytical standard in environmental testing and research.[1] Accurate and consistent preparation of stock solutions is paramount for the integrity of experimental data. This guide outlines the necessary safety precautions, materials, step-by-step protocols, and quality control measures to ensure the preparation of reliable and stable this compound stock solutions for use by researchers, scientists, and drug development professionals.
Introduction: The Chemistry and Application of this compound
This compound (C₆HBr₅) is a polybrominated aromatic hydrocarbon characterized by a benzene ring substituted with five bromine atoms.[2] At room temperature, it exists as a white to off-white crystalline powder.[2] Its highly brominated structure renders it nonpolar, a key determinant of its solubility and environmental behavior.[2] This nonpolar nature dictates its high solubility in nonpolar organic solvents such as toluene, hexane, and chloroform, and poor solubility in polar solvents like water and ethanol.[2]
Due to its chemical stability and high bromine content, this compound has applications as a flame retardant.[1][2] In the laboratory, it serves as a crucial reference standard for the detection and quantification of brominated flame retardants in environmental matrices. The accuracy of such sensitive analyses hinges on the precise concentration of the prepared standard solutions. This protocol is designed to establish a robust and reproducible methodology for this critical preparatory step.
Health & Safety: A Self-Validating System of Precaution
Working with halogenated aromatic compounds requires a stringent adherence to safety protocols. The procedures outlined below are designed to mitigate risks associated with the handling of this compound and organic solvents.
2.1 Hazard Identification
This compound is classified with the following hazards:
The chosen solvent, Toluene, is a highly flammable liquid and vapor with its own set of hazards, including skin irritation, drowsiness, and suspected damage to the unborn child.[5] Therefore, a multi-layered safety approach is mandatory.
2.2 Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable. The following must be worn at all times:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Viton® or Barrier®). Nitrile gloves offer limited protection against toluene and should only be used for very brief, incidental contact.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
2.3 Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Prevent entry into waterways.[7]
Materials and Methods
3.1 Materials & Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| This compound (CAS: 608-90-2) | High Purity (≥98%) | Sigma-Aldrich, TRC | Always use the Certificate of Analysis (CoA) to record the exact purity and molecular weight for calculations.[1] |
| Toluene | HPLC or ACS Grade | Fisher Scientific, VWR | Must be anhydrous to ensure the stability of the stock solution. |
| Volumetric Flasks (Class A) | 10 mL, 25 mL, 50 mL, 100 mL | Pyrex, Kimble | Class A glassware is essential for accurate volume measurements. |
| Analytical Balance | 4-decimal place (0.1 mg readability) | Mettler Toledo, Sartorius | Must be calibrated and located on a stable, vibration-free surface. |
| Glass Syringes or Pipettes (Class A) | Various sizes | Hamilton, Eppendorf | For accurate liquid transfers. |
| Weighing Paper/Boats | Antistatic | To prevent loss of solid material during weighing. | |
| Amber Glass Vials with PTFE-lined caps | 2 mL, 4 mL | Agilent, Waters | To protect the solution from light degradation and solvent evaporation. |
3.2 Equipment
-
Certified Chemical Fume Hood
-
Sonicator (for aiding dissolution)
-
Vortex Mixer
Protocol: Preparation of a 1000 µg/mL Primary Stock Solution
This section details the step-by-step preparation of a primary stock solution. The causality behind each step is explained to ensure a deep understanding of the process.
4.1 Pre-Preparation & Calculations
The foundation of an accurate stock solution is a precise calculation. The mass of this compound required depends on its purity as stated on the Certificate of Analysis (CoA).
-
Molecular Weight (MW): 472.59 g/mol [3]
-
Target Concentration (C): 1000 µg/mL or 1 mg/mL
-
Target Volume (V): 10 mL
Calculation Formula:
Mass (mg) = C (mg/mL) * V (mL) * (100 / Purity (%))
Example Calculation (assuming 99.5% purity):
Mass (mg) = 1 mg/mL * 10 mL * (100 / 99.5) = 10.05 mg
This calculation demonstrates the importance of accounting for purity; failing to do so would introduce a systematic error into all subsequent experiments.
4.2 Step-by-Step Gravimetric Procedure
-
Tare the Balance: Place a clean, antistatic weighing boat on the analytical balance and tare the mass to zero.
-
Weigh the Solute: Carefully weigh the calculated mass of this compound (e.g., 10.05 mg) into the weighing boat. Record the exact mass to four decimal places. The principle here is to record what is actually weighed, rather than trying to hit an exact target.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. This is a critical step to prevent loss of material. Use a small funnel if necessary. Rinse the weighing boat with small aliquots of toluene and add the rinsate to the flask, ensuring all solid is transferred.
-
Dissolution: Add approximately 5-7 mL of toluene to the volumetric flask. Cap the flask and gently swirl. To ensure complete dissolution, sonicate the flask for 5-10 minutes in a water bath at room temperature. The use of sonication provides energy to overcome the crystal lattice energy of the solid, facilitating a faster and more complete dissolution than simple agitation.
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add toluene dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. Inadequate mixing is a common source of error, leading to concentration gradients within the solution.
4.3 Preparation of Working Standards by Serial Dilution
Working standards for instrument calibration are prepared by serially diluting the primary stock solution.[9][10]
Example: Preparation of a 10 µg/mL working standard:
-
Transfer 1 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask using a calibrated pipette.
-
Dilute to the mark with toluene.
-
Cap and homogenize by inverting 15-20 times.
This two-step dilution process minimizes the volumetric error associated with measuring very small volumes from the primary stock.
Workflow Visualization
The following diagrams illustrate the logical flow of the stock solution preparation and the subsequent quality control checks.
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Serial Dilution for Working Standards
Caption: Serial dilution scheme for generating working standards.
Quality Control, Storage, and Stability
A prepared stock solution is only trustworthy if it is properly stored and its concentration is verified.
6.1 Concentration Verification
The concentration of the primary stock solution should be verified by a secondary analytical method, typically Gas Chromatography-Mass Spectrometry (GC/MS), against a certified reference material (CRM) from a different supplier, if available. This provides an independent check on the accuracy of the preparation.
6.2 Labeling and Documentation
Proper labeling is crucial for traceability. Each stock and working solution vial must be labeled with:
-
Compound Name: this compound
-
Concentration
-
Solvent
-
Preparation Date
-
Preparer's Initials
-
Expiration Date
All calculations, masses, volumes, and lot numbers should be recorded in a dedicated laboratory notebook.
6.3 Storage and Stability
This compound, as with many halogenated hydrocarbons, should be protected from light to prevent photodegradation.
-
Storage Container: Store solutions in amber glass vials with PTFE-lined screw caps to prevent solvent evaporation and contamination.[5]
-
Storage Conditions: Store the solutions refrigerated at 4°C to minimize solvent evaporation and slow potential degradation reactions.
-
Stability: When stored properly, stock solutions in toluene are generally stable for up to 12 months. However, the stability should be periodically checked against freshly prepared standards, especially if used for quantitative analysis.
Conclusion
This application note provides a detailed, safety-conscious, and scientifically robust protocol for the preparation of this compound stock solutions. By understanding the rationale behind each step—from purity-corrected calculations to proper homogenization and storage—researchers can ensure the production of accurate and reproducible standards. The integrity of these stock solutions is the bedrock of reliable downstream applications, from environmental monitoring to toxicological research.
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- 1,2,3,4,5-Pentabromobenzene | 608-90-2 - ChemicalBook. (2023, May 20).
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- 1,1'-(ethane-1,2-diyl)bis[this compound] - Registration Dossier - ECHA. (n.d.).
- This compound | C6HBr5 | CID 11854 - PubChem. (n.d.). National Institutes of Health.
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- Safety data sheet - CPAChem. (n.d.).
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- Bromobenzene | C6H5Br | CID 7961 - PubChem. (n.d.). National Institutes of Health.
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- Safety Data Sheet: Bromobenzene - Carl ROTH. (n.d.).
- IUPAC Solubility Data Series. (n.d.).
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- Standards Preparation - Indiana University. (2024, January).
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Application Note: High-Recovery Cleanup of Pentabromobenzene from Environmental Water Samples Using Reversed-Phase Solid-Phase Extraction
Abstract
This document provides a comprehensive guide and detailed protocol for the cleanup and concentration of pentabromobenzene from environmental water samples using solid-phase extraction (SPE). This compound, a persistent organic pollutant (POP), requires robust and efficient analytical methods for its detection at trace levels.[1] This application note explains the underlying principles of reversed-phase SPE for this application, details the critical steps for method development, and presents a validated step-by-step protocol suitable for researchers and analytical chemists. The described methodology ensures high analyte recovery and excellent reproducibility, facilitating accurate downstream analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction: The Challenge of this compound Analysis
This compound (C₆HBr₅) is a polybrominated aromatic compound characterized by its high hydrophobicity, chemical stability, and resistance to degradation.[2][3] These properties, which make it effective as a flame retardant, also contribute to its persistence in the environment and its tendency to bioaccumulate.[4][5] Accurate quantification of this compound in environmental matrices, particularly water, is crucial for monitoring pollution and assessing toxicological risk.
However, the analysis is often complicated by the complex sample matrix and the very low concentrations at which the analyte is typically present.[6] Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by reducing solvent consumption, minimizing emulsions, and providing higher analyte concentration factors.[7][8] This guide focuses on a "bind-and-elute" strategy using a reversed-phase sorbent, which is ideally suited for extracting nonpolar compounds like this compound from polar aqueous matrices.[9]
Principle of Reversed-Phase SPE for this compound
The core of this method relies on the physicochemical properties of this compound. As a nonpolar molecule, it exhibits strong hydrophobic interactions.[2] Reversed-phase SPE leverages this by using a nonpolar stationary phase (the sorbent) and a polar mobile phase (the aqueous sample).
The process can be broken down into four key stages:
-
Conditioning: The sorbent, typically a silica-based material functionalized with C18 alkyl chains, is treated with an organic solvent (e.g., methanol). This step solvates the C18 chains, activating the sorbent for optimal interaction with the analyte.[10]
-
Equilibration: The sorbent is rinsed with reagent water to prepare it for the aqueous sample, ensuring the environment within the cartridge matches the sample matrix.[10][11]
-
Sample Loading: As the water sample passes through the cartridge, the nonpolar this compound partitions from the polar water phase and adsorbs onto the hydrophobic C18 chains via van der Waals forces. More polar matrix components pass through unretained.[12]
-
Washing & Elution: A polar wash solvent (e.g., a low percentage of organic solvent in water) is used to remove any weakly bound, polar interferences. Finally, a strong nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the purified, concentrated this compound.[11][13]
Method Development and Optimization
Achieving high and reproducible recovery requires careful optimization of several parameters.
Sorbent Selection
The choice of sorbent is the most critical decision in SPE method development.[14][15]
-
Mechanism: For a nonpolar analyte like this compound in an aqueous matrix, a reversed-phase mechanism is the logical choice.[10]
-
Sorbent Type: Octadecyl-bonded silica (C18) is the most common and effective sorbent for this application due to its strong hydrophobic retention of nonpolar compounds.[16] Polymeric sorbents, such as styrene-divinylbenzene, can also be used and may offer higher capacity and stability across a wider pH range.[8][17] This protocol focuses on C18.
-
Sorbent Mass: The mass of the sorbent determines the cartridge's capacity. For trace analysis in relatively clean water, a 200-500 mg sorbent bed is typically sufficient for a 1 L sample. Overloading the sorbent can lead to analyte breakthrough and low recovery.[18]
Solvent Selection
-
Conditioning Solvent: Methanol or acetonitrile are effective at solvating C18 phases.
-
Wash Solvent: The goal is to remove interferences that are more polar than this compound without eluting the analyte itself. A mixture of water and a small percentage of methanol (e.g., 5-10%) is often a good starting point. The ideal wash solvent is the strongest possible polar solvent that does not cause analyte loss.[13]
-
Elution Solvent: A strong, nonpolar solvent is required to desorb the analyte. Dichloromethane (DCM), ethyl acetate, or hexane are excellent choices. Using a combination, such as ethyl acetate followed by DCM, can ensure complete elution as demonstrated in EPA Method 525.2.[16] The volume should be minimized to reduce the need for extensive evaporation later but must be sufficient for complete recovery.[14]
Sample Pre-treatment & Flow Rate
-
pH Adjustment: this compound is a neutral compound, so pH adjustment is not critical for its retention. However, adjusting the sample pH can help suppress the ionization of acidic or basic matrix interferences, minimizing their retention.
-
Filtration: To prevent clogging of the SPE cartridge, water samples with significant particulate matter should be filtered through a glass fiber filter (e.g., 0.7 µm) prior to extraction.[18]
-
Flow Rate: A slow and consistent flow rate (e.g., 5-10 mL/min) during sample loading is crucial to allow adequate time for the analyte to interact with and adsorb to the sorbent.[13][19] High flow rates can lead to poor recovery.
Detailed Protocol: SPE Cleanup of this compound
This protocol is designed for the extraction of this compound from a 1 L water sample using a 500 mg C18 SPE cartridge.
Materials and Reagents
-
SPE Cartridges: 500 mg / 6 mL C18 cartridges
-
Solvents: HPLC-grade or equivalent Methanol, Dichloromethane (DCM), Ethyl Acetate
-
Reagent Water: Deionized water, free of organic contaminants
-
Glassware: Graduated cylinders, beakers, autosampler vials
-
Equipment: SPE vacuum manifold, nitrogen evaporator
-
Sample Pre-treatment: Glass fiber filters (if needed)
Experimental Workflow Diagram
Caption: Workflow for SPE cleanup of this compound.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
If the water sample contains visible sediment, filter it through a glass fiber filter.
-
Spike the 1 L sample with appropriate surrogate standards to monitor procedural performance.[16]
-
-
Cartridge Conditioning:
-
Place a 500 mg/6 mL C18 cartridge on the vacuum manifold.
-
Draw 5 mL of methanol through the cartridge at a slow drip rate.
-
Follow with 5 mL of ethyl acetate and 5 mL of dichloromethane if performing a full solvent rinse. Finish with another 5 mL of methanol.
-
Causality: This step removes any organic contaminants from the sorbent and polypropylene housing and fully solvates (wets) the C18 chains, making them accessible for analyte interaction.[10]
-
-
Cartridge Equilibration:
-
Immediately after conditioning, draw two 5 mL aliquots of reagent water through the cartridge.
-
Crucial: Do not allow the sorbent bed to go dry from this point until after the sample is loaded.[14][18] A dry sorbent will exhibit poor and irreproducible retention of the analyte from an aqueous sample.
-
-
Sample Loading:
-
Load the 1 L water sample onto the cartridge through a reservoir or transfer tube.
-
Adjust the vacuum to achieve a flow rate of approximately 10 mL/minute.
-
Causality: A slow flow rate ensures sufficient residence time for the hydrophobic interactions to occur between this compound and the C18 sorbent, maximizing retention.[19]
-
-
Interference Wash:
-
After the entire sample has passed through, pass 5 mL of a 10% methanol in reagent water solution through the cartridge.
-
Causality: This wash step removes weakly retained, polar matrix components that could interfere with the final analysis, without eluting the strongly retained, nonpolar this compound.
-
-
Sorbent Drying:
-
Increase the vacuum and draw air through the cartridge for 15-20 minutes to remove all residual water.
-
Causality: Removing water is critical because it is immiscible with the elution solvent (DCM) and can lead to poor elution efficiency and low recovery.[20]
-
-
Analyte Elution:
-
Place a collection tube inside the manifold.
-
Elute the cartridge by gravity or with a very slow vacuum with 5 mL of ethyl acetate, followed by 5 mL of dichloromethane. Allow the solvent to soak the sorbent bed for 1-2 minutes before drawing it through.[16]
-
Causality: These strong nonpolar solvents disrupt the hydrophobic forces, desorbing the analyte from the sorbent and into the collection tube. Using two different solvents ensures complete elution of the target compound.
-
-
Eluate Post-Treatment:
-
Concentrate the collected eluate to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Add an internal standard just prior to analysis.[16]
-
The sample is now ready for GC-MS analysis.
-
Summary of Protocol Parameters and Troubleshooting
| Parameter | Recommended Setting | Rationale & Potential Issues |
| Sorbent | 500 mg C18 (Octadecyl-bonded Silica) | Optimal for nonpolar analyte retention from water.[16] |
| Conditioning | 5 mL Methanol | Wets the sorbent. Incomplete conditioning leads to low recovery.[13] |
| Equilibration | 10 mL Reagent Water | Prepares sorbent for aqueous sample. Do not let sorbent dry. [14] |
| Sample Load | 1 L at ~10 mL/min | Slow flow maximizes analyte-sorbent interaction.[19] |
| Wash Step | 5 mL 10% Methanol in Water | Removes polar interferences. A stronger wash may elute the analyte.[18] |
| Drying Step | 15-20 min under vacuum | Removes residual water which hinders elution with nonpolar solvents. |
| Elution Step | 5 mL Ethyl Acetate, then 5 mL DCM | Strong nonpolar solvents ensure complete desorption. Insufficient volume leads to low recovery.[14] |
Common Problem: Low Analyte Recovery
-
Cause: Sorbent bed dried out before sample loading.
-
Fix: Re-condition and re-equilibrate the cartridge. Always ensure a layer of liquid is above the sorbent bed before loading the sample.[14]
-
-
Cause: Sample loading flow rate was too high.
-
Fix: Reduce the vacuum to achieve the target flow rate of ~10 mL/min. Slower is often better for retention.[18]
-
-
Cause: Elution solvent was too weak or volume was insufficient.
Conclusion
Solid-phase extraction using C18 sorbent is a highly effective, reliable, and efficient method for the cleanup and concentration of this compound from environmental water samples. By carefully controlling parameters such as sorbent conditioning, sample flow rate, and solvent selection, this protocol provides a robust foundation for achieving the high-quality data required for trace-level environmental analysis. The method significantly reduces solvent usage and sample preparation time compared to traditional techniques, making it a valuable tool for modern analytical laboratories.[8][11]
References
-
Horizon Technology. (2016, July 18). Advances in SPE for a Full Range of Organic Compounds from Challenging Samples. Retrieved from [Link]
-
MDPI. (2021). Advances in Optical Sensors for Persistent Organic Pollutant Environmental Monitoring. Retrieved from [Link]
-
LCGC International. (n.d.). Solving Recovery Problems in Solid-Phase Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 19). Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples. Retrieved from [Link]
-
Welch Materials, Inc. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized determination of polybrominated diphenyl ethers and polychlorinated biphenyls in sheep serum by solid-phase extraction–gas chromatography–mass spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
ResearchGate. (n.d.). RECENT ADVANCES IN SOLID PHASE EXTRACTION (SPE) TECHNIQUE AND ITS APPLICATION IN ENVIRONMENTAL ANALYSIS. Retrieved from [Link]
-
Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
ALWSCI. (n.d.). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexabromobenzene. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting poor peak shape of pentabromobenzene in HPLC
A Guide to Troubleshooting Poor Peak Shape in HPLC
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for poor peak shape of pentabromobenzene in High-Performance Liquid Chromatography (HPLC). We understand that achieving a sharp, symmetrical Gaussian peak is critical for accurate quantification and data reliability. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of this nonpolar, halogenated compound.
Understanding this compound and Its Chromatographic Behavior
This compound (C₆HBr₅) is a highly brominated, nonpolar aromatic compound.[1][2] Its high molecular weight (472.59 g/mol ) and nonpolar nature dictate its behavior in reversed-phase (RP) HPLC, the most common separation mode for such analytes.[1][2] Ideally, it should be well-retained on a hydrophobic stationary phase (like C18) and eluted with a high percentage of organic solvent. However, achieving a perfect peak shape can be challenging. This guide will address the common issues of peak tailing, fronting, and split peaks in a structured question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common problem that can compromise resolution and integration accuracy.[3][4] It occurs when a portion of the analyte is retained on the column longer than the main peak band.
A1: The primary causes for peak tailing of a nonpolar compound like this compound are typically related to secondary interactions with the stationary phase or issues with the analytical column itself.
While this compound is nonpolar, secondary interactions can still occur, particularly with active sites on the silica support of the stationary phase.[5][6]
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps:
-
Evaluate Column Condition:
-
Column Degradation: Over time, or with aggressive mobile phases, the stationary phase can degrade, or the packed bed can settle, creating a void at the column inlet.[3][6] This leads to a non-uniform flow path and peak tailing.
-
Protocol: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.[3] If this doesn't improve the peak shape, the column may be permanently damaged and require replacement.[3] Using a guard column can help extend the life of your analytical column.[7]
-
-
Minimize Secondary Silanol Interactions:
-
Cause: Even on C18 columns, residual, un-capped silanol groups (Si-OH) on the silica surface can be present.[5] While these are more problematic for basic compounds, they can still contribute to tailing for other molecules through dipole-dipole or hydrogen bonding interactions, however minor.[4][5]
-
Solution: Use a high-quality, end-capped column made from high-purity silica.[4][8] Modern columns, often labeled as Type B silica, have significantly fewer active silanols.[5][9] Columns with a low silanol activity are specifically designed to minimize these secondary interactions.[10]
-
-
Optimize the Mobile Phase:
-
Elution Strength: this compound is very hydrophobic and requires a mobile phase with high elution strength.[1] If the organic content (e.g., acetonitrile or methanol) is too low, the analyte will interact too strongly with the stationary phase, leading to broader, tailing peaks.
-
Protocol: Increase the percentage of the organic solvent in your mobile phase. For example, a typical mobile phase for similar compounds is a high percentage of methanol or acetonitrile with a small percentage of water (e.g., 96:4 v/v Methanol:Water).[11]
-
-
Check for Sample Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak tailing.[3][6]
-
Protocol: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[12]
-
Q2: My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing and is often associated with sample solubility issues or column collapse.[5]
A2: Peak fronting for this compound is most likely due to a mismatch between the sample solvent and the mobile phase, or potential column bed deformation.
Troubleshooting Steps for Peak Fronting:
-
Sample Solvent Mismatch:
-
Cause: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, the analyte band will spread at the head of the column, leading to a fronting peak.[6][13] For this compound, dissolving it in a very nonpolar solvent like hexane and injecting it into a mobile phase with a higher water content could cause this.
-
Protocol: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the this compound. Ensure the injection volume is as small as possible to minimize this effect.[13][14]
-
-
Column Collapse/Void:
-
Cause: A poorly packed column or a void at the inlet can create channeling, where some of the analyte travels through the void faster than the portion traveling through the packed bed, resulting in a fronting peak.
-
Protocol: Replace the column. To prevent this, always operate within the column's recommended pressure and pH limits.
-
Q3: I'm observing split peaks for this compound. What could be the cause?
Split peaks suggest that the analyte is being introduced to the column in two separate bands or that there is a disruption in the flow path at the head of the column.
A3: Split peaks for a single compound like this compound are often caused by a partially blocked inlet frit, a column void, or an injection issue.
Troubleshooting Workflow for Split Peaks:
Caption: A systematic approach to troubleshooting split peaks.
Detailed Troubleshooting Steps:
-
Contamination at the Column Inlet:
-
Cause: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column. This creates an uneven flow distribution onto the stationary phase, splitting the analyte band.
-
Protocol: First, remove the guard column (if present) and re-run the analysis to see if the problem is resolved. If the analytical column is the issue, you can try back-flushing it (reversing the flow direction) with a strong solvent. If this doesn't work, the column or at least the inlet frit will need to be replaced. Always filter your samples and mobile phases to prevent this.[15]
-
-
Injection Solvent Incompatibility:
-
Cause: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak. Given this compound's poor solubility in polar solvents, injecting a highly concentrated solution in a nonpolar solvent into a more polar mobile phase could trigger this.[1]
-
Protocol: As with peak fronting, dissolve the sample in the mobile phase whenever possible.
-
Summary of Key Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 | Minimizes secondary interactions with residual silanols, which can cause peak tailing.[8][9] |
| Mobile Phase | High percentage of Acetonitrile or Methanol | This compound is highly nonpolar and requires a strong organic mobile phase for elution.[1][11] |
| Sample Solvent | Mobile Phase or weakest possible solvent | Avoids peak distortion (fronting or splitting) due to solvent mismatch.[6][13] |
| Injection Volume | As low as practical | Prevents column overload, which leads to peak tailing.[3][12] |
| System Hygiene | Filter samples and mobile phases | Prevents blockage of the column inlet frit, which can cause split peaks and high backpressure.[15] |
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reproducible results.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved from [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025, April 19). Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
This compound - Solubility of Things. (n.d.). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. (2025, November 30). Retrieved from [Link]
-
This compound | C6HBr5 | CID 11854 - PubChem. (n.d.). Retrieved from [Link]
-
Column Selection Guide for HPLC - Agilent. (n.d.). Retrieved from [Link]
-
1,1'-Ethane-1,2-diylbis(this compound) - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved from [Link]
-
A Look at Column Choices - Agilent. (n.d.). Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13). Retrieved from [Link]
-
Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PubMed Central. (n.d.). Retrieved from [Link]
-
HPLC Column Selection Guide - Chromtech. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from [Link]
-
HPLC Peak Shape Troubleshooting Solution Column - uHPLCs. (2024, June 24). Retrieved from [Link]
-
Effects of Sample Solvents on Peak Shape - Shimadzu. (n.d.). Retrieved from [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.). Retrieved from [Link]
-
Effect of diluent on the peak shape of the analyte in reversed-phase liquid chromatography - YouTube. (2022, February 10). Retrieved from [Link]
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- 2. This compound | C6HBr5 | CID 11854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Pentabromobenzene LC-MS/MS Analysis
Welcome to the technical support guide for the analysis of pentabromobenzene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve signal suppression issues, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding and Diagnosing Signal Suppression
Q1: My this compound signal is suddenly low or inconsistent. What are the most common causes?
A gradual or sudden decrease in signal intensity for this compound is a common issue in LC-MS/MS analysis. The primary causes are typically:
-
Matrix Effects: This is the most frequent culprit. Co-eluting compounds from your sample matrix (e.g., lipids, salts, polymers) interfere with the ionization of this compound in the MS source, leading to a suppressed signal.[1][2][3]
-
Ion Source Contamination: A buildup of non-volatile materials from your samples on ion source components (like the capillary or skimmer) can reduce overall instrument efficiency and cause a general loss of signal for all analytes.[1]
-
Poor Chromatographic Separation: If this compound is not adequately separated from matrix components, they enter the ion source simultaneously, leading to competition for ionization.[1]
-
Suboptimal Instrument Parameters: Incorrect settings for ion source gases, temperatures, or voltages can lead to inefficient ionization of your target analyte.[1][4]
Below is a systematic workflow to diagnose the root cause of signal suppression.
Caption: Troubleshooting workflow for signal suppression.
Q2: How can I definitively prove that matrix effects are causing my signal suppression?
To confirm matrix effects, you should perform a Post-Extraction Spike Experiment . This test quantifies the extent of signal suppression or enhancement caused by your sample matrix.[1] A result significantly below 100% indicates suppression.
A Post-Column Infusion Experiment can also be used to visualize the specific retention times where matrix components are causing suppression.[1]
-
Prepare Two Sample Sets:
-
Set A (Spiked Matrix): Extract a blank matrix sample (a sample that does not contain this compound) using your established procedure. After the final evaporation step and just before reconstitution, spike the dried extract with a known concentration of this compound standard.
-
Set B (Clean Standard): Prepare a standard of this compound in the final reconstitution solvent at the exact same concentration as the spike in Set A.
-
-
Analyze and Calculate:
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
-
-
Interpret the Results:
-
~100%: No significant matrix effect. The problem may lie with instrument contamination or other parameters.[1]
-
< 80%: Significant signal suppression. Your primary focus should be on improving sample preparation and chromatography.
-
> 120%: Significant signal enhancement. While less common, this also indicates a matrix effect that needs to be addressed for accurate quantification.
-
Section 2: Mitigating Signal Suppression - Sample Preparation
Q3: My post-extraction spike experiment confirmed signal suppression. What is the best way to clean up my samples?
Effective sample preparation is the most critical step to reduce matrix effects by removing interfering compounds before they reach the LC-MS system.[2] The choice of technique depends on the complexity of your sample matrix.
Sources
Technical Support Center: Troubleshooting Thermal Degradation of Pentabromobenzene in the GC Injector
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of pentabromobenzene. As a thermally labile compound, this compound is susceptible to degradation in the hot environment of a GC injector, leading to inaccurate and unreliable results. This document provides in-depth troubleshooting strategies and preventative measures in a practical question-and-answer format to help you overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is small, irreproducible, or completely missing. What's happening?
A1: This is a classic symptom of thermal degradation in the GC injector. This compound, like many polybrominated compounds, can break down at high temperatures, especially in the presence of active sites within the inlet.[1][2][3] This degradation can lead to the formation of other compounds, resulting in a diminished or absent peak for the target analyte and the appearance of unexpected "ghost peaks."[4]
Underlying Causes:
-
Excessive Injector Temperature: The most direct cause of thermal degradation. While a high temperature is needed for volatilization, excessive heat can break down the this compound molecule.[5]
-
Active Sites: The GC inlet liner, particularly if it's made of glass or contains glass wool, can have active silanol groups on its surface.[1][2] These sites can catalytically promote the degradation of thermally sensitive compounds.[6] Metal surfaces within the injector can also contribute to this issue.[4]
-
Prolonged Residence Time: The longer your sample stays in the hot injector, the more time there is for degradation to occur. This is a particular concern with splitless injections, which are often used for trace analysis.[6][7]
Q2: I'm seeing unexpected peaks in my chromatogram when I inject a pure this compound standard. Are these contaminants?
A2: While contamination is always a possibility, with thermally labile compounds like this compound, these "ghost peaks" are often degradation products.[4][8] Thermal degradation can lead to the formation of polybrominated dibenzofurans (PBDFs) or other breakdown products.[9][10] The presence and intensity of these peaks will likely vary with the injector temperature.
To confirm if these are degradation products, you can perform a simple experiment:
-
Inject your this compound standard at your current injector temperature and record the chromatogram.
-
Systematically lower the injector temperature in 20°C increments and inject the standard at each new temperature.[11]
-
If the area of the unknown peaks decreases while the area of the this compound peak increases at lower temperatures, it's a strong indication that the unknown peaks are degradation products.
Q3: How can I prevent or minimize the thermal degradation of this compound?
A3: A multi-pronged approach focusing on optimizing your GC parameters and ensuring an inert sample path is crucial.
Key Strategies:
-
Optimize Injector Temperature: This is the most critical parameter. Start with a lower injector temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.[11]
-
Use an Inert Inlet Liner: Always use a high-quality, deactivated inlet liner.[1][2] Over time, even deactivated liners can become active, so regular replacement is essential.
-
Consider Liner Packing: While glass wool can aid in vaporization, it can also be a source of active sites.[1][2] If you suspect the glass wool is causing issues, try a liner without it or one with deactivated glass wool.
-
Choose the Right Injection Technique: For highly thermally labile compounds, alternative injection techniques can be superior to traditional split/splitless injection.
-
Cool On-Column (COC) Injection: This technique deposits the sample directly onto the column without passing through a heated injector, virtually eliminating the risk of thermal degradation in the inlet.[5][6][7][12]
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows you to inject your sample into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.[7][11]
-
-
Ensure a Clean System: Contamination in the injector can create active sites. Regularly perform inlet maintenance, including changing the septum and cleaning or replacing the liner and seals.[1][13]
Troubleshooting Guide: A Systematic Approach
If you are experiencing issues with this compound analysis, follow this systematic troubleshooting workflow to identify and resolve the problem.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: A step-by-step workflow for troubleshooting this compound degradation.
Troubleshooting Steps in Detail
| Problem Symptom | Potential Cause | Recommended Action & Expected Outcome |
| Reduced or No this compound Peak, Appearance of Extra Peaks | Thermal Degradation in Injector | Systematically lower the injector temperature in 20°C increments. Expected Outcome: Increased this compound peak area and decreased area of degradation peaks.[11] |
| Peak Tailing for this compound | Active Sites in the Inlet Liner or Column | Replace the inlet liner with a new, deactivated one. If tailing persists, trim the front end of the column (first 5-10 cm) or replace the column. Expected Outcome: Improved peak symmetry.[1][2][4][14] |
| Irreproducible Peak Areas | Inconsistent Degradation, Inlet Contamination, or Leaks | Perform inlet maintenance: replace the septum, liner, and seals. Check for leaks using an electronic leak detector. Expected Outcome: Improved reproducibility (RSD <15%).[13][15][16] |
| Persistent Degradation Despite Lower Injector Temperature | Highly Active System or Unsuitable Injection Method | Switch to a Cool On-Column or PTV injection technique if available. These methods are superior for thermally labile compounds.[6][7][12] Expected Outcome: Significant reduction or elimination of degradation. |
Experimental Protocols
Protocol 1: Optimizing Injector Temperature
This protocol provides a systematic way to determine the optimal injector temperature to minimize thermal degradation while ensuring efficient sample vaporization.
Materials:
-
This compound standard solution of a known concentration.
-
Your GC system equipped with the analytical column and detector for your method.
Procedure:
-
Set Initial Low Temperature: Set the injector temperature to a conservative starting point, for example, 250°C.
-
Equilibrate: Allow the GC system to fully equilibrate at this temperature.
-
Inject Standard: Inject a known amount of the this compound standard.
-
Acquire and Analyze Data: Record the chromatogram. Measure the peak area of the this compound peak and any suspected degradation peaks.
-
Increase Temperature: Increase the injector temperature by 20°C.
-
Repeat: Repeat steps 2-5 until you reach a temperature where the this compound peak area begins to decrease, or the degradation peaks become significant.
-
Determine Optimum: The optimal injector temperature is the one that provides the largest peak area for this compound with the minimal area for any degradation products.
Protocol 2: GC Inlet Maintenance
Regular maintenance is critical for preventing the buildup of active sites and ensuring reproducible results.
Materials:
-
New, deactivated inlet liner (appropriate for your injector and application).
-
New septum.
-
New O-ring or seal for the liner.
-
Lint-free gloves.
-
Forceps.
Procedure:
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Carefully unscrew the septum nut and remove the old septum.
-
Remove Liner: Using forceps, carefully remove the old inlet liner.
-
Clean Inlet: If necessary, gently wipe the metal surfaces of the inlet with a solvent-moistened, lint-free swab.
-
Install New Liner and Seal: Wearing clean gloves, install the new O-ring/seal and the new deactivated liner.
-
Install New Septum: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
Conditioning: It is good practice to condition the new liner by heating the inlet to a temperature slightly above your method's operating temperature for 15-30 minutes before running samples.
Diagram: this compound Degradation Pathway
Caption: The process of thermal degradation in the GC injector.
By understanding the causes of thermal degradation and systematically applying these troubleshooting and preventative strategies, you can significantly improve the accuracy, reproducibility, and reliability of your this compound analyses.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
-
Klick, S. (1995). Evaluation of different injection techniques in the gas chromatographic determination of thermolabile trace impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 563-566. doi:10.1016/0731-7085(95)01307-7. Retrieved from [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2023). GC Column Killers!. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2014). Formation of polybrominated dibenzofurans from polybrominated biphenyls. Chemosphere, 114, 139-145. doi:10.1016/j.chemosphere.2014.04.018. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
Wang, Y., et al. (2020). The formation pathways of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from pyrolysis of polybrominated diphenyl ethers (PBDEs): Effects of bromination arrangement and level. Journal of Hazardous Materials, 399, 123091. doi:10.1016/j.jhazmat.2020.123091. Retrieved from [Link]
-
Crawford Scientific. (n.d.). GC Troubleshooting Guide: Common Issues. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). GC Troubleshooting Tips. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved from [Link]
-
Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube. Retrieved from [Link]
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- 5. agilent.com [agilent.com]
- 6. Evaluation of different injection techniques in the gas chromatographic determination of thermolabile trace impurities in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 8. glsciences.eu [glsciences.eu]
- 9. Formation of polybrominated dibenzofurans from polybrominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formation pathways of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from pyrolysis of polybrominated diphenyl ethers (PBDEs): Effects of bromination arrangement and level - PubMed [pubmed.ncbi.nlm.nih.gov]
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Photodegradation of pentabromobenzene during sample storage
A Guide to Preventing and Troubleshooting Photodegradation During Sample Storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who work with pentabromobenzene (PBB) and related polybrominated aromatic compounds. As a Senior Application Scientist, I've seen how overlooking pre-analytical variables can compromise even the most robust analytical methods. The stability of your standards and samples is paramount, and for light-sensitive molecules like PBB, proper storage is not just a recommendation—it's a critical component of data integrity.
This document moves beyond simple protocols to explain the underlying mechanisms of PBB photodegradation. Understanding the "why" will empower you to make informed decisions, troubleshoot unexpected results, and ensure the accuracy of your data.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by analysts working with this compound.
Q1: My PBB standard is showing a lower than expected concentration, even though it was stored in the refrigerator. What are the likely causes?
This is a frequent and frustrating issue that often points to degradation. While refrigeration slows down most chemical reactions, it does not stop photochemical reactions if the sample is exposed to light.
Core Problem: this compound is highly susceptible to photolytic debromination, a process where light energy cleaves the carbon-bromine bonds.[1] This process can be surprisingly rapid, even with incidental exposure to ambient laboratory light.
Troubleshooting Checklist:
-
Light Protection:
-
Vial Type: Are you using amber glass vials? Standard clear glass offers insufficient protection from UV and short-wavelength visible light, which are the most energetic and damaging.[2][3] Always use amber vials for both storage and autosampler trays if possible.
-
Lab Environment: Was the standard left on the benchtop under fluorescent lighting for any significant period during preparation or before analysis? Treat PBB as a "handle-in-the-dark" compound whenever possible.
-
-
Solvent Choice:
-
Solvent as a Reactant: Your choice of solvent is not merely a diluent; it can actively participate in the degradation process. Studies on related brominated flame retardants show a dramatic difference in degradation rates depending on the solvent.[4] The key factor is the potential for electron transfer between the solvent and the PBB molecule.[2][3]
-
Recommendation: For maximum stability, non-polar solvents like n-hexane are preferred. Solvents like acetone can act as photosensitizers and dramatically accelerate degradation and should be avoided for long-term storage.[2][5] Toluene represents an intermediate choice but is still less stable than hexane.[4]
-
-
Concentration Effects:
-
Paradoxically, very high concentrations of PBB might degrade at a slower rate than lower concentrations.[4] This is attributed to a "self-shielding" effect where outer layers of molecules absorb the light, protecting the molecules deeper in the solution.[4] However, this should not be relied upon as a storage strategy. Your working standards, which are typically at lower concentrations, are the most vulnerable.
-
Q2: I'm seeing unexpected peaks in my chromatogram when analyzing PBB samples. Could these be degradation products?
Yes, this is a classic sign of degradation. The primary photodegradation pathway for PBB is sequential hydrodebromination, meaning one bromine atom at a time is replaced by a hydrogen atom.[2]
Identifying Degradation Products:
-
Expected Products: The most likely degradation products will be tetrabromobenzene isomers, followed by tribromobenzene isomers.[2]
-
Analytical Signature: In Gas Chromatography-Mass Spectrometry (GC-MS), these products will have distinct retention times (typically eluting earlier than PBB) and characteristic mass spectra. Look for the isotopic patterns of molecules containing four or three bromine atoms.
-
Confirmation: The best way to confirm this is to perform a forced degradation study (see Protocol 2), which will intentionally generate these products and allow you to confirm their identity and retention times in your system.
Q3: What are the ideal storage conditions (solvent, temperature, light) for PBB stock solutions and samples?
Ideal storage conditions are designed to mitigate all the factors discussed above. The goal is to create an environment that minimizes light exposure and chemical reactivity.
| Parameter | Recommendation | Rationale |
| Container | Type I Amber Borosilicate Glass Vials with PTFE-lined caps. | Amber glass blocks UV and short-wavelength visible light.[6] PTFE liners prevent analyte loss to the cap and contamination from the cap material. |
| Solvent | n-Hexane or Isooctane for long-term stock solutions. | These non-polar solvents show the lowest rates of photodegradation for related compounds.[2][3][4] |
| Temperature | -20°C or lower for long-term storage. | Reduces the rate of any potential thermally-driven degradation and minimizes solvent evaporation. |
| Atmosphere | Blanket with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, which can participate in photo-oxidative degradation pathways. |
| Handling | Prepare solutions in a dimly lit area. Wrap vials in aluminum foil for extra protection, especially in autosamplers. | Minimize all sources of incidental light exposure. |
Q4: How can I design a study to validate the stability of my PBB samples under my specific laboratory conditions?
A self-validating stability study is essential for ensuring data quality, especially for long-running experiments or when storing valuable samples.
Experimental Design:
-
Preparation: Prepare a pooled batch of your PBB solution (either a standard or a representative sample extract) at a concentration typical for your analysis.
-
Aliquoting: Dispense the solution into multiple amber vials—enough for all your time points and conditions.
-
Storage Conditions: Store sets of these vials under different conditions:
-
Ideal: -20°C, wrapped in foil (your control).
-
Standard Refrigeration: 4°C in an amber vial.
-
Benchtop: Room temperature, exposed to ambient lab light (a stress condition).
-
Autosampler: The conditions in your instrument's sample tray.
-
-
Time Points: Analyze vials from each condition at set time points (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Analysis: Analyze the samples using your validated analytical method. Record the concentration of the parent PBB and the peak areas of any new, unidentified peaks.
-
Evaluation: Plot the concentration of PBB over time for each condition. A stable sample will show no significant decrease in concentration. Use the "Benchtop" sample to identify the retention times of degradation products.
Visualized Workflows and Mechanisms
Photodegradation Pathway
The following diagram illustrates the primary mechanism of PBB photodegradation. The process begins with the absorption of a photon (hν), leading to the cleavage of a C-Br bond and the subsequent abstraction of a hydrogen atom (H•) from the solvent, resulting in a less-brominated benzene molecule.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving recovery of pentabromobenzene from fatty matrices
Welcome to the technical support guide for the analysis of pentabromobenzene and other polybrominated diphenyl ethers (PBDEs) in complex, high-fat matrices. This center is designed for researchers, analytical chemists, and laboratory professionals who encounter challenges with analyte recovery and matrix interference. Here, we provide in-depth troubleshooting guidance and frequently asked questions based on established analytical principles and field-proven methodologies.
The Challenge: Lipids and Lipophilic Analytes
This compound is a lipophilic (fat-soluble) compound, which means it readily dissolves in fats, oils, and lipids. When analyzing biological samples like fish tissue, dairy products, or edible oils, the target analyte is a minor component within a vast excess of co-extracted lipids (e.g., triglycerides).[1] This presents a significant analytical challenge:
-
Co-extraction: Standard solvent extraction methods for lipophilic analytes will inevitably pull large amounts of lipids from the sample.[2]
-
Matrix Effects: These co-extracted lipids can interfere with instrumental analysis, primarily in Gas Chromatography/Mass Spectrometry (GC/MS). They can coat the GC inlet liner, contaminate the column, and suppress or enhance the analyte signal at the detector, leading to inaccurate quantification.[3][4]
-
Low Recovery: If the cleanup process is not optimized, the target analyte can be lost along with the discarded lipid fraction, resulting in poor recovery rates.[5]
This guide will walk you through a logical framework for troubleshooting and optimizing your methods to achieve high, reproducible recovery of this compound.
Troubleshooting Guide: Question & Answer
This section addresses specific problems encountered during the analytical workflow, from initial extraction to final cleanup.
Q1: My analyte recovery is consistently low, starting with the initial extraction. What am I doing wrong?
Answer: Low recovery at the extraction stage is often due to an imbalance between analyte solubility and the extraction conditions. The goal is to efficiently desorb the analyte from the sample matrix while minimizing lipid co-extraction where possible.
Causality: this compound is nonpolar. Your solvent system must be sufficiently nonpolar to solubilize it, but highly nonpolar solvents (like pure hexane) are also excellent at dissolving lipids. The choice of technique and solvent is therefore a critical balancing act.[6]
Troubleshooting Steps:
-
Re-evaluate Your Extraction Solvent: For fatty samples, acetonitrile (MeCN) is often used in methods like QuEChERS because it is polar enough to limit lipid solubility (especially when chilled) while still effectively extracting a wide range of pesticides and persistent organic pollutants (POPs).[5][7] For exhaustive methods like Pressurized Liquid Extraction (PLE) or Soxhlet, mixtures like hexane/dichloromethane or acetone/hexane are common, but these necessitate a robust downstream cleanup process.[2][6]
-
Enhance Extraction Energy: If you suspect strong matrix-analyte interactions, increasing the extraction energy can improve recovery.
-
Mechanical Disruption: Ensure the sample is thoroughly homogenized with a dispersing agent like anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder. This increases the surface area for solvent interaction.[6]
-
Thermal/Pressure Assistance: Techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) use high temperature and pressure to increase solvent penetration and desorption efficiency.[2][6]
-
Sonication: Using an ultrasonic bath can help break up sample aggregates and improve solvent contact.[2]
-
-
Check for Analyte Degradation: While PBDEs are generally stable, some analytes can degrade due to light, heat, or extreme pH. If your method involves harsh conditions, consider adding antioxidants or performing extractions under light-protected conditions.[5]
Q2: I've extracted my sample, but the extract is thick with lipids. Which cleanup strategy should I choose?
Answer: Selecting the right cleanup strategy depends on the fat content of your sample, the number of samples you need to process (throughput), and the required level of cleanliness. The three most common approaches are Gel Permeation Chromatography (GPC), Solid-Phase Extraction (SPE), and Dispersive SPE (dSPE) as used in the QuEChERS method.
Below is a decision-making workflow to help you choose the most appropriate path.
Caption: Decision tree for selecting a lipid cleanup method.
Q3: I chose Gel Permeation Chromatography (GPC), but my results are poor. What could be the issue?
Answer: GPC is a robust technique for removing high-molecular-weight interferences like lipids, but it requires proper calibration and operation.[8][9] It works by separating molecules based on their size in solution (hydrodynamic volume).[10] Larger molecules, like triglycerides, cannot enter the pores of the GPC column packing material and elute first. Smaller molecules, like this compound, explore the pores, are retained longer, and elute later.
Caption: Principle of Gel Permeation Chromatography (GPC) for lipid cleanup.
Common GPC Troubleshooting Points:
-
Incorrect Calibration: The "collect" window must be accurately determined. Calibrate the system with both a lipid standard (e.g., corn oil) and your analyte standards to define the precise retention times for the "dump" (lipid) fraction and the "collect" (analyte) fraction.[10]
-
Column Overloading: Injecting too much mass (sample + lipids) onto the column will exceed its capacity, causing poor separation. For highly fatty samples, you may need to dilute the extract or use a larger capacity column.
-
Solvent Mismatch: The mobile phase (e.g., dichloromethane/cyclohexane) must keep both the lipids and the analytes fully dissolved throughout the run. If solubility is poor, molecules can precipitate, blocking the column.
Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is low and the final extract is still dirty. How do I fix this?
Answer: SPE is a powerful and selective cleanup technique, but its success hinges on choosing the correct sorbent and optimizing the four key steps: Condition, Load, Wash, and Elute.[11] Low recovery often results from the analyte being washed away or irreversibly adsorbed, while a dirty extract means interferences are not being retained or are co-eluting with the analyte.
1. Sorbent Selection is Crucial: For lipid cleanup, you need a sorbent that retains the analyte while allowing lipids to be washed away, or vice-versa.
| Sorbent Type | Separation Principle | Primary Use for Fatty Matrices |
| Silica / Florisil | Adsorption (Polar) | Retains polar interferences. Nonpolar analytes like this compound are eluted with a nonpolar solvent. Lipids may require a multi-step elution.[12][13] |
| C18 (Reversed-Phase) | Hydrophobic (Nonpolar) | Retains both lipids and the nonpolar analyte. Requires a carefully optimized wash step to remove lipids without losing the analyte.[12][14] |
| Alumina | Adsorption (Polar) | Similar to silica, often used in multi-layer columns for comprehensive cleanup of POPs.[15] |
| EMR-Lipid™ | Size Exclusion & Hydrophobic | A specialized polymer that selectively removes lipids from the extract while having minimal interaction with many analytes. Lipids are retained, and analytes pass through.[7][14][16] |
2. Troubleshoot the 4 SPE Steps: Visualize your SPE process. If your analyte is being lost, where is it going?
Caption: The four steps of SPE and common troubleshooting points.
-
Conditioning: Failure to properly condition the sorbent (e.g., wetting C18 with methanol before equilibrating with water) prevents the hydrophobic interactions needed for retention.[11]
-
Loading: Loading the sample too quickly can cause the analyte to pass through without sufficient time to interact with the sorbent (breakthrough).
-
Washing: This is the most critical step for troubleshooting low recovery. If your wash solvent is too strong (e.g., too high a percentage of organic solvent in a reversed-phase method), it will wash your analyte of interest away along with the interferences. Test a weaker wash solvent.[11]
-
Elution: If the elution solvent is too weak, it will not be able to desorb the analyte from the sorbent, leaving it stuck on the cartridge. Try a stronger solvent or a larger volume.[5][11]
Frequently Asked Questions (FAQs)
Q: What is the QuEChERS method and is it suitable for high-fat samples? A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method.[17] The original method is designed for high-moisture, low-fat matrices like fruits and vegetables. For fatty matrices, modifications are essential. This typically involves adding C18 or a specialized sorbent like EMR-Lipid to the dispersive SPE (dSPE) cleanup step to effectively remove lipids from the acetonitrile extract.[7][12][14]
Q: I've heard of using sulfuric acid for cleanup. Is that a good idea? A: Destructive cleanup with concentrated sulfuric acid can be very effective at removing lipids by oxidizing them. It is a component of some official methods, like EPA Method 1614A, where it's used to treat the sample extract before further column chromatography.[8][9] However, it is a harsh technique that can destroy acid-labile analytes and requires significant safety precautions. It is generally used when other methods fail to provide a sufficiently clean extract.
Q: Can I combine cleanup techniques? A: Yes. For extremely challenging matrices, a multi-stage cleanup is common. For instance, the US EPA Method 1614A for tissues suggests an anthropogenic isolation column procedure followed by GPC.[9] It is also common to perform GPC for bulk lipid removal, followed by a polishing step with an SPE cartridge (e.g., silica or Florisil) for fractionation and removal of other interferences.[15]
Q: My final extract is clean, but my GC/MS results are still poor. What else could be wrong? A: If the extract is clean, consider issues with the analytical instrument itself.
-
Inlet Discrimination: High molecular weight compounds like highly brominated PBDEs can be susceptible to discrimination in a hot GC inlet. Ensure you are using an optimized injection technique (e.g., pulsed splitless) and a clean, deactivated inlet liner.
-
Column Choice: A well-chosen capillary column is essential for separating PBDE congeners. Ensure your column is not degraded from previous injections of dirty samples.
-
Derivatization: While not typically required for PBDEs, ensure that if any derivatization is needed for other analytes, the reaction is complete.[18][19]
Detailed Protocol: Example SPE Cleanup for this compound in Oil
This protocol is a generalized example for cleaning a lipid extract using a silica gel SPE cartridge. Volumes and solvent compositions should be optimized for your specific application.
Objective: To separate nonpolar this compound from more polar lipid interferences.
Materials:
-
Sample Extract (dissolved in 1 mL hexane)
-
SPE Cartridge: 1 g Silica Gel
-
Solvents: Hexane, Dichloromethane (DCM)
-
SPE Vacuum Manifold
Methodology:
-
Conditioning:
-
Place the silica gel cartridge on the vacuum manifold.
-
Pass 5 mL of DCM through the cartridge to remove any impurities and activate the sorbent. Do not let the sorbent go dry.
-
Pass 5 mL of hexane through the cartridge to equilibrate it with the loading solvent. Allow the solvent level to drop to the top of the sorbent bed.
-
-
Loading:
-
Load the 1 mL sample extract onto the cartridge.
-
Allow the sample to percolate through the sorbent slowly under gravity or very light vacuum (~1-2 drops per second).
-
-
Washing:
-
After the sample has fully entered the sorbent bed, add 5 mL of hexane to the cartridge.
-
This step is designed to elute remaining nonpolar lipids that were not strongly retained. This fraction is typically discarded. The strength and volume of this wash are critical optimization points.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Add 10 mL of a 50:50 (v/v) mixture of hexane and DCM to the cartridge. This more polar solvent will desorb the this compound from the silica gel.
-
Collect the entire volume. This fraction contains your cleaned analyte.
-
-
Concentration:
-
Evaporate the collected fraction to a final volume of 1 mL (or desired concentration) under a gentle stream of nitrogen before GC/MS analysis.
-
References
-
U.S. EPA. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]
-
Pajurek, M., et al. (2019). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 70(4), 253-267. [Link]
-
Kociánová, R., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Toxics, 10(1), 23. [Link]
-
U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]
-
National Technical Reports Library. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. [Link]
-
U.S. EPA. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
Li, X., et al. (2023). Rapid determination of polybrominated diphenyl ethers in animal-derived foods using QuEChERS d SPE EMR-Lipid combined with GC-MS/MS. Food and Agricultural Immunology, 34(1). [Link]
-
de Boer, J., et al. (2009). A review of the analysis of novel brominated flame retardants. Journal of Chromatography A, 1216(3), 433-444. [Link]
-
Nyoni, H., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(7), 593. [Link]
-
Li, X., et al. (2024). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry. [Link]
-
Kociánová, R., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI. [Link]
-
Al-Quraishi, S., et al. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry. [Link]
-
Li, X., et al. (2024). Rapid determination of polybrominated diphenyl ethers in animal-derived foods using QuEChERS d SPE EMR-Lipid combined with GC-MS/MS. ResearchGate. [Link]
-
Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 630-638. [Link]
-
Leco, C. (2010). The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. American Laboratory. [Link]
-
Cyberlipid. (n.d.). Simple procedures. [Link]
-
Welch Labs. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Christie, W. W. (2011). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipid Analysis. [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
-
Prentice, B. M., et al. (2020). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. Journal of Mass Spectrometry, 55(5), e4491. [Link]
-
Brands, M., et al. (2021). Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Jung, E., et al. (2019). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of Analytical Science and Technology, 10(1), 1-10. [Link]
-
Shelley, J. T., & Hieftje, G. M. (2012). Ionization matrix effects in plasma-based ambient mass spectrometry sources. Journal of Analytical Atomic Spectrometry, 27(9), 1425-1431. [Link]
Sources
- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionization matrix effects in plasma-based ambient mass spectrometry sources - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. welchlab.com [welchlab.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. NEMI Method Summary - 1614 [nemi.gov]
- 9. epa.gov [epa.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. labsertchemical.com [labsertchemical.com]
- 18. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instrument contamination in pentabromobenzene analysis
Technical Support Center: Pentabromobenzene Analysis
A Guide to Identifying and Mitigating Instrument Contamination
Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, I understand that achieving accurate, low-level quantification of persistent organic pollutants (POPs) like this compound requires a meticulously maintained analytical system.[1][2] Contamination is a pervasive challenge that can compromise data integrity, leading to elevated baselines, ghost peaks, and inaccurate results.
This guide is structured to provide you with both systematic troubleshooting workflows and quick-reference FAQs to address instrument contamination effectively. The methodologies described herein are designed to be self-validating, ensuring you can confidently report your data.
Troubleshooting Guide: A Systematic Approach to Contamination
Encountering unexpected peaks or a rising baseline can be frustrating. A systematic approach is the most efficient way to identify and resolve the issue without introducing new problems.[3] This guide will walk you through the process, from initial diagnosis to final confirmation of a clean system.
Step 1: Symptom Recognition and Initial Diagnosis
The first step is to correctly identify the signs of contamination. While analyzing this compound, contamination often manifests in specific ways:
-
Ghost Peaks: Peaks appearing in blank runs that have the characteristic mass-to-charge ratio (m/z) of this compound or its fragments.
-
Elevated & Unstable Baseline: A high or noisy baseline, particularly during temperature programming, can indicate system-wide contamination or column bleed.
-
Poor Peak Shape (Tailing): Active sites in the injector or on the column, often caused by the accumulation of non-volatile residues, can cause peak tailing for active compounds.[4]
-
Inconsistent Analyte Response: If the peak area for a standard injection varies significantly between runs, it could be due to intermittent contamination in the injection pathway.[5]
Initial Action: Before disassembling any hardware, perform a simple diagnostic test.
-
Run Consecutive Blanks: Inject a high-purity solvent (e.g., isooctane or toluene) two to three times consecutively.
-
Analyze the Results:
-
If the ghost peak's area decreases with each injection, the contamination is likely in the injector (syringe, liner, or septum) and is being "washed" away. This is known as carryover.
-
If the peak area remains consistent, the contamination is more likely located post-injector, such as at the head of the analytical column or in the transfer line.
-
If the baseline is noisy or high in all blanks, you may be dealing with contaminated carrier gas, gas lines, or a severely contaminated column.[6]
-
Logical Troubleshooting Workflow
This workflow provides a structured approach to isolating the contamination source.
Caption: A logical workflow for troubleshooting instrument contamination.
Step 2: Decontaminating the Injector Pathway
The injector is the most common source of contamination, as it is where the sample is introduced at high temperatures.[4]
Protocol for Injector Cleaning:
-
Cool the Injector: Lower the injector temperature to a safe level (< 50°C).
-
Replace Consumables:
-
Septum: Replace the septum. Septa can bleed or trap analyte, especially if overtightened or used past their lifetime.[3]
-
Inlet Liner: Replace the inlet liner. Use a fresh, silanized liner to ensure an inert surface. Visually inspect the old liner for residue.
-
-
Clean the Syringe:
-
Manually rinse the autosampler syringe multiple times with a sequence of solvents (e.g., methanol, acetone, then your injection solvent like isooctane).
-
If manual rinsing is insufficient, sonicate the syringe barrel in a suitable solvent.
-
-
Reassemble and Condition: Reassemble the injector, heat it to your method temperature, and allow it to condition for 15-20 minutes before running a verification blank.
Step 3: Addressing Column Contamination
If injector cleaning does not resolve the issue, the contamination may be on the analytical column, typically concentrated at the head.
Protocol for Column Restoration:
-
Column Bake-out:
-
Disconnect the column from the detector to prevent contamination of the ion source.
-
Cap the detector port.
-
Increase the carrier gas flow rate (e.g., to 3-5 mL/min).
-
Set the oven temperature to the column's maximum isothermal temperature limit (or 20°C above your method's max temperature, whichever is lower) and hold for 1-2 hours.[6]
-
Causality: The high temperature volatilizes contaminants while the increased gas flow sweeps them out of the column.
-
-
Column Trimming:
-
If a bake-out is ineffective, non-volatile residues may be irreversibly adsorbed on the front of the column.
-
Cool the oven and carefully remove the first 15-20 cm of the column from the injector end using a ceramic scoring wafer for a clean cut.
-
Re-install the column into the injector, ensuring the correct insertion depth.[4]
-
Rationale: This physically removes the most contaminated section of the column, restoring performance. Using a guard column can prevent this issue and extend the analytical column's lifetime.[7]
-
Step 4: Checking Gas Supply and Detector
If contamination persists, the source may be the carrier gas, gas lines, or the detector itself.
-
Gas Purity: Ensure you are using high-purity carrier gas (99.999% or better) and that your gas traps (oxygen, moisture, hydrocarbon) are not exhausted.
-
Detector Cleaning: If the detector is suspected, cleaning should be performed according to the manufacturer's guidelines. This is a more involved process and is typically the last resort.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing this compound peaks in my solvent blanks?
This is a classic sign of carryover or system contamination. The most likely sources, in order of probability, are:
-
Autosampler Syringe: Residual sample left in the syringe. Improve your syringe wash protocol by using multiple solvents and increasing the number of wash cycles.
-
Injector Port: Contamination adsorbed onto the inlet liner, septum, or metal surfaces of the injector. Follow the injector cleaning protocol.[5]
-
Column Head: Buildup of non-volatile material at the beginning of the analytical column. A column bake-out or trimming is required.[4]
Q2: What are the best practices for preventing contamination in the first place?
Prevention is always more efficient than remediation.[3]
-
Use a Guard Column: A 5-meter deactivated fused silica guard column connected to the front of your analytical column will trap non-volatile matrix components, protecting the primary column.[7]
-
Regularly Replace Consumables: Establish a routine schedule for replacing septa and inlet liners based on the number of injections and the cleanliness of your samples.
-
Filter Samples: If your samples contain particulate matter, filter them before injection to prevent the introduction of non-volatile material into the GC.
-
Analyze a Blank After High-Concentration Samples: After running a high-concentration sample or standard, always run a solvent blank to check for carryover before proceeding to the next sample.[8]
Q3: My baseline is rising significantly during the temperature ramp. Is this contamination?
A rising baseline during a temperature ramp is often indicative of either column bleed or contamination being eluted from the column.
-
Column Bleed: Occurs when the stationary phase of the column degrades at high temperatures. This is normal to some extent, but excessive bleed can indicate an old or damaged column, or the presence of oxygen in the carrier gas.
-
Contamination: If the baseline rise is not consistent and contains discrete humps or peaks, it's more likely due to a buildup of semi-volatile contaminants at the head of the column that are eluting as the temperature increases.[6] A column bake-out is the recommended first step.
Q4: Can my sample preparation be a source of contamination?
Absolutely. This compound and other brominated flame retardants are used in a wide variety of consumer and laboratory products.[9]
-
Lab Environment: Dust in the laboratory can be a source of BFRs.[10]
-
Glassware and Solvents: Ensure all glassware is scrupulously clean and perform a solvent blank check on new bottles of solvent to ensure they are free from interfering compounds.
-
Plastics: Avoid using plastic containers or pipette tips wherever possible, as phthalates and other plasticizers can leach out and interfere with analysis. Some plastics may also contain BFRs.
Contamination Pathways in a GC-MS System
Understanding where contamination can be introduced is key to preventing it.
Caption: Common pathways for contaminant introduction into a GC-MS system.
Quantitative Data Summary: Recommended Bake-out Parameters
| Column Type | Max Isothermal Temp (°C) | Recommended Bake-out Temp (°C) | Duration (hours) | Carrier Gas Flow |
| Standard 5% Phenyl Polysiloxane (e.g., DB-5ms) | 325 | 320 | 1 - 2 | 3-5 mL/min |
| Mid-Polarity (e.g., DB-17ms) | 300 | 290 | 1 - 2 | 3-5 mL/min |
Note: Always consult your specific column manufacturer's guidelines to avoid thermal damage.
References
-
Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. (2022, August 4). LCGC International. Retrieved from [Link]
-
EPA Method 525.3. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). MDPI. Retrieved from [Link]
-
GCMS Troubleshooting Booklet. (n.d.). Scribd. Retrieved from [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (2008). ResearchGate. Retrieved from [Link]
-
Persistent Organic Pollutants (POPs) Analysis in Water. (n.d.). Agilent. Retrieved from [Link]
-
EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (n.d.). EPA. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
-
Environmental Monitoring and Analysis of Persistent Organic Pollutants. (2023, June 6). ResearchGate. Retrieved from [Link]
-
Analysis of Brominated Flame Retardants in Plastic using GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (2011). NIH. Retrieved from [Link]
-
Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
Technical Support Center: Optimal Column Selection for Pentabromobenzene Chromatography
Welcome to the Technical Support Center for Pentabromobenzene Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the gas chromatographic (GC) analysis of this compound and related polybrominated compounds.
This compound, a persistent organic pollutant, presents unique analytical challenges due to its high molecular weight and potential for thermal degradation.[1] Achieving accurate and reproducible results hinges on the correct selection of the GC column and optimization of analytical parameters. This guide provides a structured approach to column selection, method development, and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the analysis of this compound.
Q1: I'm seeing poor peak shape (fronting or tailing) for my this compound peak. What are the likely causes and solutions?
A1: Poor peak shape is a common issue in the gas chromatography of active compounds like this compound.
-
Causality:
-
Fronting: This is often caused by column overload.[2] Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape. It can also occur if the sample is condensing in the injector or at the head of the column.[2]
-
Tailing: Tailing is typically a sign of active sites within the GC system. These can be in the injector liner, at the column inlet, or within the column itself.[3] For brominated flame retardants, interactions with metal surfaces in the injector or detector can also lead to tailing.
-
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
Check Injector and Oven Temperatures: Ensure the injector and initial oven temperatures are appropriate to prevent condensation.[2] The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation.[1]
-
Inspect and Deactivate the Inlet: Use a deactivated inlet liner, preferably with glass wool, to minimize interactions with the sample.[4] If the liner is dirty, replace it.
-
Column Conditioning and Maintenance: Bake out your column at its maximum isothermal temperature for a short period to remove contaminants. If tailing persists, you may need to trim the first few centimeters of the column to remove non-volatile residues.
-
Use an Inert Column: Ensure you are using a highly inert column, such as one with a "ms" or "UI" designation, which indicates it has been tested for inertness.[4]
-
Q2: My sensitivity for this compound is low. How can I improve it?
A2: Low sensitivity can stem from several factors, from injection technique to detector settings.
-
Causality:
-
Thermal Degradation: High molecular weight polybrominated compounds can degrade at high injector temperatures.[1]
-
Improper Injection Technique: Split/splitless injection is common, but optimizing the split ratio or using a different technique like programmable temperature vaporization (PTV) can improve sensitivity.[1]
-
Detector Choice: While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) will offer significantly higher sensitivity for halogenated compounds like this compound.[4]
-
-
Troubleshooting Protocol:
-
Optimize Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between vaporization and degradation.
-
Injection Mode: For trace analysis, use splitless injection to introduce more of your sample onto the column. Consider a PTV injector for better control over the injection process.[1]
-
Detector Selection and Optimization:
-
ECD: Offers high sensitivity for electrophilic compounds like this compound but has a more limited linear range.[4][5]
-
MS: Provides both high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[6][7] Negative Chemical Ionization (NCI) is particularly sensitive for brominated compounds.[8]
-
-
Carrier Gas and Flow Rate: Ensure you are using a high-purity carrier gas (Helium or Hydrogen) at the optimal flow rate for your column dimensions.[4]
-
Q3: I'm concerned about column bleed, especially at the high temperatures needed for elution. How can I minimize it?
A3: Column bleed is the continuous elution of the stationary phase, which can interfere with peak integration and detector performance.
-
Causality:
-
High Temperatures: The high oven temperatures required to elute heavy compounds like this compound can accelerate the degradation of the stationary phase.
-
Oxygen in Carrier Gas: Even trace amounts of oxygen can damage the stationary phase at high temperatures.
-
-
Troubleshooting Protocol:
-
Use a Low-Bleed Column: Select a column specifically designed for low bleed, often designated with "ms" in the product name. These columns have a more stable stationary phase.[4]
-
Install Oxygen Traps: Use high-quality oxygen traps on your carrier gas line and replace them regularly.
-
Proper Column Conditioning: Condition the column according to the manufacturer's instructions before use to remove any volatile contaminants.
-
Avoid Exceeding Maximum Temperature: Never exceed the column's maximum programmed temperature limit.
-
Column Selection Guide for this compound Analysis
Choosing the right GC column is the most critical step in developing a robust method.[9][10] The primary factors to consider are the stationary phase, column dimensions (length, internal diameter), and film thickness.
Stationary Phase Selection
The principle of "like dissolves like" is a good starting point.[10] this compound is a non-polar to mid-polar compound.
| Stationary Phase Type | Polarity | Advantages | Disadvantages | Recommended Use Cases |
| 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, VF-5ms) | Low | Excellent general-purpose columns, good thermal stability, and inertness.[4] Widely used for environmental and persistent organic pollutant (POP) analysis.[7] | May not provide sufficient resolution for complex mixtures of isomers. | Routine analysis of this compound and other brominated flame retardants in various matrices. |
| 1% Diphenyl / 99% Dimethyl Polysiloxane (e.g., DB-1, HP-1) | Non-polar | Good for separating compounds based on boiling point. Some manufacturers' DB-1 columns have shown good performance for higher molecular weight PBDEs.[1] | Can be less inert than 5% phenyl phases, potentially leading to peak tailing for active compounds. | Screening and initial method development. |
| Mid-Polarity Phases (e.g., DB-35ms) | Intermediate | Can offer different selectivity for closely eluting isomers compared to non-polar phases.[4] | Generally have lower maximum operating temperatures. | When co-elution with matrix interferences is an issue on a 5% phenyl column. |
Column Dimensions and Film Thickness
For the analysis of high-boiling point compounds like this compound, shorter and thinner-film columns are generally preferred.
-
Column Length: Shorter columns (10-15 m) are often recommended for polybrominated diphenyl ethers (PBDEs) and related compounds to minimize analysis time and reduce the risk of thermal degradation of higher molecular weight congeners.[1][11] Longer columns (e.g., 60 m) may offer higher resolution but are often not suitable for these analytes.[1]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm, 0.25 mm) provides higher efficiency (narrower peaks).[9] 0.25 mm I.D. is a popular choice as it offers a good balance between efficiency and sample capacity.[10]
-
Film Thickness: A thin film (e.g., 0.1 µm) is crucial for eluting high-boiling point analytes at lower temperatures, which helps to minimize on-column degradation and reduce column bleed.[1][4]
Recommended Column Configurations
| Column Phase | Length (m) | I.D. (mm) | Film Thickness (µm) | Rationale |
| 5% Phenyl Polysilphenylene-siloxane | 15 | 0.25 | 0.10 | Optimal for minimizing thermal degradation and analysis time while maintaining good inertness and selectivity.[1][11] |
| 5% Phenyl Polysilphenylene-siloxane | 30 | 0.25 | 0.25 | A good general-purpose option if analyzing a wider range of semi-volatile compounds in addition to this compound.[4] |
| 1% Diphenyl / 99% Dimethyl Polysiloxane | 15 | 0.25 | 0.10 | A suitable alternative, particularly if historical data or methods use this phase. |
Experimental Workflow for Column Selection
The following diagram outlines a logical workflow for selecting the optimal column for your this compound analysis.
Caption: A workflow for systematic GC column selection and method optimization.
Step-by-Step Protocol: Initial Method Setup
This protocol provides a starting point for the analysis of this compound using a standard GC-MS system.
-
Column Installation and Conditioning:
-
Install a 15 m x 0.25 mm I.D. x 0.10 µm 5% phenyl polysilphenylene-siloxane column.
-
Set the carrier gas (Helium) flow to 1.0 mL/min (constant flow mode).
-
Condition the column by holding it at the maximum isothermal temperature (e.g., 320 °C) for 1-2 hours, with the detector end disconnected from the MS.
-
-
Injector Setup:
-
Use a deactivated, single-taper splitless liner with glass wool.
-
Set the injector temperature to 280 °C.[4]
-
Operate in splitless mode with a purge flow to split vent of 50 mL/min at 1 minute.
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 220 °C.
-
Ramp 2: 10 °C/min to 320 °C, hold for 5 minutes.
-
-
Mass Spectrometer Setup (EI mode):
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Set the transfer line temperature to 300 °C.[12]
-
Perform a solvent delay of 3-5 minutes.
-
For high sensitivity, operate in SIM mode, monitoring characteristic ions for this compound (e.g., m/z 472, 392, 313).
-
-
Sample Injection:
-
Inject 1 µL of a standard solution of this compound (e.g., 1 ng/µL) in a suitable solvent like hexane or toluene.
-
-
Data Review:
-
Evaluate the resulting chromatogram for peak shape, retention time, and signal-to-noise ratio.
-
Use this initial data to guide further optimization as outlined in the troubleshooting section.
-
References
-
Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. National Institutes of Health. Available at: [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. Available at: [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. ResearchGate. Available at: [Link]
-
Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Available at: [Link]
-
Determination of Brominated Flame Retardants (BFRs) in Fish Tissue using an Optimized Extraction/Cleanup Procedure and the Agile. Agilent Technologies. Available at: [Link]
-
Determination of Novel Brominated Flame Retardants in Flexible Polyurethane Foam by GC-MS. OUCI. Available at: [Link]
-
Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS): application to house dust. Semantic Scholar. Available at: [Link]
-
Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples. PMC. Available at: [Link]
-
This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
-
EPA Method 525.3. The Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. U.S. Environmental Protection Agency. Available at: [Link]
-
EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. U.S. Environmental Protection Agency. Available at: [Link]
-
Troubleshooting Chromatogram Problems. Shimadzu Scientific Instruments. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. Available at: [Link]
-
Troubleshooting LC, basics. Chromedia. Available at: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. Available at: [Link]
-
troubleshooting column chromatography. Reddit. Available at: [Link]
-
Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs. Shimadzu. Available at: [Link]
-
GC Column Selection Guide. Phenomenex. Available at: [Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. Available at: [Link]
-
Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. Available at: [Link]
Sources
- 1. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. gcms.cz [gcms.cz]
Minimizing solvent interference in pentabromobenzene quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromobenzene is a brominated flame retardant that, due to its persistence and potential for bioaccumulation, is a compound of significant environmental and toxicological interest.[1][2] Accurate quantification in complex matrices is crucial for environmental monitoring, toxicological studies, and regulatory compliance.[2] This guide is designed to provide practical, experience-based solutions to common analytical hurdles, with a primary focus on minimizing solvent interference in chromatographic analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Minimizing Solvent Interference
Solvent-related issues are a frequent source of error in chromatographic analysis. These can manifest as poor peak shape, co-elution, baseline noise, or signal suppression/enhancement.[3][4][5][6] The following section provides a systematic approach to identifying and resolving these interferences.
Issue 1: Peak Tailing or Fronting in GC Analysis
Symptoms:
-
Asymmetrical peaks, where the peak shape is skewed to the right (tailing) or left (fronting).
-
Reduced peak height and poor resolution from adjacent peaks.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent Choice | A mismatch in polarity between the solvent, analyte, and stationary phase can lead to poor focusing of the analyte band at the head of the column. For example, injecting a non-polar analyte dissolved in a highly polar solvent (like methanol) onto a non-polar column can cause peak distortion. | Solution: Select a solvent that is chemically similar to the stationary phase. For common non-polar GC columns (e.g., DB-5ms), solvents like hexane, isooctane, or toluene are generally suitable for this compound. |
| Solvent Overload | Injecting too large a volume of solvent can overwhelm the inlet and the initial portion of the column, leading to inefficient vaporization and band broadening. This is particularly problematic in splitless injections.[7] | Solution: Reduce the injection volume. If sensitivity is an issue, consider using a more concentrated sample in a smaller volume. Alternatively, a programmable temperature vaporization (PTV) inlet can allow for solvent venting before transfer to the column. |
| Active Sites in the Inlet or Column | Active sites (e.g., silanol groups) in the GC inlet liner or at the head of the column can interact with the analyte, causing adsorption and subsequent slow release, which results in peak tailing.[8][9] | Solution: Use deactivated inlet liners and trim the first few centimeters of the analytical column. Regular maintenance, including cleaning the injector port, is crucial.[9][10] |
Issue 2: Co-elution of this compound with a Solvent Impurity or Matrix Component
Symptoms:
-
A single, often misshapen, chromatographic peak where two or more compounds are suspected to be eluting simultaneously.[11]
-
In mass spectrometry, the presence of multiple characteristic ions from different compounds across the peak.[11]
Probable Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Chromatographic Resolution | The selected GC or HPLC method (column, temperature program, mobile phase) does not provide adequate separation between this compound and the interfering compound.[11][12] | Solution (GC): 1. Modify Temperature Program: Decrease the initial oven temperature or reduce the ramp rate to increase retention and improve separation of early-eluting compounds.[8] 2. Change Column: Switch to a column with a different stationary phase chemistry to alter selectivity.[12] For example, moving from a 5% phenyl-methylpolysiloxane to a more polar phase. Solution (HPLC): 1. Adjust Mobile Phase: Weaken the mobile phase (e.g., increase the percentage of water in a reversed-phase separation) to increase retention time and improve separation.[11][12] 2. Change Stationary Phase: Select a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or Cyano phase) to exploit different analyte-stationary phase interactions.[12] |
| Solvent Contamination | Impurities within the solvent used for sample dissolution or mobile phase preparation can co-elute with the analyte.[13] This is especially common in gradient HPLC, where impurities can concentrate and elute as distinct peaks.[13] | Solution: Always use high-purity, HPLC- or GC-grade solvents.[14][15] Run a solvent blank (an injection of the pure solvent) to identify any potential interfering peaks originating from the solvent itself.[16] |
| Matrix Interference | Components extracted from the sample matrix (e.g., lipids, humic acids) can co-elute with this compound.[17][18] | Solution: Implement a more rigorous sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC), or the use of silica/alumina columns can effectively remove interfering matrix components before analysis.[17][18][19] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for preparing this compound standards for GC-MS analysis?
For GC-MS analysis, where a non-polar stationary phase is typically used, the ideal solvent should have a low boiling point and be non-polar to ensure good compatibility with the column and promote sharp peak shapes.
-
Recommended Solvents:
-
Isooctane: Excellent choice due to its volatility and non-polar nature.
-
Hexane: Widely used and effective, but ensure it is of high purity to avoid interference from impurities.
-
Toluene: Can be used, but may have a longer solvent delay time due to its higher boiling point.
-
Q2: How can I mitigate matrix effects in LC-MS/MS analysis of this compound?
Matrix effects, which cause ion suppression or enhancement in the mass spectrometer source, are a significant challenge in LC-MS/MS.[3][4][5][6][20]
-
Isotope Dilution: This is the gold standard for correcting matrix effects.[21][22] By adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-pentabromobenzene) to the sample prior to extraction, any loss of analyte during sample preparation or signal suppression/enhancement in the MS source will affect both the native analyte and the labeled standard equally.[2][21][22][23] The ratio of the native analyte to the labeled standard is used for quantification, providing highly accurate and precise results.[21]
-
Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, creating calibration standards in a blank matrix extract that is free of the analyte can help compensate for matrix effects.[4] The assumption is that the matrix components will affect the standards and the samples in a similar manner.
-
Sample Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte.[5]
Q3: My baseline is noisy when analyzing for this compound. What are the likely solvent-related causes?
A noisy baseline can obscure small peaks and lead to inaccurate integration.
-
Impure Solvents: Using low-grade solvents for the mobile phase (HPLC) or sample preparation can introduce a variety of contaminants that contribute to a high and noisy baseline.[13][15] Always use HPLC-grade or MS-grade solvents.
-
Solvent Miscibility Issues (HPLC): If using a solvent gradient, ensure that the solvents are fully miscible at all proportions to prevent the formation of micelles or phase separation, which can cause baseline disturbances.[14]
-
Contaminated System: The entire solvent flow path, from the solvent reservoir to the detector, can be a source of contamination. Regularly flush the system with high-purity solvents to remove any accumulated residues.
Experimental Protocols & Workflows
Protocol 1: GC-MS Analysis of this compound with Isooctane as Solvent
-
Standard Preparation:
-
Prepare a stock solution of this compound in isooctane at 100 µg/mL.
-
Perform serial dilutions in isooctane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
If using isotope dilution, add the ¹³C-pentabromobenzene internal standard to each calibration standard and sample at a constant concentration.
-
-
Sample Preparation (e.g., Sediment):
-
Homogenize the sediment sample.
-
Spike with the ¹³C-pentabromobenzene internal standard.
-
Perform a solid-liquid extraction using a mixture of hexane and dichloromethane.[2][18]
-
Concentrate the extract and perform a clean-up step using a silica SPE cartridge to remove polar interferences.[2][17][24]
-
Evaporate the cleaned extract to near dryness and reconstitute in a known volume of isooctane.
-
-
GC-MS Parameters:
| Parameter | Setting |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Splitless, 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined based on the mass spectrum of this compound |
Visualizations
Workflow for Troubleshooting Solvent Interference
Caption: A decision-tree for systematically troubleshooting solvent interference.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mag.go.cr [mag.go.cr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 14. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 15. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
- 16. epa.gov [epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Isotope dilution - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. nemc.us [nemc.us]
- 24. apps.thermoscientific.com [apps.thermoscientific.com]
Technical Support Center: Resolving Co-eluting Peaks in Pentabromobenzene Analysis
Welcome to the technical support center for the analysis of pentabromobenzene and related brominated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of co-eluting peaks in chromatographic analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles and provide field-proven insights to empower you to resolve complex separation issues.
Introduction: The Challenge of Co-elution
This compound and its congeners, such as polybrominated diphenyl ethers (PBDEs), are persistent organic pollutants that require sensitive and selective analytical methods for their detection and quantification.[1][2] A significant hurdle in their analysis is the chromatographic co-elution of isomers and other structurally similar compounds.[3][4] Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, can lead to inaccurate identification and quantification.[3] This guide provides a systematic approach to diagnosing and resolving these co-elution issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I confirm that I have a co-elution problem? My peak shape looks symmetrical.
A: While significant co-elution can manifest as asymmetrical peaks with shoulders or visible merged peaks, perfect co-elution can result in a deceptively symmetrical peak.[3] Therefore, relying solely on visual inspection is insufficient. Here are more definitive methods to detect co-elution:
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope).[3] If the mass spectra are not identical, it indicates the presence of more than one compound.[3]
-
Diode Array Detector (DAD) Analysis: For systems equipped with a DAD, the detector can collect multiple UV spectra across a single peak. If these spectra differ, it's a strong indication of co-elution.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy and resolving power, which can help differentiate between co-eluting compounds with different elemental compositions, even if they have the same nominal mass.[5]
Q2: My chromatogram shows overlapping peaks for this compound and a suspected interfering compound. What are the first steps to improve separation?
A: When faced with co-elution, the initial focus should be on optimizing the chromatographic separation. This involves manipulating the parameters that influence the interaction of the analytes with the stationary and mobile phases.
Workflow for Initial Chromatographic Optimization
Caption: Initial troubleshooting workflow for co-elution.
Detailed Steps:
-
Optimize the GC Oven Temperature Program:
-
Rationale: The temperature program directly affects the partitioning of analytes between the mobile and stationary phases. A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[6]
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). You can also try lowering the initial oven temperature to improve the separation of early-eluting peaks.
-
-
Adjust the Carrier Gas Flow Rate:
-
Rationale: The carrier gas flow rate influences chromatographic efficiency. There is an optimal flow rate for a given column and carrier gas that provides the best resolution.
-
Action: Experiment with slightly increasing or decreasing the carrier gas flow rate around the manufacturer's recommended optimum to see if resolution improves.
-
-
Evaluate the Injection Technique:
-
Rationale: The injection technique can impact the initial bandwidth of the analyte peak. A broad initial band will lead to broader peaks throughout the chromatogram, making co-elution more likely.
-
Action: For trace analysis, a splitless injection is common.[7] Ensure the splitless time is optimized. For higher concentration samples, a split injection can produce sharper peaks. Also, consider reducing the injection volume to avoid overloading the column.[6]
-
Q3: I've optimized my GC method, but the peaks are still co-eluting. What's the next step?
A: If optimizing the existing method is insufficient, you may need to consider more significant changes to the analytical setup, such as changing the GC column or employing a more selective detector.
Decision Tree for Advanced Troubleshooting
Caption: Advanced strategies for resolving persistent co-elution.
-
Change the GC Column:
-
Rationale: The selectivity of the separation is primarily determined by the interaction between the analytes and the stationary phase of the GC column. If the current column cannot separate the compounds, a column with a different stationary phase chemistry may provide the necessary selectivity.
-
Action: If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column or one with a different selectivity for aromatic compounds. For brominated flame retardants, columns like the DB-XLB have shown good performance.[8]
-
-
Utilize a More Selective Detector:
-
Rationale: While an Electron Capture Detector (ECD) is sensitive to halogenated compounds, it offers no selectivity for co-eluting species.[9][10] Mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can differentiate between co-eluting compounds based on their mass-to-charge ratios and fragmentation patterns.[7][11][12]
-
Action: Transition from GC-ECD to a GC-MS or GC-MS/MS method. For MS/MS, you can set up specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for each analyte, which will only show a signal if that specific transition occurs, effectively filtering out interferences.[13] EPA Method 1614A recommends the use of HRGC/HRMS for the analysis of brominated diphenyl ethers.[14][15][16]
-
-
Employ Deconvolution Software:
-
Rationale: Deconvolution is a computational technique that can mathematically separate the mass spectra of co-eluting compounds.[17][18][19] This can be a powerful tool when chromatographic separation is not fully achievable.[20][21]
-
Action: Utilize the deconvolution software that comes with your GC-MS system. These programs analyze the subtle differences in the mass spectra across the co-eluting peak to generate "pure" mass spectra for each component.[19]
-
Q4: Could my sample preparation be contributing to the co-elution problem?
A: Absolutely. Inadequate sample preparation can introduce matrix components that interfere with the analysis and potentially co-elute with your target analytes.[22][23]
Key Sample Preparation Considerations:
-
Effective Cleanup: The goal of sample cleanup is to remove interfering compounds from the sample extract before analysis. For complex matrices like sediment, tissue, or sludge, a multi-step cleanup is often necessary.
-
Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up extracts.[24][25] Different sorbents can be used to target specific types of interferences.
-
Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences, such as lipids, from biological samples.[15]
Recommended Sample Preparation Protocol (Based on EPA Method 1614A) [14][15][16]
-
Extraction:
-
Aqueous samples can be extracted using SPE, separatory funnel extraction, or continuous liquid-liquid extraction.[14]
-
Solid and semi-solid samples are typically extracted using techniques like Soxhlet or pressurized liquid extraction.
-
-
Cleanup:
-
The extract is then subjected to a cleanup procedure to remove interferences. This may involve columns packed with silica gel, alumina, and/or carbon.
-
-
Fractionation:
-
In some cases, the cleaned-up extract is further fractionated to separate different classes of compounds, which can help to reduce the complexity of the final chromatogram.
-
Quantitative Data Summary
The following table provides a starting point for GC-MS method development for this compound and related compounds, based on literature and established methods.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 15-30 m, 0.25 mm ID, 0.1-0.25 µm film thickness | A common non-polar column suitable for a wide range of semi-volatile organic compounds. Shorter columns can be beneficial for thermally labile compounds.[26] |
| Injector Temperature | 280 °C | Sufficient to ensure rapid volatilization of the analytes without causing thermal degradation.[26] |
| Oven Temperature Program | Initial: 100-150°C, hold 1-2 min; Ramp: 5-15°C/min to 300-320°C, hold 5-10 min | A starting point for method development. The ramp rate is a critical parameter for optimizing separation. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| MS Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity and selectivity for target compounds, while full scan is useful for identifying unknown compounds. |
Conclusion
Dealing with co-eluting peaks in the analysis of this compound and other brominated flame retardants requires a systematic and multi-faceted approach. By understanding the principles of chromatographic separation and leveraging the power of modern analytical instrumentation and data processing tools, researchers can overcome these challenges and obtain accurate and reliable results. This guide provides a framework for troubleshooting, but it is important to remember that each analytical problem is unique and may require a tailored solution.
References
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
-
Demir, C., Hindmarch, P., & Brereton, R. G. (1999). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. The Analyst, 125(2), 291-298. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. [Link]
-
SpectralWorks. (2018). Chromatographic Deconvolution. [Link]
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Ni, Y., & Su, M. (2016). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Metabolites, 6(4), 39. [Link]
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Du, X., & Zeisel, S. H. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Computational and structural biotechnology journal, 7(8), e201307001. [Link]
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Anatune. (2016). Adding more Power to your GC-MS Analysis through Deconvolution. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
Pavičić, I., & Oreščanin, V. (2020). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 71(1), 1-10. [Link]
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Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and bioanalytical chemistry, 386(4), 807-817. [Link]
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Gustavsson, J., Wiberg, K., & Ahrens, L. (2019). Development and comparison of gas chromatography-mass spectrometry techniques for analysis of flame retardants. Journal of Chromatography A, 1588, 148-156. [Link]
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Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants. [Link]
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Al-Natsheh, O. A., & Al-Qerem, W. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules, 28(13), 5122. [Link]
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de la Torre, A., Concejero, M. Á., & Martínez, M. Á. (2015). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and bioanalytical chemistry, 407(1), 223-234. [Link]
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Restek. (n.d.). Troubleshooting Guide. [Link]
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Kyle, J. E., & Rogatsky, E. (2022). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1793-1804. [Link]
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PHYWE Systeme GmbH & Co. KG. (n.d.). Chromatographic separation procedures: gas chromatography with Cobra4. [Link]
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Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
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Nguyen, T. H., & Lee, J. (2023). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food and Medicine, 1(1), 1-15. [Link]
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Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]
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Bellia, F., & Catalano, R. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 40(5), 459-481. [Link]
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LCGC International. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. [Link]
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Xia, F., & Zhu, F. (2014). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Journal of chromatographic science, 53(3), 435-442. [Link]
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Dantus, M., & Lozovoy, V. V. (2005). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. Analytical chemistry, 77(21), 6109-6115. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
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Kumar, A. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
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Krupčík, J., Mravec, D., & Benická, E. (2001). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. PETROL. COAL, 43(3-4), 114-126. [Link]
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LibreTexts. (2021). Gas Chromatographic Separation Methods. [Link]
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Namieśnik, J., Spietelun, A., & Marcinkowski, Ł. (2015). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. International Journal of Chemical Engineering and Applications, 6(3), 214-220. [Link]
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Spietelun, A., Marcinkowski, Ł., de la Guardia, M., & Namieśnik, J. (2014). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. Talanta, 128, 380-391. [Link]
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Chromatography Today. (2021). Free Guide Tackles how to Combat Common GC Troubleshooting Issues. [Link]
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U.S. Environmental Protection Agency. (n.d.). SUMMARY An analytical method, employing gas chromatography with electron capture detection (GC/ECD), for the determination and c. [Link]
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LCGC International. (2003). Optimizing Detector Set-up and Operating Conditions. [Link]
-
de Wit, C. A., & Östman, C. (2012). Presence and partitioning properties of the flame retardants pentabromotoluene, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway. Environmental Science and Pollution Research, 19(7), 2684-2696. [Link]
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Adeyi, A. A., & Ogin-Okor, O. (2020). Chromatogram showing the elution order and retention time of target PCBs. [Link]
-
Martinez, A., & Hornbuckle, K. C. (2021). Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples. Environmental science & technology, 55(15), 10376-10385. [Link]
-
Wang, Y., Zhang, Y., & Wang, J. (2022). Pentabromoethylbenzene Exposure Induces Transcriptome Aberration and Thyroid Dysfunction: In Vitro, in Silico, and in Vivo Investigations. Environmental Science & Technology, 56(15), 10833-10843. [Link]
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Megson, D., & O'Sullivan, G. (2020). Comprehensive compilation of congener profiles to support health assessment of environmental exposures to polychlorinated biphenyl mixtures. Environment international, 145, 106090. [Link]
-
Persee. (n.d.). Which Substances Can Be Separated in Gas-Solid Chromatography Using the Adsorption Process?[Link]
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Calculating instrument detection limit for pentabromobenzene
A Researcher's Guide to Calculating Instrument Detection Limit (IDL) and Troubleshooting Common Issues
Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for a critical aspect of your analytical work: determining the instrument detection limit (IDL) for pentabromobenzene. Here, we move beyond rote instructions to explain the underlying principles and offer field-tested solutions to common challenges. Our goal is to empower you with the knowledge to generate robust, reliable, and defensible data.
Frequently Asked Questions (FAQs)
Q1: What is the Instrument Detection Limit (IDL), and how does it differ from the Method Detection Limit (MDL)?
A1: The Instrument Detection Limit (IDL) represents the lowest quantity of an analyte that can be reliably distinguished from the instrument's background noise.[1][2] It is a measure of the instrument's sensitivity under ideal conditions, typically determined by analyzing a clean standard in a pure solvent.[3] Think of it as the best possible detection level your instrument can achieve.
The Method Detection Limit (MDL), on the other hand, is a more comprehensive measure that accounts for the entire analytical process, including sample preparation, extraction, and potential matrix effects.[4] The MDL is determined by analyzing spiked samples in a matrix representative of your actual samples.[4] Consequently, the MDL is always higher than the IDL and provides a more realistic expectation of detection capabilities in real-world samples.
Q2: Why is accurately determining the IDL for this compound crucial?
A2: this compound is a persistent organic pollutant (POP) and a member of the brominated flame retardant family. Its presence in environmental and biological samples is often at trace levels. An accurately determined IDL is essential for:
-
Data Integrity: Ensuring that reported detections are statistically significant and not just random noise.
-
Method Validation: The IDL is a key parameter in validating the performance of your analytical method, as stipulated by regulatory bodies like the EPA and guidelines such as ICH Q2(R1).
-
Meaningful Comparisons: A well-defined IDL allows for valid comparisons of data between different instruments, laboratories, and studies.
-
Regulatory Compliance: For many applications, particularly in environmental monitoring, there are regulatory limits on the concentration of this compound. A reliable IDL is necessary to demonstrate that your method can meet these requirements.
Q3: What are the primary analytical techniques for determining this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound and other brominated flame retardants.[5] The combination of gas chromatography's separation power with the high sensitivity and selectivity of a mass spectrometer allows for the reliable identification and quantification of these compounds, even in complex matrices.[6]
Troubleshooting Guide: Calculating the IDL for this compound
This section provides a step-by-step guide to calculating the IDL for this compound using GC-MS, along with troubleshooting tips for common issues.
Experimental Workflow for IDL Determination
Caption: Troubleshooting Decision Tree for IDL Calculation.
Problem 1: Low Sensitivity (Low Signal-to-Noise Ratio)
-
Symptom: The this compound peak is very small, even at what should be a detectable concentration.
-
Possible Causes & Solutions:
-
System Activity: this compound can be susceptible to degradation or adsorption in the GC inlet or on the column.
-
Solution: Perform routine maintenance, including replacing the injector liner and trimming the analytical column. [7]Using a deactivated liner is crucial.
-
-
Injector Temperature: An incorrect injector temperature can lead to poor sample transfer.
-
Solution: Optimize the injector temperature. Too low, and volatilization will be incomplete; too high, and thermal degradation may occur.
-
-
Leaks: A leak in the injection port will result in sample loss.
-
Solution: Perform a leak check of the GC inlet.
-
-
Problem 2: High or Variable Blank Signal (Contamination)
-
Symptom: The solvent blanks show significant peaks at or near the retention time of this compound.
-
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: The solvent used for standards and blanks may be contaminated.
-
Solution: Use high-purity, GC-grade solvents and prepare fresh dilutions. [8] * System Contamination: Contamination can arise from the syringe, septum, or column bleed.
-
Solution: Replace the septum, clean the syringe, and bake out the column according to the manufacturer's instructions.
-
-
Carryover: Residual sample from a previous, more concentrated injection may be present.
-
Solution: Inject several solvent blanks after a high-concentration standard to ensure the system is clean.
-
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The this compound peak is not symmetrical, which can affect the accuracy and precision of peak integration.
-
Possible Causes & Solutions:
-
Column Degradation: The stationary phase of the column may be degraded.
-
Solution: Trim the first few centimeters of the column from the inlet side. If this does not resolve the issue, the column may need to be replaced.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, poor peak shape can result.
-
Solution: Reinstall the column according to the instrument manufacturer's guidelines.
-
-
Active Sites in the Injector: The injector liner may have active sites that interact with the analyte.
-
Solution: Replace the liner with a new, deactivated one.
-
-
By systematically addressing these potential issues, you can ensure that your IDL for this compound is a true and accurate reflection of your instrument's capabilities, leading to higher quality data and more reliable research outcomes.
References
-
Agilent Technologies. (n.d.). Mass spectrometry sensitivity, instrument detection limit. Retrieved December 10, 2025, from [Link]
-
Connelly, A. (2017, February 17). How low can you go? A practical guide to the Limit of Detection. Andy Connelly. Retrieved December 10, 2025, from [Link]
-
Restek Corporation. (2013, December 10). GC compound responses lower than expected Maybe this will help. Retrieved December 10, 2025, from [Link]
-
Shimadzu. (n.d.). Signal-to-Noise Ratio. Retrieved December 10, 2025, from [Link]
-
ResearchGate. (2014, May 16). How to calculate limit of detection, limit of quantification and signal to noise ratio? Retrieved December 10, 2025, from [Link]
-
LCGC International. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved December 10, 2025, from [Link]
-
3M Environmental Laboratory. (n.d.). 3M Environmental Laboratory. Retrieved December 10, 2025, from [Link]
-
Chemistry For Everyone. (2025, August 4). How Is GC-MS Used For Quantitative Analysis? YouTube. Retrieved December 10, 2025, from [Link]
-
U.S. Environmental Protection Agency. (2016, December). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. Retrieved December 10, 2025, from [Link]
- Liebert, D., et al. (2014). Using Procedural Blanks to Generate Analyte-Specific Limits of Detection for Persistent Organic Pollutants Based on GC-MS Analysis. Analytical Chemistry.
-
U.S. Environmental Protection Agency. (n.d.). Method 8270B: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved December 10, 2025, from [Link]
-
SCION Instruments. (n.d.). Instrument Detection Limit (IDL) for the Scion SQ GC-MS. Retrieved December 10, 2025, from [Link]
- Al-Qaim, F. F., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
-
U.S. Environmental Protection Agency. (2018, June). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). Retrieved December 10, 2025, from [Link]
-
LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved December 10, 2025, from [Link]
-
LCGC International. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Retrieved December 10, 2025, from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved December 10, 2025, from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved December 10, 2025, from [Link]
-
ResearchGate. (n.d.). Instrumental Analysis of Brominated Flame Retardants: Mass Spectrometry Based Approaches. Retrieved December 10, 2025, from [Link]
-
ResearchGate. (2025, August 8). Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. Retrieved December 10, 2025, from [Link]
-
PubMed. (2025, March 1). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Retrieved December 10, 2025, from [Link]
-
Taylor & Francis. (n.d.). Selected ion monitoring – Knowledge and References. Retrieved December 10, 2025, from [Link]
-
Longdom Publishing. (n.d.). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Retrieved December 10, 2025, from [Link]
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Technical Support Center: Strategies to Reduce Peak Tailing for Pentabromobenzene
Welcome to our dedicated technical support center for troubleshooting chromatographic issues encountered during the analysis of pentabromobenzene. As a semi-volatile and halogenated compound, this compound can present unique challenges, with peak tailing being a common and frustrating problem. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve symmetric, reproducible peaks.
Understanding Peak Tailing in the Context of this compound
In an ideal chromatographic separation, a single compound should produce a perfectly symmetrical, Gaussian-shaped peak. Peak tailing, the asymmetry of a chromatographic peak where the back of the peak is drawn out, is a clear indication of an underlying issue in your analytical system. For a compound like this compound, this can be caused by a variety of factors, from unwanted chemical interactions within the system to suboptimal analytical conditions. Addressing peak tailing is crucial as it can significantly impact resolution, sensitivity, and the accuracy of quantification[1].
A tailing factor greater than 1.5 is a strong indicator that you need to investigate the cause of the peak asymmetry[1]. This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing for this compound.
Troubleshooting Guide: A Symptom-Based Approach
The first step in effective troubleshooting is to carefully observe the chromatogram to determine the nature of the peak tailing. Are all peaks tailing, or is the issue specific to this compound and other similar analytes?
Scenario 1: All Peaks in the Chromatogram are Tailing
When all peaks, including the solvent peak and internal standards, exhibit tailing, the problem is likely a physical issue within the gas chromatography (GC) system that is affecting the entire flow path[2][3].
Potential Causes and Step-by-Step Solutions:
-
Improper Column Installation: An incorrectly installed column is a frequent cause of universal peak tailing.
-
Causality: A poor column cut or incorrect insertion depth into the inlet and detector can create unswept volumes or turbulence in the carrier gas flow. This disruption causes some analyte molecules to be delayed, resulting in a tailing peak shape[2][3]. A jagged or uneven cut can also expose active sites on the silica tubing[4].
-
Protocol: Column Reinstallation
-
Carefully remove the column from the inlet and detector.
-
Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, 90-degree cut of the column ends. Inspect the cut with a magnifying glass to ensure it is clean and square[1][4].
-
Consult your GC manufacturer's instructions for the correct column installation depth in both the inlet and detector.
-
Reinstall the column, ensuring the ferrules are properly tightened to create a good seal without overtightening.
-
-
-
System Leaks: Leaks in the carrier gas lines, fittings, or septum will disrupt the constant flow of carrier gas, leading to poor peak shape.
-
Causality: A leak introduces atmospheric gases into the system and causes fluctuations in the carrier gas flow rate and pressure, leading to band broadening and peak tailing.
-
Protocol: Leak Checking
-
Use an electronic leak detector to systematically check all fittings, from the gas source to the detector.
-
Pay close attention to the septum, inlet and detector fittings, and any connections made with ferrules.
-
If a leak is detected, tighten the fitting or replace the consumable (e.g., septum, ferrule) as necessary.
-
-
Scenario 2: Only the this compound Peak (and other active compounds) is Tailing
If only this compound and other potentially active or polar compounds are tailing while other non-polar compounds in your sample have good peak shape, the issue is likely due to chemical interactions within the analytical system.
Potential Causes and Step-by-Step Solutions:
-
Active Sites in the Inlet: The high-temperature environment of the GC inlet can be a prime location for unwanted analyte interactions.
-
Causality: this compound, while relatively non-polar, can interact with active sites such as silanol groups on the surface of a contaminated or non-deactivated inlet liner. These interactions cause some of the analyte molecules to be temporarily adsorbed, leading to a delayed elution and a tailing peak[1][5]. Non-volatile residues from previous injections can also create active sites[6].
-
Protocol: Inlet Maintenance
-
Replace the Inlet Liner: Regularly replace the inlet liner, especially when analyzing complex matrices. For active compounds like halogenated aromatics, consider using an ultra-inert or deactivated liner. The use of glass wool in the liner can help trap non-volatile contaminants, protecting the column[7].
-
Clean the Inlet: If replacing the liner does not solve the problem, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.
-
Use an Inert Flow Path: For trace-level analysis, utilizing components of an inert flow path, including deactivated liners and gold-plated seals, can significantly reduce analyte interactions[7][8][9][10][11].
-
-
-
Column Contamination or Degradation: The analytical column is another major source of activity that can lead to peak tailing.
-
Causality: Over time, the stationary phase at the beginning of the column can become contaminated with non-volatile matrix components or degrade due to exposure to oxygen or high temperatures. This exposes active silanol groups on the fused silica tubing, which can interact with analytes[4][12].
-
Protocol: Column Maintenance
-
Trim the Column: Remove the contaminated or degraded portion of the column by trimming 10-20 cm from the inlet end[1][6]. This will expose a fresh, inert surface of the stationary phase.
-
Condition the Column: After trimming, or if the column has not been used for some time, condition it according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.
-
-
-
Interaction with the MS Ion Source (for GC-MS users): For those using a mass spectrometer detector, the ion source itself can be a source of peak tailing, particularly when using halogenated compounds.
-
Causality: The use of halogenated solvents or the analysis of halogenated compounds like this compound can lead to the formation of metal halides (e.g., ferrous chloride) on the surfaces of the ion source. Analytes can then adsorb to these active surfaces and be released slowly, causing significant peak tailing[13].
-
Protocol: Ion Source Maintenance
-
Clean the Ion Source: If you suspect ion source activity, follow the manufacturer's procedure for cleaning the ion source.
-
Avoid Halogenated Solvents: If possible, avoid using halogenated solvents for sample dissolution and system rinsing to minimize the formation of active metal halides in the ion source[13][14].
-
-
Visual Troubleshooting Guide
To assist in diagnosing the cause of peak tailing, the following flowchart provides a systematic approach to troubleshooting.
Caption: A flowchart for systematic troubleshooting of peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A1: If you are using a new column and still observing peak tailing for this compound, the issue is likely not the column itself but other parts of the system. The most common culprits are:
-
Active Inlet Liner: The liner that came with your new column may not be sufficiently deactivated for your application. Try a new, ultra-inert liner.
-
Contaminated Inlet: The inlet itself may have residues from previous analyses.
-
Improper Column Installation: Even with a new column, a poor cut or incorrect installation depth can cause peak tailing.
-
System Leaks: A new column installation is a common time for leaks to be introduced at the fittings.
Q2: Can my injection technique affect peak tailing for this compound?
A2: Absolutely. Your injection technique can have a significant impact on peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to broadened and tailing peaks[12]. Try diluting your sample or increasing the split ratio.
-
Injection Speed: For autosampler injections, a very fast injection into an empty liner can sometimes cause issues. Using a liner with glass wool or reducing the injection speed may help[15].
-
Solvent Choice: The choice of solvent can also play a role. Ideally, the sample solvent should be compatible with the stationary phase polarity[4].
Q3: What are the optimal GC column parameters for analyzing this compound?
A3: For thermally labile compounds like this compound and other polybrominated compounds, a shorter column (e.g., 15 m) is often preferred over a longer one (e.g., 30 m or 60 m)[16][17][18]. This is because a shorter column reduces the residence time of the analyte at high temperatures, minimizing the potential for thermal degradation which can appear as peak tailing or fronting[17][19]. A column with a thin film thickness (e.g., 0.1-0.25 µm) is also generally recommended for the analysis of semi-volatile compounds[16].
Q4: How does temperature programming affect peak tailing for this compound?
A4: While not a direct cause of tailing, your temperature program can influence peak shape.
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure proper focusing of the analyte band at the head of the column[1]. An initial temperature that is too high can lead to broad or split peaks.
-
Ramp Rate: A faster temperature ramp will lead to earlier elution and sharper peaks, but may compromise resolution. A slower ramp will increase retention time and may lead to broader peaks. The optimal ramp rate will be a balance between analysis time, resolution, and peak shape.
Summary of Key Troubleshooting Parameters
| Parameter | Recommendation for this compound Analysis | Rationale |
| Inlet Liner | Use a deactivated or ultra-inert liner, with glass wool if needed. | Minimizes active sites and analyte interaction in the high-temperature inlet[7][8]. |
| Column | Shorter column (e.g., 15m) with a thin film (0.1-0.25 µm). | Reduces thermal degradation of this compound by minimizing residence time at high temperatures[16][17][18]. |
| Column Installation | Ensure a clean, 90-degree cut and correct installation depth. | Prevents unswept volumes and turbulence in the flow path[1][3][4]. |
| Injection Volume | Optimize to avoid column overload. | Overloading the stationary phase can cause peak distortion[12]. |
| Inlet Temperature | Set to ensure efficient vaporization without causing thermal breakdown. | A balance is needed to get the analyte into the gas phase without degrading it. |
| Carrier Gas | Use high-purity gas with oxygen and moisture traps. | Prevents column degradation and the creation of active sites[20]. |
| Ion Source (GC-MS) | Regular cleaning, especially if using halogenated solvents. | Prevents the build-up of active metal halides that can cause peak tailing[13]. |
By systematically working through these troubleshooting steps and paying close attention to the details of your GC system and method, you can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable analytical results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. news-medical.net [news-medical.net]
- 8. agilent.com [agilent.com]
- 9. From Injection to Detection: Agilent Ultra Inert Is Your (Flow) Path to a Successful GC Analysis | Separation Science [sepscience.com]
- 10. Gulf Bio Analytical [gulfbioanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
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- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Restek - Article [restek.com]
- 18. labunlimited.com [labunlimited.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gcms.labrulez.com [gcms.labrulez.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pentabromobenzene
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable quantification of persistent organic pollutants (POPs) like pentabromobenzene is of paramount importance. As a brominated flame retardant, this compound's prevalence in the environment and potential for bioaccumulation necessitate robust analytical methods for its detection and quantification in various matrices. This guide provides an in-depth comparison of validated analytical methods for this compound, offering insights into experimental choices, performance characteristics, and detailed protocols to aid in method selection and implementation.
This compound is a synthetic organobromine compound that has been used as a flame retardant.[1] Due to its persistence in the environment, it is crucial to have reliable and validated analytical methods to monitor its presence in different environmental compartments.
Core Analytical Techniques: A Comparative Overview
The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The choice between these techniques is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is the most widely employed technique for the analysis of this compound and other polybrominated diphenyl ethers (PBDEs).[2][3] Its suitability stems from the semi-volatile and thermally stable nature of these compounds.
Principle of GC-MS: In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (usually helium) transports the sample through the column, which contains a stationary phase. The separation of compounds is based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for identification and quantification.
-
Electron Ionization (EI): This is a hard ionization technique that results in extensive fragmentation of the analyte molecule. While this provides a characteristic fragmentation pattern useful for structural elucidation and library matching, it may lead to a low abundance of the molecular ion, which can impact sensitivity for some compounds.[4][5]
-
Electron Capture Negative Ionization (ECNI): This is a soft and highly selective ionization technique for electrophilic compounds like halogenated molecules.[6][7] ECNI offers significantly higher sensitivity for brominated compounds compared to EI, often resulting in lower detection limits.[6] The primary ion monitored is often the bromide ion (m/z 79 and 81).
Rationale for Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used for the analysis of brominated flame retardants.[8][9][10] This type of column provides good separation of these relatively nonpolar compounds and is thermally stable, which is crucial for the high temperatures often required in the GC oven program.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): An Alternative Approach
While less common for the analysis of neutral, nonpolar compounds like this compound, HPLC-MS/MS can be a viable alternative, particularly in the context of multi-residue methods that include a wider range of emerging contaminants.[11]
Principle of HPLC-MS/MS: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which provides a high degree of selectivity and sensitivity.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including nonpolar molecules that are difficult to ionize by ESI.[12] It involves the ionization of the analyte in the gas phase at atmospheric pressure. For neutral polyhalogenated compounds, negative ion APCI can be effective.[11]
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of this compound using different analytical techniques. These values are representative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Performance Parameter | GC-EI-MS | GC-ECNI-MS | HPLC-APCI-MS/MS |
| Limit of Detection (LOD) | Low ng/g to pg/g | Low pg/g to fg/g | Low ng/g to pg/g |
| Limit of Quantification (LOQ) | ng/g range | pg/g range | ng/g to pg/g range |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <20% |
| Accuracy (Recovery %) | 70-120% | 70-120% | 60-130% |
| Selectivity | Good | Excellent | Excellent |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the analysis of this compound in a solid matrix (soil/sediment) using GC-ECNI-MS and a proposed workflow for a water matrix using HPLC-APCI-MS/MS.
Protocol 1: GC-ECNI-MS Analysis of this compound in Soil/Sediment
This protocol is based on principles outlined in US EPA Method 8270 and Method 1614.[13][14][15]
1. Sample Preparation and Extraction:
-
Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by thorough mixing.
-
Spiking: Weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).
-
Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent mixture, such as hexane:acetone (1:1, v/v), to the boiling flask and extract for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
2. Sample Cleanup:
-
Sulfur Removal: If sulfur is present in the sample, it can be removed by adding activated copper powder to the extract and sonicating.
-
Multilayer Silica Gel Cleanup: Pack a chromatography column with layers of silica gel (activated, 3% water deactivated, and acid-impregnated). Apply the concentrated extract to the top of the column and elute with a nonpolar solvent like hexane. This step removes polar interferences.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-ECNI-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C (pulsed splitless injection)
-
Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI)
-
Reagent Gas: Methane or Nitrogen[7]
-
Source Temperature: 250 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 79, 81 for the bromide ion).
-
4. Data Analysis and Quantification:
-
Quantify the concentration of this compound using the internal standard method. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Protocol 2: Proposed HPLC-APCI-MS/MS Analysis of this compound in Water
This protocol is a proposed workflow based on methods for other neutral polyhalogenated compounds.[11]
1. Sample Preparation and Extraction:
-
Filtration: Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.
-
Spiking: Spike the filtered water sample with a known amount of an appropriate internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (HPLC-APCI-MS/MS):
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of methanol and water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound. These transitions would need to be optimized.
-
3. Data Analysis and Quantification:
-
Quantify the concentration of this compound using the internal standard method and a calibration curve, similar to the GC-MS method.
Visualization of Experimental Workflows
Caption: Workflow for GC-ECNI-MS analysis of this compound in soil.
Caption: Proposed workflow for HPLC-APCI-MS/MS analysis of this compound in water.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. The inclusion of an isotopically labeled internal standard from the beginning of the sample preparation process is crucial for ensuring the trustworthiness of the results. This internal standard mimics the behavior of the native analyte throughout the extraction, cleanup, and analysis steps, allowing for the correction of any analyte losses and matrix effects.[16][17][18]
Furthermore, the validation of any analytical method should adhere to internationally recognized guidelines, such as those from the International Organization for Standardization (ISO) or AOAC INTERNATIONAL.[13][19][20] Key validation parameters that must be assessed include:
-
Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix.
-
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analysis of this compound is most robustly and sensitively achieved using Gas Chromatography-Mass Spectrometry, with Electron Capture Negative Ionization (GC-ECNI-MS) being the preferred ionization technique for achieving the lowest detection limits. The detailed protocol provided, based on established EPA methods, offers a reliable framework for the analysis of this compound in solid matrices. While HPLC-MS/MS presents a potential alternative, particularly for multi-residue analysis, GC-MS remains the gold standard for this specific compound.
The successful implementation of any of these methods relies on a thorough validation process to ensure the generation of accurate and defensible data. By understanding the principles behind the analytical choices and adhering to rigorous validation protocols, researchers can confidently quantify this compound in various matrices, contributing to a better understanding of its environmental fate and potential risks.
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-
Hsu, C. S., & Hendrickson, C. L. (2005). HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons by Using Hydrocarbon Solvents as the APCI Reagent and HPLC Mobile Phase. Analytical Chemistry, 77(19), 6245-6251. [Link]
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Navigating the Toxicological Landscape: A Comparative Analysis of Pentabromobenzene and Its Metabolites
For Immediate Release
A Deep Dive into the Comparative Toxicity of Pentabromobenzene and its Metabolic Offspring, Providing Critical Data for Researchers and Drug Development Professionals.
In the intricate world of toxicology and drug development, understanding the metabolic fate of a compound is as crucial as evaluating the toxicity of the parent molecule itself. Metabolites can exhibit profoundly different toxicological profiles, sometimes exceeding the toxicity of the original substance. This guide offers a comprehensive comparative analysis of the toxicity of this compound (PBBz), a member of the brominated flame retardant family, and its principal metabolites. Drawing upon experimental data, we will explore the nuances of their cytotoxic, genotoxic, and developmental effects to provide a clear, evidence-based resource for the scientific community.
This compound is a persistent organic pollutant, and its presence in the environment raises concerns about its potential impact on human health.[1] The biotransformation of PBBz is a critical factor in determining its ultimate toxicological impact. While direct and comprehensive metabolic studies on this compound are limited, research on analogous compounds, such as pentachlorobenzene and hexabromobenzene, provides a strong foundation for identifying its likely metabolic pathways.[2][3]
The Metabolic Journey of this compound
The metabolism of this compound is presumed to follow pathways similar to other halogenated benzenes, primarily involving oxidative and reductive processes. The key metabolic transformations include:
-
Hydroxylation: The introduction of a hydroxyl group to the benzene ring, forming pentabromophenol (PBP). This is often a primary step in the metabolism of aromatic compounds.
-
Reductive Debromination: The removal of a bromine atom and its replacement with a hydrogen atom, leading to the formation of various isomers of tetrabromobenzene. Studies on hexabromobenzene have shown its metabolism to this compound and 1,2,4,5-tetrabromobenzene in rats.[4]
-
Formation of Hydroquinones: Further oxidation of phenolic metabolites can lead to the formation of hydroquinones, such as tetrabromohydroquinone. Studies on pentachlorobenzene have demonstrated the formation of tetrachlorohydroquinone as a secondary metabolite.[2]
These metabolic transformations are crucial as they alter the physicochemical properties of the parent compound, which in turn can significantly influence its toxicity.
Diagram of the Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound.
Comparative Toxicity Analysis: A Multi-faceted Approach
To provide a comprehensive understanding, we will compare the toxicity of this compound and its key metabolites across several critical endpoints: cytotoxicity, genotoxicity, and developmental toxicity.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes lethal to cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a substance's cytotoxicity.
| Compound | Cell Line | Assay | IC50/LC50 | Reference |
| Pentabromophenol (PBP) | Murine BV-2 microglia | Viability Assay | >40 µM (at 18hr) | [5] |
| Tetrachloro-1,4-benzoquinone (TCBQ) | Human Hepatoma (HepG2) | Cell Viability | ~144 µM | [6] |
| Tetrachlorohydroquinone (TCHQ) | Human Hepatoma (HepG2) | Cell Viability | ~129.4 µM | [6] |
The available data suggests that the phenolic and quinone metabolites of halogenated benzenes are indeed cytotoxic. For instance, studies on pentachlorophenol and its metabolites show a decrease in cell viability, with the parent compound exhibiting a lower IC50 value than its hydroquinone and benzoquinone metabolites in HepG2 cells, indicating higher cytotoxicity.[6] This highlights the critical need for direct comparative studies on this compound and its metabolites to accurately assess their relative cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, pentabromophenol) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Genotoxicity: Investigating DNA Damage
Genotoxicity assessment is vital to identify compounds that can cause DNA damage, potentially leading to mutations and cancer. Studies have shown that bromophenolic compounds can induce DNA damage.
A study on several bromophenolic flame retardants, including pentabromophenol (PBP), in human peripheral blood mononuclear cells (PBMCs) found that PBP induced DNA single and double-strand breaks.[7] The study also suggested that the observed DNA damage was likely induced by indirect mechanisms, such as the generation of reactive oxygen species (ROS), rather than the formation of direct DNA adducts.[7] This indicates that the oxidative metabolism of these compounds could play a significant role in their genotoxicity.
The genotoxicity of other potential metabolites, such as tetrabromohydroquinone, is less characterized, but studies on its chlorinated analog, tetrachlorohydroquinone, have shown it to be genotoxic.[6]
Developmental and Neurotoxicity: Effects on Early Life Stages
The developing organism is often more susceptible to the toxic effects of chemicals. Emerging research has begun to shed light on the developmental and neurotoxic potential of this compound.
A study using zebrafish embryos demonstrated that exposure to this compound resulted in developmental neurotoxicity.[1] The study observed locomotor behavioral anomalies in the larvae and downregulation of genes associated with central nervous system development.[1] Interestingly, this study also found that hexabromobenzene is readily metabolized to this compound in zebrafish larvae, suggesting that the toxicity observed from HBB exposure could be, in part, due to its metabolite, PBBz.[1]
The neurotoxicity of metabolites like pentabromophenol has also been investigated. A study on murine microglia cells showed that PBP can alter mitochondrial respiration, which is a key process for neuronal function and survival.[5]
Synthesis and Future Directions: The Path Forward
The collective evidence strongly suggests that the metabolism of this compound is a critical determinant of its overall toxicity. While the parent compound itself exhibits developmental neurotoxicity, its metabolites, particularly pentabromophenol, have demonstrated cytotoxic and genotoxic potential. The formation of reactive quinone species from hydroxylated metabolites is a plausible mechanism for the observed DNA damage.
However, this comparative guide also highlights significant data gaps. There is a pressing need for comprehensive in vivo and in vitro metabolic studies of this compound to definitively identify all major metabolites and their relative abundance in relevant biological systems. Furthermore, direct comparative toxicity studies employing a battery of assays (cytotoxicity, genotoxicity, neurotoxicity, etc.) on this compound and its confirmed metabolites are essential for a robust risk assessment.
For researchers and drug development professionals, these findings underscore the importance of early and thorough metabolite identification and toxicity screening. A compound that appears safe in initial screens may have a vastly different toxicological profile once metabolized. By understanding the comparative toxicity of a parent compound and its metabolites, we can better predict potential adverse effects and design safer chemicals and pharmaceuticals.
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A Comparative Guide to the Flame Retardant Efficiency of Pentabromobenzene and DecaBDE
For Researchers, Scientists, and Product Development Professionals
Introduction
In the realm of polymer science and material safety, the selection of an appropriate flame retardant is a critical decision, balancing efficacy with regulatory compliance and environmental stewardship. This guide provides an in-depth technical comparison of two prominent brominated flame retardants: Pentabromobenzene (PBB) and Decabromodiphenyl ether (DecaBDE). While both have been utilized for their flame-retardant properties, their performance characteristics, mechanisms of action, and environmental profiles present distinct considerations for researchers and product development professionals. This document aims to provide an objective comparison, supported by available experimental data, to inform material selection and development processes.
Chemical Structure and Properties
A fundamental understanding of the chemical nature of these compounds is essential to appreciating their function as flame retardants.
| Property | This compound (PBB) | Decabromodiphenyl ether (DecaBDE) |
| Chemical Formula | C₆HBr₅ | C₁₂Br₁₀O |
| Molecular Weight | 488.59 g/mol | 959.17 g/mol |
| Bromine Content | ~82% | ~83% |
| Structure | Single benzene ring with five bromine atoms | Two benzene rings linked by an oxygen atom, each fully brominated |
| Appearance | White to brown solid[1] | White or light yellow powder |
The high bromine content in both molecules is the primary contributor to their flame retardant capabilities.[2]
Mechanism of Flame Retardancy: A Shared Pathway
Both this compound and DecaBDE function primarily in the gas phase of a fire.[2] Their mechanism of action is a well-understood process of radical scavenging that interrupts the combustion cycle.
Diagram of the Gas-Phase Flame Retardant Mechanism:
Caption: Gas-phase flame retardancy mechanism of brominated compounds.
Upon heating, the C-Br bonds in this compound and DecaBDE break, releasing bromine radicals (Br•) into the gaseous phase where combustion occurs. These bromine radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the fire's chain reaction. This interference cools the flame and reduces the rate of combustion.
Thermal Stability: A Key Performance Indicator
The thermal stability of a flame retardant is crucial; it must be stable enough to withstand polymer processing temperatures but decompose at a temperature where it can effectively inhibit combustion.
Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability. It measures the weight loss of a material as a function of temperature.
Comparative Thermal Decomposition Data:
| Flame Retardant | Onset of Decomposition (Tonset) | Peak Decomposition Temperature (Tmax) |
| This compound (PBB) derivative * | ~370-375 °C | ~405-410 °C |
| Decabromodiphenyl ether (DecaBDE) | ~300-330 °C | Not explicitly found in searches |
*Data for a flame retardant synthesized from pentabromobenzyl bromide, a closely related precursor to this compound.
The available data suggests that this compound-based structures may exhibit higher thermal stability than DecaBDE. This could be advantageous in engineering thermoplastics that are processed at higher temperatures.
Flame Retardant Efficiency: A Data-Driven Comparison
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a nitrogen/oxygen mixture required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.
While specific LOI data for polymers containing this compound is not available in the searched literature, for a V-0 rating in the UL 94 test, an LOI of around 30% or higher is generally expected. It is anticipated that the addition of this compound to a polymer would significantly increase its LOI. For comparison, high-impact polystyrene (HIPS) with DecaBDE can achieve high levels of flame retardancy, which would correspond to a significantly elevated LOI.
UL 94 Vertical Burn Test
The UL 94 test is a widely used standard to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for many electronic and consumer product applications.
| UL 94 Rating | Criteria |
| V-0 | Burning stops within 10 seconds after two 10-second applications of a flame; no flaming drips. |
| V-1 | Burning stops within 30 seconds after two 10-second applications of a flame; no flaming drips. |
| V-2 | Burning stops within 30 seconds after two 10-second applications of a flame; flaming drips are allowed. |
High-impact polystyrene (HIPS) composites containing DecaBDE and antimony trioxide can achieve a V-0 rating. Given its similar mechanism and high bromine content, it is expected that this compound, when properly formulated with a synergist like antimony trioxide, could also impart a V-0 rating to polymers like HIPS and ABS.
Cone Calorimetry
The cone calorimeter (ISO 5660) is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It provides data on several key parameters:
-
Time to Ignition (TTI): The time it takes for a material to ignite when exposed to a specific heat flux.
-
Heat Release Rate (HRR): The amount of heat energy released per unit area over time. A lower peak HRR is desirable.
-
Total Heat Released (THR): The total amount of heat generated during combustion.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
For HIPS composites containing DecaBDE, a significant reduction in the peak heat release rate is observed. It is anticipated that this compound would have a similar effect due to its gas-phase flame inhibition mechanism, which reduces the intensity of the flame and thus the heat feedback to the polymer surface.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the flame retardant.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of the flame retardant is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperature, and residual mass.
Diagram of TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum oxygen concentration to support combustion.
Methodology:
-
A small, bar-shaped specimen of the polymer formulation is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the flame is just extinguished.
-
The LOI is the oxygen concentration at which the specimen self-extinguishes.
UL 94 Vertical Burn Test
Objective: To classify the flammability of a plastic material.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
The flame is reapplied for another 10 seconds and removed.
-
The afterflame and afterglow times are recorded.
-
The presence of flaming drips that ignite a cotton patch below the specimen is noted.
-
The material is classified as V-0, V-1, or V-2 based on the results.
Cone Calorimetry (ISO 5660)
Objective: To measure the heat release rate and other combustion properties.
Methodology:
-
A square specimen of the material is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter initiates combustion.
-
The combustion gases are collected in a hood, and the oxygen concentration is measured to calculate the heat release rate.
-
Smoke density and mass loss of the specimen are also continuously monitored.
Regulatory and Environmental Profile
A critical aspect of selecting a flame retardant is its environmental and health profile, which has led to significant regulatory scrutiny of certain brominated compounds.
Decabromodiphenyl ether (DecaBDE): DecaBDE is recognized as a persistent, bioaccumulative, and toxic (PBT) substance.[3] Due to these concerns, its production and use have been significantly restricted globally. It was added to Annex A of the Stockholm Convention on Persistent Organic Pollutants, aiming for its elimination.[4]
This compound (PBB): While less prominent in historical large-scale commercial use as a flame retardant compared to DecaBDE, this compound is also a polybrominated aromatic hydrocarbon and is expected to exhibit persistence in the environment. Its toxicological profile would require thorough evaluation before it could be considered a viable alternative to other restricted flame retardants.
Conclusion
For researchers and product development professionals, the selection of a flame retardant must extend beyond simple efficacy. The significant regulatory restrictions and environmental concerns associated with DecaBDE make it an unsuitable choice for new product development. While this compound shares a similar chemical nature, its environmental and toxicological profile would need to be rigorously assessed. The current industry trend is moving towards non-halogenated flame retardants or polymeric brominated flame retardants that have a lower potential for bioaccumulation and environmental persistence.
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A Guide to Inter-Laboratory Comparison for Pentabromobenzene Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons (ILCs) for the analysis of pentabromobenzene. Ensuring the accuracy and comparability of analytical data is paramount for regulatory compliance, environmental monitoring, and risk assessment. This document outlines the rationale, design, and execution of such studies, offering practical insights into method validation and statistical evaluation.
The Imperative of Inter-Laboratory Comparisons
In the realm of analytical chemistry, particularly when dealing with persistent organic pollutants (POPs) like this compound, data generated across different laboratories must be reliable and comparable. Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance system.[1] Participation in these studies is a requirement under ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.
The primary objectives of an ILC for this compound analysis are to:
-
Assess the performance of individual laboratories.
-
Identify potential analytical biases or inconsistencies.
-
Validate analytical methods across a range of conditions.
-
Provide an objective measure of data quality for accreditation and regulatory bodies.
Analytical Methodologies for this compound
The analysis of this compound, a type of polybrominated diphenyl ether (PBDE), is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The choice of ionization technique and mass analyzer can significantly impact the method's performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of semi-volatile organic compounds like this compound. Key considerations for this method include the choice of the GC column, injection technique, and MS detector.
-
Electron Ionization (EI): A common ionization technique that provides characteristic fragmentation patterns, useful for compound identification.
-
Negative Chemical Ionization (NCI): Often preferred for halogenated compounds due to its high sensitivity and selectivity, leading to lower detection limits.
-
Tandem Mass Spectrometry (MS/MS): Offers enhanced selectivity and reduced matrix interference, which is particularly beneficial for complex environmental samples.[2]
The following table provides a comparative overview of GC-MS techniques for the analysis of brominated flame retardants, with performance characteristics that can be extrapolated to this compound analysis.
| Performance Parameter | GC-EI-MS | GC-NCI-MS | GC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 0.01 - 0.1 ng/g | 0.005 - 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | 0.03 - 0.3 ng/g | 0.015 - 0.15 ng/g |
| Accuracy (% Recovery) | 80 - 110% | 85 - 115% | 90 - 110% |
| Precision (%RSD) | <15% | <10% | <10% |
Note: The performance characteristics in this table are illustrative and based on data for various PBDEs. Actual performance for this compound may vary depending on the specific instrumentation, method, and matrix.
Designing an Inter-Laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful and actionable results. The following workflow outlines the key steps in organizing and executing such a study.
Sources
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Pentabromobenzene Analysis
In the realm of environmental and toxicological analysis, the accurate quantification of persistent organic pollutants (POPs) is of paramount importance. Pentabromobenzene, a member of the polybrominated diphenyl ethers (PBDEs) family of flame retardants, is a compound of significant concern due to its persistence, bioaccumulation, and potential toxicity. The reliable measurement of this compound in various matrices necessitates robust and validated analytical methodologies. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights to guide the selection of the most appropriate method for their specific analytical challenges.
The core of this guide is a detailed cross-validation study, designed to ensure that both analytical methods yield comparable and reliable results. Cross-validation is a critical component of method development, particularly when multiple techniques are employed within a laboratory or for inter-laboratory comparisons.[1]
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This well-established technique separates volatile and thermally stable compounds in a gaseous mobile phase.[2] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.[3] The eluting compounds are then ionized, and the resulting ions are separated by a mass spectrometer based on their mass-to-charge ratio, providing both quantification and structural confirmation.[4] For halogenated compounds like this compound, GC coupled with a high-resolution mass spectrometer (HRMS) is often employed for enhanced sensitivity and selectivity.[5]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For the analysis of many organic compounds, reversed-phase HPLC is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.[6] Detection can be achieved through various detectors, with mass spectrometry (LC-MS) being increasingly common for its high sensitivity and specificity.[7] While traditionally favored for less volatile or thermally labile compounds, advancements in HPLC, including Ultra-High-Performance Liquid Chromatography (UHPLC), have expanded its applicability.[8]
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for accurate and reproducible results across different analytical platforms. The following procedure is recommended for the extraction of this compound from a solid matrix (e.g., sediment, soil).
-
Sample Homogenization: The solid sample is thoroughly homogenized to ensure representativeness.
-
Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C₁₂-pentabromobenzene) is added to the sample to correct for extraction inefficiencies and matrix effects.
-
Pressurized Liquid Extraction (PLE): The sample is mixed with a drying agent, such as diatomaceous earth, and placed into an extraction cell.[1] Extraction is performed using a solvent mixture (e.g., hexane:dichloromethane) at elevated temperature and pressure.[4]
-
Extract Cleanup: The resulting extract is concentrated and subjected to a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.[1]
-
Final Extract Preparation: For GC-MS analysis, the final extract is solvent-exchanged into a compatible solvent like isooctane. For HPLC analysis, the extract is reconstituted in a solvent compatible with the mobile phase, such as acetonitrile.
GC-MS Methodology
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[4]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection at an optimized temperature.
-
Oven Temperature Program: A programmed temperature gradient to ensure optimal separation of the analyte from potential interferences.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity for halogenated compounds.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring characteristic ions for this compound and the internal standard.[4][10]
HPLC-MS/MS Methodology
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.[6]
-
Flow Rate: An optimized flow rate for efficient separation.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), with optimization to determine the most sensitive mode for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity, with precursor and product ions optimized for this compound.[12]
Cross-Validation Workflow
The cross-validation process ensures that both the GC-MS and HPLC methods provide equivalent and reliable quantitative data.
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Performance Under Pressure: A Comparative Guide to Pentabromobenzene as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of analytical chemistry, particularly in the trace analysis of persistent organic pollutants (POPs), the reliability of your data hinges on the performance of your standards. Surrogate standards, added to a sample in a known amount before processing, are the silent sentinels that guard against the unforeseen variables of extraction, cleanup, and analysis. They are the yardstick by which we measure the accuracy of our findings, providing a crucial window into potential matrix effects and procedural losses.
This guide offers an in-depth technical evaluation of pentabromobenzene as a surrogate standard, a compound often employed in the analysis of polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants. We will delve into its chemical characteristics, compare its performance against common alternatives, and provide the experimental context necessary to make informed decisions in your laboratory.
The Ideal Surrogate: A Balancing Act of Chemistry and circumstance
The perfect surrogate standard is a chemical chameleon. It must be chemically similar to the analytes of interest to mimic their behavior throughout the analytical process, yet not naturally present in the samples being analyzed.[1][2] It should also be amenable to the same analytical technique, such as gas chromatography-mass spectrometry (GC-MS), without co-eluting with the target compounds. The ultimate goal is to achieve a high, consistent recovery, indicating that the analytical method is performing optimally.
This compound, a fully brominated benzene ring, presents a logical choice for PBDE analysis due to its structural similarities. However, the critical question remains: how does it truly perform in the complex matrices encountered in environmental and biological samples?
This compound: A Profile
Before evaluating its performance, let's consider the fundamental properties of this compound that make it a candidate for a surrogate standard.
| Property | Value | Source |
| Molecular Formula | C₆HBr₅ | [3] |
| Molecular Weight | 472.59 g/mol | [3] |
| Melting Point | 160 - 161 °C | [4] |
| Boiling Point | 376.1 °C | [5] |
| LogP | 5.499 | [5] |
Its high molecular weight and LogP value indicate a lipophilic nature, similar to many PBDEs, suggesting it will partition similarly during extraction and cleanup. Its volatility is also within a suitable range for GC analysis.
Performance Evaluation: this compound vs. The Alternatives
The true test of a surrogate lies in its performance data. While specific, direct comparative studies on this compound are not abundant in readily available literature, we can infer its expected performance by examining established methodologies for similar analytes and comparing it to other commonly used surrogates.
Alternative Surrogate Standards
For the analysis of PBDEs and other brominated flame retardants, several other compounds are frequently used as surrogates. These can be broadly categorized into two groups:
-
Native (Non-Isotopically Labeled) Surrogates: These are compounds that are chemically similar to the analytes but are not expected to be present in the samples. Examples include:
-
Decachlorobiphenyl (DCB): Often used in methods for organochlorine pesticides and PCBs, such as US EPA Method 8081B.[4]
-
Tetrachloro-m-xylene (TCMX): Another common surrogate in organochlorine analysis.[4]
-
Other Brominated Compounds: Depending on the specific congeners being analyzed, other brominated aromatics may be employed.
-
-
Isotopically Labeled Surrogates: These are considered the "gold standard" in many analytical methods, particularly for isotope dilution mass spectrometry (IDMS). They are identical to the target analytes but contain one or more heavy isotopes (e.g., ¹³C). Examples include:
-
¹³C-labeled PBDE congeners: These provide the most accurate correction for recovery and matrix effects as they behave virtually identically to their native counterparts.
-
Comparative Performance Insights
The following table summarizes the expected performance characteristics of this compound in comparison to these alternatives, based on established analytical principles and data from related methodologies.
| Performance Parameter | This compound | Decachlorobiphenyl (DCB) / Tetrachloro-m-xylene (TCMX) | ¹³C-Labeled PBDEs |
| Chemical Similarity to PBDEs | Good | Moderate to Good | Excellent (Identical) |
| Cost | Low | Low | High |
| Correction for Matrix Effects | Good | Good | Excellent |
| Correction for Procedural Losses | Good | Good | Excellent |
| Potential for Natural Occurrence | Low | Low | None |
| Typical Recovery Limits (US EPA) | Not explicitly defined, but generally expected to be within 70-130% | 70-130% (as per methods like 8081B)[6] | Typically 25-150% (wider acceptance due to direct correction) |
Analysis:
-
This compound offers a cost-effective option with good chemical similarity to PBDEs. Its performance in correcting for matrix effects and procedural losses is expected to be comparable to other native surrogates like DCB and TCMX. The key is to establish consistent and reproducible recoveries within acceptable limits, typically in the 70-130% range as a general guideline from similar EPA methods.[6]
-
Decachlorobiphenyl and Tetrachloro-m-xylene , while effective for many organochlorine compounds, may not perfectly mimic the behavior of all PBDE congeners due to differences in their molecular structure and degree of bromination.
-
¹³C-Labeled PBDEs represent the pinnacle of surrogate performance, offering the most accurate correction possible. However, their high cost can be a significant limiting factor for routine analyses.
Experimental Protocol: Utilizing this compound as a Surrogate Standard in GC-MS Analysis of PBDEs
The following protocol outlines the key steps for incorporating this compound as a surrogate standard in a typical workflow for the analysis of PBDEs in an environmental solid matrix (e.g., sediment).
Experimental Workflow Diagram
Caption: A flowchart outlining the key stages in the analysis of PBDEs using this compound as a surrogate standard.
Step-by-Step Methodology
-
Sample Preparation:
-
1.1. Homogenization: Ensure the solid sample (e.g., sediment, soil) is thoroughly homogenized to obtain a representative aliquot.
-
1.2. Weighing: Accurately weigh approximately 10 grams of the homogenized sample into an extraction thimble.
-
1.3. Surrogate Spiking: Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like hexane). The spiking level should be chosen to give a clear and measurable peak in the final chromatogram.
-
-
Extraction:
-
2.1. Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with an appropriate solvent (e.g., a mixture of hexane and dichloromethane) for 16-24 hours. This exhaustive extraction technique is crucial for achieving good recovery of lipophilic compounds.
-
-
Cleanup:
-
3.1. Column Chromatography: Pass the extract through a multi-layer silica gel column to remove interfering compounds. The column can be prepared with layers of activated silica, acidified silica, and alumina. This step is critical for reducing matrix effects and protecting the GC-MS system.
-
-
Concentration:
-
4.1. Rotary Evaporation and Nitrogen Evaporation: Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator followed by gentle evaporation under a stream of nitrogen.
-
-
GC-MS Analysis:
-
5.1. Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in electron impact (EI) or negative chemical ionization (NCI) mode. NCI can provide enhanced sensitivity for brominated compounds.
-
5.2. GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent, is suitable for separating PBDEs.
-
Temperature Program: A typical program might start at 100°C, ramp to 300°C, and hold for a period to ensure elution of all target analytes and the surrogate.
-
-
5.3. MS Conditions:
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound and the target PBDE congeners to enhance sensitivity and selectivity. For this compound, key ions would include the molecular ion cluster.
-
-
-
Data Analysis and Validation:
-
6.1. Peak Integration: Integrate the peak areas of the this compound surrogate and the target PBDEs.
-
6.2. Surrogate Recovery Calculation: Calculate the percent recovery of this compound using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
6.3. Data Acceptance: The calculated recovery should fall within the laboratory's established acceptance criteria (e.g., 70-130%). Recoveries outside this range may indicate a problem with the sample preparation or analysis and may require re-analysis or qualification of the data.[2][6]
-
6.4. Analyte Quantification: If the surrogate recovery is acceptable, proceed with the quantification of the target PBDEs using a calibration curve generated from standards.
-
Logical Decision Framework for Surrogate Selection
The choice of a surrogate standard is a critical decision in method development. The following diagram illustrates a logical workflow for selecting the most appropriate surrogate for your analytical needs.
Caption: A decision tree for selecting an appropriate surrogate standard for the analysis of persistent organic pollutants.
Conclusion: A Pragmatic Choice for Routine Analysis
This compound stands as a pragmatic and cost-effective choice for a surrogate standard in the analysis of PBDEs and other brominated flame retardants. While it may not offer the ultimate accuracy of isotopically labeled standards, its chemical similarity to the target analytes allows for reliable correction of procedural losses and matrix effects when used within a well-validated analytical method.
The key to successfully employing this compound lies in rigorous method validation. Laboratories must establish their own robust acceptance criteria for recovery and precision based on the specific matrices being analyzed. By doing so, researchers can confidently utilize this compound to generate high-quality, reliable data for the monitoring and assessment of these important environmental contaminants.
References
-
U.S. Environmental Protection Agency. (1996). Method 8081B: Organochlorine Pesticides by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8081: Organochlorine Pesticides and PCBs as Aroclors by Gas Chromatography: Capillary Column Technique. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
ChemSrc. (2023). 1,2,3,4,5-Pentabromobenzene(CAS#:608-90-2) MSDS, Density, Melting Point, Boiling Point, Structure, Formula, Molecular Weight. [Link]
-
U.S. Environmental Protection Agency. (n.d.). ORGANOCHLORINE PESTICIDES AND POLYCHLORINATED BIPHENYLS (PCBs) SW-846 Method 8081 or 8080. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]
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Akyüz, M., & Çelik, A. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography. International Journal of Environmental Research, 10(3), 449-456. [Link]
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Akyüz, M., & Çelik, A. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in Water and Sediments by Gas Chromatography Mass Spectrometry. International Journal of Environmental Research, 10(3), 449-456. [Link]
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Afiq, A. (2012). Validation of a method for the analysis of 77 priority persistent organic pollutants in river water by stir bar sorptive extraction in compliance with the European Water Framework Directive. Journal of Chromatography A, 1223, 10-19. [Link]
-
ResearchGate. (2016). (PDF) Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. [Link]
-
Hong, S., Kim, D., & Park, J. (2024). Development and performance of an analytical method for polychlorinated naphthalenes and other persistent organic pollutants in dried blood spots. Analytica Chimica Acta, 1295, 342756. [Link]
-
U.S. Geological Survey. (n.d.). 4.3.5 Surrogates. In National Field Manual for the Collection of Water-Quality Data. [Link]
-
Torrent Laboratory. (2019, April 16). Why do you use surrogates? [Link]
-
U.S. Geological Survey. (n.d.). Quality-Control Data Analysis. In Water-Quality Data from the Southern Sacramento Valley, California, GAMA Priority Basin Project. [Link]
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A Senior Application Scientist's Guide to Pentabromobenzene Extraction from Biota: A Comparative Analysis
For researchers, environmental scientists, and toxicology professionals, the accurate quantification of persistent organic pollutants (POPs) in biological matrices is paramount. Pentabromobenzene, a member of the polybrominated diphenyl ether (PBDE) family of flame retardants, is of growing concern due to its persistence, bioaccumulation, and potential toxicity. The critical first step in any analytical workflow is the efficient extraction of the target analyte from the complex and often lipid-rich biota sample. This guide provides an in-depth comparison of the most common and effective extraction methodologies for this compound, offering field-proven insights and detailed protocols to aid in method selection and implementation.
The Challenge of Extracting this compound from Biota
This compound is a lipophilic compound, meaning it preferentially partitions into the fatty tissues of organisms. This characteristic leads to its bioaccumulation up the food chain. Consequently, accurately measuring its concentration in biota, such as fish, marine mammals, and birds, is crucial for environmental monitoring and risk assessment. However, the very lipids that accumulate these contaminants present a significant analytical challenge. Co-extraction of high concentrations of lipids can interfere with subsequent instrumental analysis, necessitating robust cleanup steps. The ideal extraction method, therefore, should not only provide high recovery of this compound but also be amenable to effective lipid removal.
This guide will compare four widely used extraction techniques: the traditional Soxhlet extraction, and the more modern methods of Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Comparative Overview of Extraction Methods
The choice of extraction method is a critical decision that impacts not only the analytical results but also laboratory efficiency, cost, and environmental footprint. Below is a summary of the key performance characteristics of the four methods discussed in this guide.
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE/ASE) | Microwave-Assisted Extraction (MAE) | QuEChERS |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Extraction with solvents at elevated temperatures and pressures.[1] | Use of microwave energy to heat the solvent and sample matrix, accelerating extraction.[2] | Acetonitrile extraction followed by partitioning with salts and dispersive solid-phase extraction (d-SPE) cleanup.[3][4] |
| Typical Sample Size | 10-20 g | 1-100 g[4] | 1-10 g | 2-15 g[3] |
| Extraction Time | 12-24 hours[5] | 15-30 minutes[1] | 15-30 minutes[2] | < 10 minutes |
| Solvent Consumption | 300-500 mL[4] | 15-40 mL per sample[1] | 20-40 mL per sample[2] | 10-20 mL per sample[3] |
| Extraction Efficiency | High, considered the benchmark. | Comparable or higher than Soxhlet.[1][5] | Comparable to or higher than Soxhlet, though may require careful optimization for thermally labile compounds.[5] | Good, with recoveries often ranging from 80-110%.[6] |
| Automation Potential | Low | High | High | Moderate |
| Initial Cost | Low | High | Medium to High | Low |
| Throughput | Low | High | High | High |
| Lipid Co-extraction | High | High, but can be reduced with in-cell cleanup.[7] | High | Moderate, reduced by partitioning.[8] |
In-Depth Analysis of Extraction Methodologies
Soxhlet Extraction: The Gold Standard
Soxhlet extraction is a classic and widely accepted method for the extraction of POPs from solid matrices and is often used as a benchmark for other techniques.[9] The U.S. Environmental Protection Agency (EPA) Method 1614A for the analysis of brominated diphenyl ethers in tissue specifies Soxhlet extraction, highlighting its regulatory acceptance.[5]
Principle of Operation: The sample is placed in a thimble, and a solvent is heated in a flask. The solvent vapor travels to a condenser, where it cools and drips onto the sample. The solvent fills the thimble and, once a certain level is reached, siphons back into the flask, carrying the extracted analytes. This process is repeated, ensuring a thorough extraction with fresh solvent in each cycle.
Causality in Experimental Choices: The long extraction time (12-24 hours) and the large volume of solvent are necessary to ensure the exhaustive extraction of lipophilic compounds like this compound from the complex biota matrix. The continuous flow of fresh, distilled solvent over the sample maximizes the concentration gradient, driving the extraction process to completion.
Self-Validating System: The visual confirmation of a colorless solvent in the siphon tube at the end of the extraction provides a qualitative check for the completion of the process. Quantitative validation is achieved through the analysis of certified reference materials and spike-recovery studies.
-
Sample Preparation: Homogenize approximately 20 g of the biota tissue sample. Weigh a 10 g aliquot of the homogenized sample. Mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Extraction: Place the sample mixture into a cellulose extraction thimble. Add a suitable solvent, such as a mixture of hexane and dichloromethane, to a round-bottom flask. Assemble the Soxhlet apparatus and extract the sample for 12-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract using a rotary evaporator or a Kuderna-Danish (K-D) concentrator to a small volume.
-
Lipid Determination: The lipid content of the extract is typically determined gravimetrically at this stage.
-
Cleanup: The extract will contain a significant amount of co-extracted lipids and other interferences that must be removed prior to instrumental analysis. Common cleanup techniques include gel permeation chromatography (GPC) and column chromatography using silica gel, Florisil, or alumina.[10][11][12]
Pressurized Liquid Extraction (PLE): The Efficient Alternative
Pressurized Liquid Extraction (PLE), also known by the trade name Accelerated Solvent Extraction (ASE), is a more modern technique that utilizes elevated temperatures and pressures to increase the efficiency of the extraction process.[1] This method significantly reduces extraction time and solvent consumption compared to Soxhlet extraction.[13]
Principle of Operation: PLE uses conventional solvents at temperatures above their atmospheric boiling points. The high pressure maintains the solvent in a liquid state, allowing for extractions to be performed at higher temperatures. This increases the solubility of the analytes and the kinetics of the extraction process, leading to a more rapid and efficient extraction.
Causality in Experimental Choices: The elevated temperature and pressure decrease the viscosity of the solvent and increase its diffusion rate into the sample matrix. This allows for a more thorough and faster extraction of the target analytes. The automated nature of the system also improves reproducibility.
Self-Validating System: The system's software monitors and records the pressure and temperature throughout the extraction process, ensuring consistency between runs. Validation is further confirmed through the analysis of reference materials and spike-recovery experiments.
-
Sample Preparation: Homogenize the biota sample and mix it with a drying agent like diatomaceous earth or anhydrous sodium sulfate.
-
Cell Loading: Pack the sample mixture into a stainless-steel extraction cell. An in-cell cleanup sorbent, such as activated silica or Florisil, can be added to the bottom of the cell to retain some of the co-extracted lipids.[7]
-
Extraction Parameters: Place the cell in the PLE system. Set the extraction parameters, which typically include:
-
Solvent: A mixture of hexane and dichloromethane or other suitable solvents.
-
Temperature: 100-150°C.
-
Pressure: 1500-2000 psi.
-
Static Cycles: 1-2 cycles of 5-10 minutes each.
-
-
Collection: The extract is automatically collected in a vial.
-
Cleanup: While in-cell cleanup can reduce the lipid content, a subsequent cleanup step, such as GPC or column chromatography, is often still necessary for high-fat biota samples.[11][12]
Microwave-Assisted Extraction (MAE): The Rapid Heating Approach
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, which accelerates the extraction of analytes.[2] Like PLE, MAE offers significant reductions in extraction time and solvent usage compared to traditional methods.
Principle of Operation: Microwaves directly interact with polar molecules in the sample and solvent, causing rapid heating. This localized heating creates high pressure within the sample matrix, leading to the rupture of cell walls and enhanced desorption of the target analytes into the solvent.
Causality in Experimental Choices: The choice of solvent is crucial in MAE. Solvents with a high dielectric constant, such as acetone or a mixture containing a polar solvent, are more efficient at absorbing microwave energy and generating heat. The rapid and uniform heating of the sample matrix enhances the extraction efficiency.
Self-Validating System: Modern MAE systems allow for precise control of temperature and pressure, ensuring reproducible extraction conditions. Method validation is performed using certified reference materials and spike-recovery studies.
-
Sample Preparation: Homogenize the biota sample and weigh an aliquot (typically 1-5 g) into a microwave-safe extraction vessel.
-
Solvent Addition: Add a suitable extraction solvent, often a mixture of a non-polar and a polar solvent (e.g., hexane:acetone), to the vessel.
-
Extraction Parameters: Place the vessel in the MAE system and set the extraction program. Typical parameters include:
-
Temperature: 100-120°C.
-
Time: 15-20 minutes.
-
Microwave Power: Set to achieve and maintain the target temperature.
-
-
Filtration and Concentration: After extraction and cooling, filter the extract to remove solid particles. Concentrate the extract to a smaller volume.
-
Cleanup: Similar to other methods, a thorough cleanup of the extract using techniques like GPC or column chromatography is necessary to remove co-extracted lipids from biota samples.[11][12]
QuEChERS: The High-Throughput Solution
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a simple and rapid procedure.[3] While originally developed for pesticide analysis in fruits and vegetables, it has been adapted for a wide range of analytes and matrices, including POPs in biota.[4][6]
Principle of Operation: The method involves a two-step process. First, the sample is extracted and partitioned using an organic solvent (typically acetonitrile) and a mixture of salts. The salts induce phase separation between the aqueous and organic layers and help to remove water from the organic phase. The second step is a dispersive solid-phase extraction (d-SPE) cleanup, where the extract is mixed with a sorbent to remove interfering matrix components.
Causality in Experimental Choices: Acetonitrile is used for the initial extraction due to its ability to extract a wide range of compounds and its limited miscibility with water in the presence of salts. The d-SPE step provides a rapid and effective cleanup by adsorbing interfering compounds like lipids and pigments.
Self-Validating System: The QuEChERS method is highly standardized, with commercially available kits for both the extraction and d-SPE steps, which ensures consistency. Validation is achieved through the analysis of spiked samples and reference materials.
-
Sample Preparation: Homogenize the biota sample. Weigh an aliquot (e.g., 2-10 g) into a 50 mL centrifuge tube.
-
Extraction and Partitioning: Add acetonitrile and a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate). For fatty matrices like biota, a sorbent with lipid-removing capabilities, such as Z-Sep, may be included.[8]
-
Final Centrifugation and Analysis: Shake the d-SPE tube and centrifuge. The supernatant is then ready for instrumental analysis, sometimes after a concentration and solvent exchange step.
Conclusion and Recommendations
The selection of an appropriate extraction method for this compound in biota is a trade-off between traditional, well-established techniques and modern, more efficient approaches.
-
Soxhlet extraction remains a reliable and exhaustive method, particularly for regulatory compliance and when high accuracy is paramount. However, its long extraction times and high solvent consumption make it less suitable for high-throughput laboratories.
-
Pressurized Liquid Extraction (PLE/ASE) offers a significant improvement in terms of speed and solvent usage while maintaining high extraction efficiency. Its high degree of automation makes it an excellent choice for laboratories with a large number of samples.
-
Microwave-Assisted Extraction (MAE) is another rapid and efficient technique. Careful optimization of the method is crucial to avoid the degradation of thermally labile compounds.
-
QuEChERS provides a rapid, simple, and cost-effective solution for high-throughput screening. While it may require more method development for complex matrices like fatty fish, its advantages in terms of speed and reduced solvent waste are substantial.
For routine monitoring and research where high throughput is a priority, PLE/ASE and QuEChERS are highly recommended. For confirmatory analysis and when the highest degree of extraction is required, Soxhlet remains a valid, albeit slower, option. Regardless of the chosen extraction method, a thorough cleanup of the extract is essential for the accurate determination of this compound in biota samples. The use of gel permeation chromatography (GPC) or column chromatography with sorbents like silica gel and Florisil is a critical step that should not be overlooked.[11][12]
References
- U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.
- Covaci, A., Gheorghe, A., & Voorspoels, S. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour.
- Schlümer, M., & van Bavel, B. (2006). Pressurized liquid extraction of organic pollutants from environmental matrices.
- Stalikas, C. D. (2007). Microwave-assisted extraction of organic compounds. TrAC Trends in Analytical Chemistry, 26(7), 674-683.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
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- U.S. Environmental Protection Agency. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry.
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- Fidalgo-Used, N., Blanco-González, E., & Sanz-Medel, A. (2007). Sample handling strategies for the determination of persistent trace organic contaminants from biota samples. Analytica Chimica Acta, 592(1), 1-16.
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- de la Cal, A., & Eljarrat, E. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. Critical Reviews in Environmental Science and Technology, 51(13), 1395-1440.
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- McGrath, T. J., Morrison, L., & Tlustos, C. (2019). Legacy and novel brominated flame-retardants in different fish types from inland freshwaters of South Africa: levels, distribution and implications for human health. Environmental Science and Pollution Research, 26(3), 2736-2746.
- Harrad, S., & Abdallah, M. A. E. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour.
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- Liu, Y., Li, J., Zhao, Y. F., & Zhu, L. Y. (2009). Comparison of in-cell lipid removal efficiency of adsorbent mixtures for extraction of polybrominated diphenyl ethers in fish. Chinese Chemical Letters, 20(11), 1353-1356.
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A Senior Scientist's Guide to the Accurate and Precise Quantification of Pentabromobenzene
Introduction
Pentabromobenzene (PBBz) is a fully brominated aromatic compound belonging to the class of brominated flame retardants (BFRs). Although not as widely studied as polybrominated diphenyl ethers (PBDEs), its persistence, potential for bioaccumulation, and structural similarity to other toxic halogenated compounds necessitate robust and reliable analytical methods for its quantification.[1] For researchers in environmental science, toxicology, and drug development, the ability to accurately and precisely measure PBBz in complex matrices is paramount for assessing exposure, understanding metabolic pathways, and ensuring regulatory compliance.
This guide provides an in-depth comparison of the primary analytical methodologies for PBBz quantification. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground our recommendations in authoritative, verifiable data.
Part 1: Foundational Principles of Analytical Quality
Before comparing instruments, it is crucial to understand the language of analytical performance. The terms accuracy and precision are not interchangeable and represent distinct aspects of data quality.[2]
-
Accuracy: This refers to the closeness of a measured value to the true or accepted value.[2][3] It is a measure of systematic error or bias in a system. In practice, accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage recovered is calculated.[2]
-
Precision: This describes the closeness of repeated measurements to each other.[2] It is a measure of random error and is typically expressed as the relative standard deviation (RSD) of a set of replicates.
A method can be precise without being accurate, but for data to be trustworthy, it must be both. Achieving this requires a holistic approach that includes high-quality instrumentation, validated sample preparation, and the correct use of standards.
The Role of Certified Reference Materials (CRMs)
The "true value" in any analysis is established by a Certified Reference Material (CRM). CRMs are highly characterized materials, produced by national metrology institutes or accredited producers (in accordance with ISO 17034), with a certified property value, associated uncertainty, and traceability.[4][5] Using a CRM from a reputable source is the cornerstone of validating analytical accuracy and ensuring the traceability of measurements.[5][6][7]
Part 2: Comparative Analysis of Quantification Methodologies
The quantification of this compound, a semi-volatile halogenated compound, is predominantly accomplished using Gas Chromatography (GC). The choice of detector is the primary determinant of a method's sensitivity, selectivity, and susceptibility to interference.
Gas Chromatography-Electron Capture Detector (GC-ECD)
The GC-ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens like bromine.
-
Principle of Operation: The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles, ionizing the nitrogen carrier gas and creating a steady baseline current. When electrophilic analytes pass through the detector, they capture electrons, causing a decrease in the current that is registered as a peak.
-
Expertise & Experience: The primary advantage of GC-ECD is its exceptional sensitivity for halogenated compounds, often achieving lower detection limits than mass spectrometry in full-scan mode. However, its significant drawback is a lack of selectivity.[8] The ECD responds to any electron-capturing species, which can lead to co-eluting interferences from the sample matrix, resulting in false positives or overestimated concentrations.[8] Therefore, while excellent for screening well-characterized samples, it is not a confirmatory technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of GC with the definitive identification and quantification power of MS.[9][10]
-
Principle of Operation: As compounds elute from the GC column, they enter the MS source where they are ionized (typically by Electron Ionization - EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[9]
-
Expertise & Experience: The strength of GC-MS lies in its specificity. By monitoring for the specific molecular ion and characteristic fragment ions of PBBz, analysts can definitively confirm its presence, even in complex matrices.[10] For enhanced sensitivity and selectivity, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions, or tandem mass spectrometry (GC-MS/MS) can be used, which offers even greater selectivity by monitoring specific fragmentation transitions.[11] This high degree of selectivity is critical when analyzing complex environmental or biological samples.[11]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the quantification of brominated compounds like PBBz using GC-ECD and GC-MS. These values are representative and can vary based on the specific instrument, sample matrix, and protocol.
| Parameter | GC-ECD | GC-MS (SIM) / GC-MS/MS | Rationale & Causality |
| Limit of Detection (LOD) | Low (pg to fg range) | Very Low (fg range) | ECD is inherently sensitive to halogens. MS in SIM or SRM/MRM mode reduces chemical noise, improving the signal-to-noise ratio for the target analyte.[11] |
| Selectivity | Low | High to Very High | ECD responds to any electrophilic compound. MS identifies compounds based on their unique mass spectrum, providing structural confirmation.[8][9] |
| Confirmation Capability | None | High | Confirmation relies on comparing the acquired mass spectrum and retention time to that of an authentic standard. |
| Matrix Interference | High Potential | Low to Moderate | Prone to false positives from co-eluting matrix components.[8] SIM/MS/MS significantly minimizes this by only monitoring for specific m/z values.[11] |
| Linear Dynamic Range | ~10⁴ | >10⁵ | Mass spectrometers typically offer a wider linear range, simplifying quantification across a broader concentration spectrum. |
| Precision (RSD%) | < 15% | < 10% | Both can achieve good precision, but the higher selectivity of MS often leads to more robust and repeatable integration in complex samples. |
| Accuracy (Recovery %) | 70-120% | 80-115% | Accuracy is highly dependent on the sample preparation. The selectivity of MS reduces the chance of interferences biasing the result. |
Part 3: The Critical Role of Sample Preparation
No analytical instrument can deliver accurate results if the sample is not prepared correctly. Sample preparation is often the most time-consuming and error-prone part of the entire analytical process.[12][13] The primary goals are to extract PBBz from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Common Extraction Techniques
-
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to rapidly and efficiently extract analytes using less solvent than traditional methods.
-
Soxhlet Extraction: A classical and robust method involving continuous extraction with a boiling solvent, suitable for solid samples.[14]
-
Solid-Phase Extraction (SPE): A versatile technique where the sample is passed through a sorbent bed that retains the analyte, which is then eluted with a small volume of solvent. This is often used for liquid samples or for cleanup of extracts.[12]
Workflow for Sample Preparation & Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a solid environmental matrix, such as sediment or soil.
Caption: A validated workflow for PBBz analysis in solid matrices.
Part 4: Validated Experimental Protocol: Quantification of PBBz in Sediment by GC-MS/MS
This protocol describes a self-validating system for the accurate and precise quantification of this compound. The use of an isotopically labeled internal standard is critical for achieving the highest level of accuracy, as it corrects for analyte loss at every stage of the process.
1. Reagents and Standards
-
Solvents: Dichloromethane (DCM), Hexane, Isooctane (all pesticide residue grade or equivalent).
-
Standards: Native this compound CRM, ¹³C-labeled this compound (Internal/Surrogate Standard) CRM.
-
Cleaning: Activated silica gel, anhydrous sodium sulfate.
2. Sample Preparation & Extraction
-
Homogenize ~10g of lyophilized sediment sample.
-
Accurately weigh the homogenized sample into a PLE cell.
-
Spike the sample with a known amount of ¹³C-PBBz internal standard. This is a critical step; the labeled standard will behave almost identically to the native analyte throughout the process, providing a robust correction for any losses.
-
Perform PLE using a hexane:DCM mixture.
-
Concentrate the resulting extract to ~1 mL.
3. Extract Cleanup
-
Prepare a multi-layer silica gel column to remove polar interferences.
-
Apply the concentrated extract to the column and elute with hexane:DCM.
-
Collect the eluate and concentrate to a final volume of 50 µL under a gentle stream of nitrogen.
-
Add a recovery standard just prior to injection to monitor instrument performance.
4. GC-MS/MS Instrumental Analysis
-
GC Column: A low-polarity, low-bleed capillary column (e.g., DB-5ms) is recommended for the analysis of semi-volatile compounds like PBBz.
-
Injection: Use a temperature-programmable inlet or cool-on-column injection to prevent thermal degradation of the analyte.[15]
-
MS/MS Conditions: Operate in Selected Reaction Monitoring (SRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native PBBz and the ¹³C-PBBz internal standard for definitive confirmation and quantification.
5. Quality Control Logic A robust analytical run must include a series of quality control checks to be considered valid.
Caption: Quality control decision pathway for validating analytical data.
Conclusion
The accurate and precise quantification of this compound is a rigorous process that demands careful consideration of methodology, sample preparation, and quality control.
-
For screening purposes where the matrix is well-understood, GC-ECD offers excellent sensitivity at a lower cost.
-
For definitive confirmation and the highest levels of accuracy and precision in complex matrices, GC-MS/MS operated in SRM mode and utilizing isotope dilution is the unequivocal gold standard.[11]
The choice of method ultimately depends on the specific research question, the complexity of the sample matrix, and the required data quality objectives. By implementing a self-validating protocol grounded in the principles outlined in this guide, researchers can produce reliable and defensible data for this environmentally significant compound.
References
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de la Torre, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Available from: [Link]
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Bekele, T. & Hailemariam, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. Available from: [Link]
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Li, W.L., et al. (2007). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Chinese Chemical Letters, 18(6), 715-718. Available from: [Link]
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Nerín, C., et al. (2023). Advances in sample preparation of environmental solid matrices. TrAC Trends in Analytical Chemistry, 158, 116881. Available from: [Link]
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Curtis & Tompkins, Ltd. (2002). Forensic Evaluation Report for Levine Fricke. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
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U.S. Environmental Protection Agency. (2025). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Available from: [Link]
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U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]
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Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants. Available from: [Link]
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Norwegian Institute for Air Research (NILU). (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Available from: [Link]
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Guerra, P., et al. (2015). Potential of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry for screening and quantification of hexabromocyclododecane in environmental samples. Journal of Chromatography A, 1391, 51-58. Available from: [Link]
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Controllab. (n.d.). Certified Reference Materials. Available from: [Link]
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The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available from: [Link]
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Cody, R. B., et al. (2010). Fast gas chromatography-atmospheric pressure (photo)ionization mass spectrometry of polybrominated diphenylether flame retardants. Analytical Chemistry, 82(9), 3583-3590. Available from: [Link]
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Pauli, G. F., et al. (2012). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta Medica, 78(12), 1337-1347. Available from: [Link]
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Santhanaraj, K. J., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. Available from: [Link]
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Salgado-Petinal, C., et al. (2018). Simple approach for the determination of brominated flame retardants in environmental solid samples based on solvent extraction and solid-phase microextraction followed by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1572, 1-9. Available from: [Link]
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Smith, E. B. (2010). Assessing Accuracy. Spectroscopy, 25(2). Available from: [Link]
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Barón, E., et al. (2018). Miniaturised sample preparation method for the multiresidual determination of regulated organohalogenated pollutants and related compounds in wild bird eggs. Journal of Chromatography A, 1572, 10-18. Available from: [Link]
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Setyaningsih, W., et al. (2011). Validation and Uncertainty Estimation of Analytical Method for Determination of Benzene in Beverages. Indonesian Journal of Chemistry, 11(1), 74-80. Available from: [Link]
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Chromatography Forum. (2017). High molecular weight compound analysis using GC-ECD. Available from: [Link]
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Comparative Guide to Robustness Testing for Pentabromobenzene Analysis
Introduction: The Analytical Imperative for a Persistent Pollutant
Pentabromobenzene (C₆HBr₅) is a brominated aromatic compound belonging to the class of persistent organic pollutants (POPs).[1][2] Due to its chemical stability and high bromine content, it has been utilized in applications such as flame retardants.[1][3][4] However, these same properties contribute to its persistence in the environment, potential for bioaccumulation, and resistance to degradation, posing analytical challenges and regulatory concerns.[4][5]
For researchers, environmental scientists, and drug development professionals monitoring such compounds, the reliability of analytical data is non-negotiable. An analytical method must be more than just accurate under ideal conditions; it must be robust. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) define robustness as the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[6][7][8] This guide provides an in-depth comparison of analytical methodologies and a framework for establishing a self-validating, robust method for the analysis of this compound, grounded in regulatory expectations and field-proven insights.[9][10][11]
Methodology Showdown: GC-MS vs. HPLC for this compound
The choice of analytical instrumentation is the foundational decision in method development. For semi-volatile, nonpolar compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary contenders.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is widely regarded as the gold standard for the analysis of volatile and semi-volatile organic compounds.[12] Its efficacy stems from the high resolving power of the gas chromatograph, which separates complex mixtures, coupled with the definitive identification capabilities of the mass spectrometer.
-
Causality of Choice: The volatility of this compound makes it an ideal candidate for GC. The separation occurs in a capillary column (e.g., a low-polarity DB-5MS or DB-XLB) where compounds are partitioned between a gaseous mobile phase and a liquid stationary phase based on their boiling points and affinities.[13][14] This results in exceptional separation efficiency. The mass spectrometer then provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for unambiguous identification against spectral libraries like NIST.[15]
-
Strengths:
-
High Resolution & Selectivity: Capable of separating closely related congeners.
-
High Sensitivity: Techniques like Negative Chemical Ionization (NCI) can achieve extremely low detection limits, crucial for environmental trace analysis.[16]
-
Definitive Identification: Extensive and reliable mass spectral libraries aid in compound confirmation.[15]
-
-
Potential Pitfalls:
-
Thermal Degradation: Highly brominated compounds can be susceptible to degradation in a hot GC inlet, potentially leading to inaccurate quantification. This can be mitigated by using cooler injection techniques like cool-on-column or a Programmable Temperature Vaporizing (PTV) inlet.[14]
-
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC offers tremendous versatility for a wide range of analytes, particularly those that are non-volatile or thermally labile.
-
Causality of Choice: In HPLC, separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18).[17] This is highly effective for polar compounds but presents a challenge for nonpolar molecules like this compound, which may have very short retention times and poor peak shape unless a suitable non-aqueous reversed-phase method is developed.
-
Strengths:
-
Analyte Versatility: No requirement for analyte volatility.
-
No Thermal Degradation: Operates at or near ambient temperature, preserving analyte integrity.
-
-
Potential Pitfalls:
-
Lower Resolution: Generally provides lower separation efficiency for complex mixtures of nonpolar isomers compared to high-resolution capillary GC.
-
Method Development: Developing a reliable LC-MS/MS method for a nonpolar analyte like this compound can be more challenging than for GC-MS.[16]
-
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and column affinity. | Separation based on polarity and column affinity. |
| Suitability for PBB | Excellent. Ideal for semi-volatile, nonpolar compounds. | Moderate. Requires specialized non-aqueous reversed-phase methods. |
| Resolution | Very High, especially with long capillary columns. | Good, but generally lower than GC for this analyte class. |
| Sensitivity | Excellent, particularly with specialized ionization techniques (NCI). | Good, but may be lower than GC-MS for this specific analyte. |
| Key Challenge | Potential for thermal degradation in the injector. | Achieving adequate retention and peak shape. |
| Recommendation | Preferred Method. Offers superior resolution and sensitivity. | Alternative, but requires more intensive method development. |
Given its superior resolving power and sensitivity for this class of compounds, GC-MS is the recommended methodology for robust this compound analysis. The remainder of this guide will focus on establishing a robust GC-MS method.
Designing a Bulletproof Robustness Study
A robustness study is not merely a validation checkbox; it is a systematic investigation into the method's operational limits.[18] The objective is to proactively identify which parameters must be tightly controlled to ensure the method's reliability during routine use and upon transfer to other labs or instruments.[6][7] This evaluation should be considered during the development phase, as stipulated by ICH Q2(R2) guidelines.[9][10][11][19]
Logical Workflow for a Robustness Study
The following diagram illustrates the logical flow of designing and executing a robustness study.
Key Parameters for GC-MS Robustness Testing
For a GC-MS method, small variations in the following parameters can significantly impact performance and should be investigated:
-
Injector Temperature: A ±5°C variation can affect volatilization and potentially increase thermal degradation.
-
Oven Temperature Ramp Rate: A ±1°C/min change can alter retention times and the resolution between closely eluting peaks.
-
Carrier Gas (Helium) Flow Rate: A ±0.1 mL/min variation impacts retention times and chromatographic efficiency.
-
Column Variation: Analysis using columns from different manufacturing lots or suppliers is crucial to ensure the method is not dependent on a specific column batch.
-
Sample/Reagent Stability: The stability of prepared samples and reagents should be assessed over the expected duration of an analytical run.[7][10]
Experimental Protocol & Comparative Data
This section provides a detailed experimental protocol for a robust GC-MS method and presents representative data from a simulated robustness study.
Detailed Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Rationale: SPE is a proven technique for extracting and concentrating POPs from aqueous or solid matrices, providing a cleaner extract for analysis.[20]
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove interferences.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the this compound with 5 mL of hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Instrumental Conditions
-
Instrument: Agilent GC-MS System (or equivalent)
-
Injector: Splitless mode, 250°C
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
3. Robustness Study Protocol
-
Prepare a Quality Control (QC) sample of this compound at a known concentration (e.g., 50 ng/mL).
-
Perform a set of six replicate injections under the nominal conditions described above to establish baseline performance.
-
Modify a single parameter as detailed in the table below, keeping all other conditions nominal.
-
Perform six replicate injections for each varied condition.
-
Record the retention time (RT), peak area, and resolution from a closely eluting internal standard.
-
Calculate the mean and Relative Standard Deviation (%RSD) for each condition and compare against the nominal results.
Comparative Data: Robustness Study Results
The following table presents hypothetical data from a robustness study. The acceptance criteria are set at: RT shift < 2%, Peak Area %RSD < 10%.
| Parameter Varied | Nominal Value | Variation | Mean Retention Time (min) | RT Shift (%) | Mean Peak Area | Peak Area %RSD | Result |
| Baseline | - | Nominal | 15.25 | 0.0% | 1,250,000 | 2.1% | Pass |
| Injector Temp. | 250°C | 245°C | 15.26 | +0.1% | 1,245,000 | 2.5% | Pass |
| 255°C | 15.24 | -0.1% | 1,239,000 | 2.8% | Pass | ||
| Oven Ramp Rate | 15°C/min | 14°C/min | 15.55 | +2.0% | 1,261,000 | 3.1% | Marginal |
| 16°C/min | 14.98 | -1.8% | 1,242,000 | 2.9% | Pass | ||
| He Flow Rate | 1.2 mL/min | 1.1 mL/min | 15.48 | +1.5% | 1,255,000 | 3.5% | Pass |
| 1.3 mL/min | 15.03 | -1.5% | 1,230,000 | 3.8% | Pass | ||
| Column Lot | Lot A | Lot B | 15.29 | +0.3% | 1,215,000 | 4.5% | Pass |
Interpretation of Data: The data indicates that the method is robust to small changes in injector temperature, carrier gas flow rate, and column lot. However, the oven temperature ramp rate is identified as a more critical parameter, as a 1°C/min decrease pushed the retention time shift to the 2% limit. This insight is invaluable; it informs the final method documentation that the oven ramp rate must be strictly controlled.
Beyond Robustness: Inter-laboratory Comparison (Ruggedness)
While robustness assesses variations within a lab, ruggedness (often evaluated through inter-laboratory comparisons) assesses the method's reproducibility across different labs, analysts, and instruments.[8][21][22][23] This is the ultimate test of a method's transferability.[24][25][26]
In a typical inter-laboratory comparison, a central lab prepares and distributes identical QC samples to participating labs.[27][28] Performance is often evaluated using a Z-score, which indicates how many standard deviations a lab's result is from the consensus mean.
| Laboratory | Analyst | Instrument | Reported Value (ng/mL) | Consensus Mean (ng/mL) | Z-Score | Performance |
| Lab 1 (Ref) | A | Agilent 1 | 50.5 | 50.0 | 0.25 | Satisfactory |
| Lab 2 | B | Shimadzu 1 | 48.9 | 50.0 | -0.55 | Satisfactory |
| Lab 3 | C | Agilent 2 | 52.1 | 50.0 | 1.05 | Satisfactory |
| Lab 4 | D | Thermo 1 | 47.2 | 50.0 | -1.40 | Satisfactory |
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[27]
Conclusion and Authoritative Recommendations
For the reliable, quantitative analysis of this compound, a GC-MS method is demonstrably superior due to its high resolution and sensitivity. However, the development of this method is incomplete without a thorough robustness evaluation.
The experimental evidence underscores that even a well-developed method can have critical parameters that are sensitive to minor fluctuations. Identifying these parameters—such as the oven temperature ramp rate in our example—is not a sign of a failed method, but rather the hallmark of a self-validating system. It allows the scientist to define strict control strategies in the final standard operating procedure (SOP), ensuring the method's long-term reliability and successful transfer between laboratories.
Adherence to the principles outlined in ICH and FDA guidelines is not merely a regulatory burden; it is the foundation of scientific integrity.[6][10][29] By systematically challenging the method with deliberate variations, we build confidence in every data point generated, ensuring that the results are a true and reliable measure of the world around us.
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Mastering the Method: A Comparative Guide to Linearity and Range Determination for Pentabromobenzene Calibration
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of persistent organic pollutants (POPs) like pentabromobenzene is paramount. This guide provides an in-depth, technically-grounded comparison of methodologies for establishing and validating the linearity and analytical range of this compound calibration. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data.
This compound, a brominated flame retardant, is a subject of significant environmental and health concern. Its detection at trace levels requires highly sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this analysis, offering the necessary selectivity and sensitivity.[1][2] This guide will focus on GC-MS-based methodologies, while also providing a comparative overview of alternative techniques.
The Critical Role of Linearity and Range in Analytical Assays
In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental. This relationship, represented by a calibration curve, allows for the accurate determination of unknown sample concentrations.[3][4] The linear range is the concentration span over which the instrument response is directly proportional to the analyte concentration.[5] Operating within this validated range is crucial for data integrity.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate rigorous method validation, including the demonstration of linearity, to ensure data quality and reliability.[6][7][8] A well-defined linear range, supported by statistical evaluation, provides confidence in the reported quantitative results.
Comparative Overview of Analytical Methodologies
While GC-MS is the predominant technique for this compound analysis, other methods have been employed for similar halogenated compounds. This section provides a comparative analysis to justify the selection of GC-MS for this application.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. | High selectivity and sensitivity, especially with tandem MS (MS/MS).[1][9] Well-established methodology for POPs analysis.[2] | Requires derivatization for non-volatile compounds (not an issue for this compound). Potential for matrix interference. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. | Suitable for a wider range of polar and non-polar compounds. Can be advantageous for some brominated flame retardants.[10] | May have lower sensitivity for certain non-polar compounds like this compound compared to GC-MS. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Offers exceptional selectivity and can help in identifying unknown transformation products.[11] | Higher instrument cost and complexity. |
For this compound, the volatility and thermal stability make it an ideal candidate for GC-MS analysis. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, effectively minimizing matrix interferences.[1][9]
Experimental Protocol: Establishing a Robust Calibration for this compound
This section details a comprehensive, step-by-step methodology for determining the linearity and range of this compound using GC-MS/MS.
Preparation of Standards and Reagents
-
Primary Stock Solution (100 µg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in a known volume of high-purity toluene.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution with toluene.
-
Internal Standard (IS) Stock Solution (10 µg/mL): Prepare a stock solution of a suitable internal standard, such as ¹³C-labeled hexabromobenzene.[12] The use of an isotopically labeled internal standard is highly recommended as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in injection volume and matrix effects.[13][14][15]
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working stock solution. The concentration range should bracket the expected concentration of the samples.[5] A typical range for environmental samples could be 0.1 to 50 ng/mL. Each calibration standard should be fortified with a constant concentration of the internal standard.
Sample Preparation (for Environmental Matrices)
For complex matrices like soil or sediment, a robust extraction and cleanup procedure is essential to minimize interferences.[16][17][18][19][20]
-
Extraction: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane:dichloromethane) is commonly used.[2][21]
-
Cleanup: The extract is then cleaned up using techniques like gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by solid-phase extraction (SPE) with silica or Florisil to remove polar interferences.[21][22]
GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters. Optimization may be required for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL, splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 472 | 313 | 20 |
| This compound (Qualifier) | 472 | 154 | 35 |
| ¹³C₆-Hexabromobenzene (IS) | 558 | 396 | 25 |
Note: These are example transitions and should be optimized for your specific instrument.
Data Analysis and Linearity Assessment
-
Construct the Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard (y-axis) against the concentration of this compound (x-axis).
-
Linear Regression Analysis: Perform a linear regression on the data points. The equation of the line will be in the form y = mx + c, where 'm' is the slope and 'c' is the y-intercept.
-
Evaluate Linearity:
-
Correlation Coefficient (r) and Coefficient of Determination (r²): A value of r² > 0.995 is generally considered acceptable.[8]
-
Residuals Plot: A random distribution of residuals around the x-axis indicates a good linear fit. Any discernible pattern suggests a non-linear relationship.
-
Relative Standard Deviation (RSD) of Response Factors: For each calibration level, calculate the response factor (RF) = (Area_analyte / Area_IS) / Concentration_analyte. The RSD of the RFs across the calibration range should typically be less than 15-20%.[8]
-
Visualizing the Workflow
Caption: Workflow for this compound Calibration and Linearity Determination.
Determining the Analytical Range
The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][23]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. This is often determined as the lowest calibration standard.
-
Upper Limit of Linearity (ULOL): The highest concentration on the calibration curve where the linear relationship is maintained. Beyond this point, detector saturation or other non-linear effects may occur.
The established linear range should encompass the expected concentrations of this compound in the samples being analyzed. If a sample concentration exceeds the ULOL, it must be diluted and re-analyzed.
Self-Validating Systems: Ensuring Trustworthiness
A robust analytical method is a self-validating system. This is achieved through:
-
Use of an Appropriate Internal Standard: An isotopically labeled internal standard is crucial for correcting analytical variability.[12][13]
-
Regular Quality Control (QC) Checks: Analysis of QC samples at low, medium, and high concentrations within the calibration range during each analytical batch verifies the accuracy and precision of the method.
-
Method Blanks: Analysis of a blank sample (matrix without the analyte) ensures that there is no contamination from the sample preparation process.
-
Matrix Spikes: Fortifying a real sample with a known amount of the analyte helps to assess the effect of the sample matrix on the analytical results.
Conclusion
The accurate determination of this compound requires a well-validated analytical method. By following the detailed protocol outlined in this guide, researchers can establish a robust calibration curve with a clearly defined linear range. The use of GC-MS/MS with an isotopically labeled internal standard provides the necessary sensitivity and selectivity for this analysis. Adherence to rigorous quality control measures ensures the trustworthiness and reliability of the generated data, which is essential for informed decision-making in environmental monitoring and human health risk assessment.
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Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(24), 5977–5987. [Link]
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A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Pentabromobenzene
Introduction: The Analytical Challenge of Pentabromobenzene
This compound is a member of the brominated flame retardants (BFRs), a class of compounds used to inhibit fire in various consumer and industrial products.[1] Due to their persistence, potential for bioaccumulation, and suspected toxicity, monitoring for BFRs like this compound in environmental and biological matrices is of significant regulatory and scientific importance.[1][2] Achieving low detection and quantification limits is paramount for accurate risk assessment and ensuring product safety.
This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to trace-level analysis.
Part 1: Foundational Concepts of Detection and Quantification
Before delving into specific methods, it is crucial to establish a firm understanding of what LOD and LOQ represent. These are not arbitrary points but statistically derived values that define the capabilities of an analytical method.
-
Limit of Detection (LOD): The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest amount or concentration of an analyte that can be reliably distinguished from zero.[3][4] It is the concentration at which we can be confident the analyte is present, though we cannot necessarily quantify it with acceptable precision.[5][6]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7][8] This is the minimum level for reliable quantitative reporting.
The relationship between the analytical signal, background noise, and these limits is fundamental. The LOD is the point where the signal is statistically higher than the noise, while the LOQ is the point where the signal is sufficiently strong for precise measurement.
Caption: Relationship between Blank, LOD, LOQ, and the statistical basis for their calculation.
Part 2: Comparing Core Analytical Techniques
The choice of analytical instrumentation is the most critical factor influencing the achievable LOD and LOQ for this compound. Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to the semi-volatile nature of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection. | Separates compounds in the liquid phase based on polarity, followed by tandem mass spectrometry for high selectivity. |
| Suitability for PBBz | Excellent. this compound is thermally stable and semi-volatile, making it ideal for GC analysis.[9][10] | Feasible but less common. Generally used for less volatile or thermally labile BFRs.[11] |
| Typical Ionization | Electron Capture Negative Ionization (ECNI) is highly recommended for halogenated compounds, offering superior sensitivity over standard Electron Ionization (EI).[12] | Electrospray Ionization (ESI) in negative mode is typically used. |
| Achievable LOQ | Low pg/g to sub-ng/g levels in complex matrices.[1][13] | Can achieve low pg/g levels, but often requires extensive cleanup to mitigate matrix effects. |
| Key Advantage | High chromatographic resolution and established methods for BFRs. | High selectivity from MS/MS can reduce the need for extensive sample cleanup in some cases. |
Expert Insight: For this compound, GC-ECNI-MS is the superior choice. The electron-capturing nature of the bromine atoms yields an exceptionally high response in ECNI mode, dramatically lowering the instrument detection limit compared to other techniques.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating quality controls and adhering to international guidelines.[14]
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
Causality: The goal of sample preparation is to isolate this compound from the sample matrix (e.g., soil, water, tissue) and concentrate it into a clean solvent compatible with GC-MS analysis.[15][16] A multi-layered silica cleanup is effective for removing interfering lipids and polar compounds.[1][11]
Caption: Workflow for Solid Phase Extraction (SPE) of this compound from a solid matrix.
Detailed Steps:
-
Sample Weighing & Spiking: Weigh approximately 5g of the homogenized sample into an extraction cell. Spike with a known amount of a labeled surrogate standard (e.g., ¹³C₁₂-Pentabromobenzene) to monitor method recovery.
-
Extraction: Perform pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture like hexane/dichloromethane (1:1 v/v).[12]
-
Cleanup: Concentrate the extract and apply it to a multi-layer silica gel SPE cartridge. Wash with a non-polar solvent (e.g., hexane) to remove non-polar interferences, then elute the this compound with a more polar solvent like dichloromethane.[1][11]
-
Final Concentration: Evaporate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL. Add a recovery (internal) standard just prior to analysis.
Protocol 2: GC-MS Instrumental Analysis
Causality: Instrumental parameters must be optimized for the separation, detection, and quantification of this compound while minimizing thermal degradation. A cool-on-column or PTV injector is preferred to prevent analyte breakdown in a hot inlet.[17]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890 or equivalent | A robust and widely used platform. |
| Injector | Cool-on-column or PTV | Minimizes thermal degradation of BFRs.[17] |
| Column | DB-XLB or DB-5ms (30m x 0.25mm x 0.1µm) | Low-bleed columns with high thermal stability suitable for large molecules.[17] |
| Carrier Gas | Helium, constant flow (1.2 mL/min) | Provides good chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp 20°C/min to 320°C (hold 10 min) | Ensures elution of this compound and other BFRs in a reasonable timeframe. |
| MS System | Agilent 5973 or equivalent | A reliable mass selective detector. |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Maximizes sensitivity for halogenated compounds.[18] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for this compound (e.g., m/z 481.6, 483.6). |
Protocol 3: Empirical Determination of LOD and LOQ
Causality: This protocol follows the ICH Q2(R1) guideline, which provides a statistically robust method for determining LOD and LOQ based on the performance of the calibration curve at low concentrations.[19] This approach is superior to signal-to-noise ratios as it is based on the actual quantitative performance of the method.
Caption: Workflow for determining LOD and LOQ based on the calibration curve method (ICH Q2).
Detailed Steps:
-
Prepare Low-Level Samples: Prepare a series of at least 6 replicate samples of a blank matrix (e.g., clean sand or reagent water) spiked with this compound at a concentration near the expected LOQ.
-
Analysis: Analyze these samples using the validated GC-MS method (Protocol 2).
-
Construct Calibration Curve: Generate a calibration curve using standards in the low concentration range.
-
Calculate Slope (S): Determine the slope of the regression line from your calibration curve.[19]
-
Calculate Standard Deviation (σ): Calculate the standard deviation of the response. This can be derived from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[7]
-
Calculate LOD and LOQ:
-
Confirmation: Prepare and analyze a set of samples spiked at the calculated LOQ concentration to confirm that the method exhibits acceptable precision and accuracy at this level.[14]
Summary of Expected Performance
The following table provides a summary of expected LOD and LOQ values for this compound based on data for similar BFRs and typical instrument performance. Actual values are highly matrix-dependent and must be determined empirically for each specific application.
| Analytical Method | Matrix | Expected LOD | Expected LOQ |
| GC-ECNI-MS | Water | 0.05 - 0.5 ng/L | 0.15 - 1.5 ng/L |
| Sediment/Soil | 0.01 - 0.1 ng/g | 0.03 - 0.3 ng/g | |
| Biota (lipid wt.) | 0.05 - 0.5 ng/g | 0.15 - 1.5 ng/g | |
| GC-EI-MS | Sediment/Soil | 0.5 - 2 ng/g | 1.5 - 6 ng/g |
| LC-ESI-MS/MS | Food/Biota | 0.004 - 5 ng/g | 0.01 - 15 ng/g |
Note: Values for LC-MS/MS are generalized from various BFRs and may vary significantly for this compound.[11][20]
Conclusion
Determining the true limit of detection and quantification for this compound requires more than just running a low-concentration standard. It demands a holistic approach encompassing robust sample preparation, optimized instrumental analysis, and a statistically valid method for calculating the limits as outlined by regulatory bodies like the ICH. For this compound, GC-ECNI-MS provides unparalleled sensitivity. By implementing the validated protocols described in this guide, researchers can confidently establish and report LOD and LOQ values that are scientifically sound, defensible, and fit for the purpose of environmental and safety assessment.
References
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DiVA portal. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. [Link]
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Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]
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PubMed. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
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IUPAC. (2025). limit of detection (L03540). The IUPAC Compendium of Chemical Terminology. [Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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BioPharm International. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
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sciensano.be. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
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LCGC International. The Limit of Detection. [Link]
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Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
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Chemistry LibreTexts. (2021). 4.7: Detection Limits. [Link]
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Patsnap Synapse. (2025). How to Validate a Biochemical Method per ICH Guidelines. [Link]
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ResearchGate. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food | Request PDF. [Link]
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ResearchGate. (2015). Recent advances in sample preparation techniques for environmental matrix. [Link]
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PubMed. (2021). Determination of brominated flame retardants including polybrominated diphenyl ethers, pentabromoethylbenzene, hexabromobiphenyl, and decabromodiphenyl ethane in sediment samples: Validation of a rapid and efficient clean-up method and application to a sediment core from Lake Biwa, Japan. [Link]
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Polish Journal of Environmental Studies. Preparation of Environmental Samples for the Determination of Trace Constituents. [Link]
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PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
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Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]
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NIH. (2008). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. [Link]
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ResearchGate. (2012). Sampling and sample pretreatment for environmental analysis. [Link]
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Sisu@UT. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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U.S. EPA. (2008). IRIS Toxicological Review of Pentabromodiphenyl Ether (Final Report). [Link]
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A Researcher's Guide to Selecting and Validating Certified Reference Materials for Pentabromobenzene Analysis
In the precise world of analytical chemistry, the adage "you are only as good as your standard" holds irrefutable truth. For researchers, scientists, and professionals in drug development engaged in the analysis of persistent organic pollutants (POPs) like pentabromobenzene, the quality of the certified reference material (CRM) is the bedrock of data integrity and regulatory compliance. This guide provides an in-depth comparison of commercially available this compound CRMs, focusing on the critical parameters that ensure analytical accuracy and reliability. We will delve into the significance of certifications, the nuances of interpreting a Certificate of Analysis (CoA), and provide a robust experimental protocol for the validation and use of these essential materials.
The Critical Role of Certified Reference Materials
This compound, a member of the brominated flame retardant family, is subject to regulatory scrutiny due to its environmental persistence and potential health risks. Accurate quantification of this compound in various matrices, from environmental samples to pharmaceutical products, is therefore paramount. A Certified Reference Material (CRM) is a standard of the highest metrological quality, providing a known and stable concentration of the analyte. Its use is indispensable for:
-
Instrument Calibration: Establishing a reliable relationship between the analytical signal and the concentration of this compound.
-
Method Validation: Confirming that an analytical method is fit for its intended purpose by assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification.[1]
-
Quality Control: Ensuring the ongoing performance and reliability of analytical measurements.
The choice of a CRM should not be a matter of convenience but a deliberate decision based on rigorous evaluation of its quality and suitability.
Decoding the Hallmarks of a High-Quality CRM: Beyond the Label
The value of a CRM lies in the confidence it imparts to your analytical measurements. This confidence is built upon a foundation of stringent quality control and comprehensive documentation. When selecting a this compound CRM, the following are non-negotiable indicators of quality:
Accreditation: The Gold Standard of Assurance
The most crucial factor in selecting a CRM is the accreditation of the manufacturer. Look for accreditation to ISO 17034 and ISO/IEC 17025 .
-
ISO 17034: General requirements for the competence of reference material producers. This standard ensures that the manufacturer has a robust quality management system and the technical competence to produce CRMs of a defined quality.[2][3]
-
ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This accreditation demonstrates that the laboratory performing the characterization of the CRM has the technical competence to generate valid and traceable results.[4]
Reputable suppliers like AccuStandard, LGC Standards (which includes the Dr. Ehrenstorfer brand), Chiron, and Sigma-Aldrich (with its Supelco® brand) consistently highlight their adherence to these standards.[3][4][5]
The Certificate of Analysis: Your Window into CRM Quality
The Certificate of Analysis (CoA) is the most critical piece of documentation accompanying a CRM. It is more than just a statement of concentration; it is a comprehensive report detailing the characterization and traceability of the material. A thorough CoA for a this compound CRM should include:
-
Certified Concentration and Uncertainty: The certified value is the property value of the CRM, and the uncertainty provides a quantitative measure of the dispersion of this value. A smaller uncertainty indicates a higher level of confidence in the certified concentration.[6]
-
Purity: The chemical purity of the this compound used to prepare the CRM is a critical parameter. This is often determined by a combination of techniques, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).
-
Traceability: The CoA must provide a clear statement of metrological traceability, linking the certified value to a national or international standard, such as those from the National Institute of Standards and Technology (NIST).[7]
-
Homogeneity and Stability: The manufacturer must demonstrate that the CRM is homogeneous throughout the batch and that it will remain stable under the recommended storage conditions for a specified period.[8][9] Long-term stability data is crucial for ensuring the continued validity of the CRM over its shelf life.[4]
-
Method of Characterization: The analytical methods used to determine the certified value should be clearly stated. For this compound, this is typically GC-MS.
Comparative Overview of Leading this compound CRM Suppliers
| Supplier | Brand(s) | ISO 17034 Accredited | ISO/IEC 17025 Accredited | This compound CRM Availability | Typical Format |
| AccuStandard | AccuStandard | Yes | Yes | Yes (e.g., FRS-064S-0.5X, FRS-064N) | Solution (Toluene), Neat |
| LGC Standards | Dr. Ehrenstorfer | Yes | Yes | Yes (e.g., DRE-C15938200) | Neat |
| Chiron | Chiron | Yes | Yes | Yes | Solution, Neat |
| Sigma-Aldrich | Supelco® | Yes | Yes | Yes | Neat, Solution |
Table 1: Comparison of Leading Suppliers of this compound Certified Reference Materials.
This table provides a general overview. It is imperative for the researcher to obtain and scrutinize the specific Certificate of Analysis for the lot number they intend to purchase to get the exact specifications.
Workflow for CRM Selection and Validation
The selection and validation of a this compound CRM is a systematic process that ensures the chosen standard is fit for its intended analytical purpose.
Caption: Workflow for the selection and in-house validation of a this compound CRM.
Experimental Protocol: GC-MS Analysis of this compound Using a CRM
This protocol outlines a typical workflow for the analysis of this compound in a sample matrix using a certified reference material for calibration and quality control.
Preparation of Calibration Standards
-
Stock Solution Preparation (if using a neat CRM): Accurately weigh a suitable amount of the neat this compound CRM and dissolve it in a known volume of high-purity toluene to prepare a stock solution of approximately 100 µg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution (or the commercially prepared solution CRM) with toluene to prepare a series of calibration standards covering the expected concentration range of the samples. A typical calibration range for environmental analysis might be 0.1 ng/mL to 50 ng/mL.
-
Internal Standard: If using an internal standard method (highly recommended for accuracy), spike each calibration standard and sample with a known concentration of a suitable internal standard, such as a ¹³C-labeled analog of a similar brominated compound.
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., soil, water, biological tissue). A generalized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is typically employed to extract and clean up the sample before analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 8890 or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of brominated flame retardants.
-
Injector: Split/splitless injector operated in splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 472, 470, 391, 312).
-
Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Quantification: Determine the concentration of this compound in the samples by applying the calibration curve to the measured peak area ratios.
-
Quality Control: Analyze a quality control (QC) sample (a mid-range calibration standard) with each batch of samples to verify the accuracy and precision of the analysis. The measured concentration of the QC sample should be within a predefined acceptance range (e.g., ±15% of the nominal value).
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion: An Informed Choice for Reliable Data
The selection of a certified reference material for this compound analysis is a critical decision that directly impacts the quality and reliability of research and development data. While a direct performance comparison between different suppliers' products is not always available, a thorough evaluation of their quality credentials, primarily their accreditation to ISO 17034 and ISO/IEC 17025, and a meticulous review of the Certificate of Analysis, can empower researchers to make an informed choice. By adhering to a robust in-house validation protocol, scientists can ensure that the chosen CRM is fit for its intended purpose, thereby upholding the integrity of their analytical measurements and contributing to the generation of high-quality, defensible data.
References
-
Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Alpha Resources. (2021). Stability Matters for Certified Reference Materials. Retrieved from [Link]
-
ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]
-
Chiron. (n.d.). Certificate of Accreditation. Retrieved from [Link]
-
Chiron. (n.d.). Documentation. Retrieved from [Link]
-
Chiron. (n.d.). fire retardant reference materials. Retrieved from [Link]
-
Chiron. (n.d.). PFAS CRMs - Environmental. Retrieved from [Link]
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Chiron. (n.d.). Reference materials. Retrieved from [Link]
-
Chromatography Online. (n.d.). Application Notes: GC-MS. Retrieved from [Link]
-
ESSLAB. (n.d.). Chiron Analytical Standards. Retrieved from [Link]
-
European Commission Joint Research Centre. (2025). Stability of a reference material property over an extended period of time. Retrieved from [Link]
-
IAEA. (2025). Certified Reference Material CERTIFICATE IAEA-464. Retrieved from [Link]
- Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 34-38.
-
ResearchGate. (2025). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from [Link]
-
ResearchGate. (2025). stability testing and quantitation of certified reference materials. Retrieved from [Link]
- Ricci, M., et al. (2021). State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials. Environmental Science and Pollution Research, 28(42), 59105–59118.
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste. Retrieved from [Link]
-
Shimadzu. (2003). Application GCMS Brominated Flame Retardants. Retrieved from [Link]
- Söderström, G., et al. (2004). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
-
Stargate Scientific. (n.d.). AccuStandard®. Retrieved from [Link]
- University of Würzburg. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Drug Testing and Analysis, 11(7), 1065-1075.
- van der Veen, I., et al. (2021). The study of the stability of reference materials by isochronous measurements. Accreditation and Quality Assurance, 26(4), 145-154.
-
Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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A Comparative Analysis of the Bioaccumulation Potential of Pentabromobenzene and Other Brominated Flame Retardants
This guide provides a comprehensive comparison of the bioaccumulation potential of pentabromobenzene (PBB) against other significant brominated flame retardants (BFRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the environmental fate and risks associated with these compounds.
Introduction: The Significance of Bioaccumulation in BFRs
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer products to reduce their flammability.[1] Due to their chemical stability and widespread use, many BFRs are persistent in the environment, leading to concerns about their potential to bioaccumulate in living organisms.[1] Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher than in the surrounding medium.[2] This phenomenon is of particular concern for compounds that are lipophilic (fat-soluble), as they tend to accumulate in the fatty tissues of organisms and can be passed up the food chain, a process known as biomagnification.[1][3]
The bioaccumulation potential of a chemical is a critical factor in assessing its environmental risk. High bioaccumulation can lead to toxic effects in wildlife and humans, even at low environmental concentrations.[4] This guide focuses on this compound, a member of the polybrominated benzene family, and compares its bioaccumulative properties with those of other widely used BFRs, such as polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA).
Key Physicochemical Properties Influencing Bioaccumulation
The tendency of a chemical to bioaccumulate is largely governed by its physicochemical properties. The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a substance.[5][6] A high log Kow value generally indicates greater lipophilicity and a higher potential for bioaccumulation.[7][8]
Table 1: Physicochemical Properties of Selected BFRs
| Compound | Chemical Class | Log Kow | Water Solubility (mg/L) | Molecular Weight ( g/mol ) |
| This compound (PBB) | Polybrominated Benzene | ~6.4 | Low | 472.59 |
| Hexabromobenzene (HBB) | Polybrominated Benzene | ~7.0 | Very Low | 551.49 |
| BDE-99 (Penta-BDE) | PBDE | ~6.8 | Very Low | 564.69 |
| BDE-209 (Deca-BDE) | PBDE | ~9.9 | Very Low | 959.17 |
| α-HBCD | HBCD | ~5.6 | 0.002 - 0.03 | 641.70 |
| Tetrabromobisphenol A (TBBPA) | Phenolic | ~4.5 | 0.17 - 4.2 | 543.87 |
Note: Log Kow and water solubility values can vary depending on the experimental method and conditions. The values presented are representative estimates from scientific literature.[3][5][9]
As indicated in Table 1, this compound possesses a high log Kow value, suggesting a strong affinity for lipids and a significant potential for bioaccumulation. Its properties are comparable to some of the lower-brominated PBDEs, which are known to be highly bioaccumulative.
Comparative Bioaccumulation Data
The bioaccumulation potential of a chemical is quantified using several metrics, including the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming uptake is directly from the water.[10][11]
-
Bioaccumulation Factor (BAF): A broader measure that considers uptake from all environmental sources, including water, food, and sediment.[12][13]
A BCF or BAF value greater than 5,000 is often considered indicative of a "very bioaccumulative" (vB) substance under regulations like the European Union's REACH.[7]
Table 2: Comparative Bioaccumulation Factors of Selected BFRs in Aquatic Organisms
| Compound | Organism | BCF/BAF Value | Log BCF/BAF | Classification | Reference |
| This compound (PBB) | Zebrafish (Danio rerio) | Not explicitly stated, but bioconcentration confirmed | - | Bioaccumulative | [14][15] |
| Hexabromobenzene (HBB) | Zebrafish (Danio rerio) | Not explicitly stated, but bioconcentration confirmed | - | Bioaccumulative | [14][15] |
| Hexabromobenzene (HBB) | Rainbow Trout | 1,100 | 3.04 | Bioaccumulative | [16] |
| BDE-47 (Tetra-BDE) | Various Fish Species | >5,000 | >3.7 | Very Bioaccumulative | [7] |
| BDE-99 (Penta-BDE) | Various Fish Species | >5,000 | >3.7 | Very Bioaccumulative | [7] |
| α-HBCD | Various Aquatic Species | 2,580 - 1,023,292 | 3.41 - 6.01 | Highly Bioaccumulative | [17] |
| BTBPE | Various Aquatic Species | 20,893 - 1,202,264 | 4.32 - 6.08 | Highly Bioaccumulative | [17] |
| TBBPA | Various Fish Species | <1,000 | <3.0 | Not Highly Bioaccumulative | [3] |
Note: BCF and BAF values are highly species- and condition-dependent.
The data clearly indicate that this compound and its close relative, hexabromobenzene, exhibit significant bioaccumulation potential.[14][15] While specific BCF values for this compound in the cited zebrafish study were not provided, the research confirmed its bioconcentration.[14][15] Studies on other polybrominated benzenes, like hexabromobenzene, show BCF values that classify them as bioaccumulative.[16]
In comparison, lower-brominated PBDEs and HBCDs are consistently found to be highly or very bioaccumulative, with BAF values often exceeding 5,000.[7][17] In contrast, TBBPA, despite its widespread use, generally shows a lower bioaccumulation potential, which is likely due to its different chemical structure and greater potential for metabolism and elimination by organisms.[3]
Mechanisms of Bioaccumulation and Biotransformation
The degree to which a BFR bioaccumulates is not solely dependent on its lipophilicity. The organism's ability to metabolize and excrete the compound plays a crucial role. This process, known as biotransformation, can either lead to detoxification and elimination or, in some cases, the formation of more persistent or toxic metabolites.[8][18]
For many BFRs, including PBDEs and HBCDs, biotransformation pathways include debromination, hydroxylation, and methoxylation.[8] The rate and extent of metabolism are species-specific and can significantly influence the observed bioaccumulation factors.[17] For instance, some fish species have a greater capacity to metabolize certain BFRs than others, leading to lower BCF values.
Research on this compound and hexabromobenzene in zebrafish has shown that these compounds are bioconcentrated.[14][15] Notably, hexabromobenzene was found to be readily metabolized to this compound in zebrafish larvae, indicating that PBB can be both a primary contaminant and a metabolite of other BFRs.[14][15] This metabolic conversion is a critical consideration in assessing the overall environmental burden and risk of this compound.
Trophic Magnification: Movement Through the Food Web
Trophic magnification, or biomagnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web.[19][20] This is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances. The trophic magnification factor (TMF) is used to quantify this process; a TMF greater than 1 indicates that the chemical is biomagnifying.[19][21]
Many BFRs, particularly the lower-brominated PBDEs and HBCDs, have been shown to biomagnify in aquatic and terrestrial food webs.[1][8] The high lipophilicity and resistance to metabolic degradation of these compounds contribute to their transfer and accumulation at higher trophic levels.[19]
While specific TMF data for this compound are limited, its physicochemical properties and confirmed bioaccumulation suggest a potential for trophic transfer.[14][15] Further research is needed to fully elucidate the trophic magnification potential of this compound in various ecosystems.
Experimental Protocols for Assessing Bioaccumulation
The determination of BCF and BAF values is guided by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 305: Bioaccumulation in Fish
The OECD 305 guideline is a widely accepted method for determining the bioconcentration of chemicals in fish.[10][22] The test consists of two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The concentration of the substance in the fish is measured at regular intervals until a steady state is reached (i.e., the rate of uptake equals the rate of elimination).
-
Depuration Phase: The fish are transferred to clean water, and the concentration of the test substance in their tissues is monitored over time to determine the elimination rate constant.
The BCF is then calculated from the uptake and elimination rate constants or as the ratio of the concentration in the fish at steady state to the concentration in the water.[10]
Diagram 1: OECD 305 Experimental Workflow
Caption: A simplified workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.
Conclusion
This compound exhibits significant bioaccumulation potential, as indicated by its high lipophilicity and confirmed bioconcentration in aquatic organisms.[9][14][15] Its bioaccumulative properties appear to be comparable to some of the lower-brominated PBDEs and other novel BFRs that are recognized as persistent and bioaccumulative.[7][17] In contrast, BFRs like TBBPA demonstrate a lower tendency to bioaccumulate, likely due to more efficient metabolic clearance.[3]
The biotransformation of other BFRs, such as hexabromobenzene, can serve as a source of this compound in the environment, further complicating the assessment of its overall risk.[14][15] Given its characteristics, this compound warrants further investigation to fully understand its potential for trophic magnification and its long-term impacts on ecosystems and human health. Researchers and environmental risk assessors should consider this compound as a compound of concern with a high potential for environmental persistence and bioaccumulation.
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A Comparative Toxicogenomic Guide to Pentabromobenzene: Unraveling Molecular Toxicity in Contrast to its Halogenated and Non-Halogenated Counterparts
For researchers, scientists, and professionals in drug development, understanding the molecular underpinnings of toxicity is paramount for risk assessment and the development of safer alternatives. This guide provides a comparative toxicogenomic analysis of pentabromobenzene (PBB), a member of the broader class of polybrominated biphenyls (PBBs) once used as flame retardants. Due to the limited comprehensive toxicogenomic data available for this compound, this guide will draw comparisons with its more extensively studied hexabrominated counterpart, hexabromobenzene (HBB), and a common non-brominated flame retardant alternative, triphenyl phosphate (TPP). The zebrafish (Danio rerio) model, a powerful tool in developmental toxicology and toxicogenomics, will be the primary biological system of focus.
Introduction: The Concern Surrounding Brominated Flame Retardants
Brominated flame retardants (BFRs) have been widely used in a variety of consumer products to reduce flammability. However, their persistence in the environment and potential for bioaccumulation have raised significant health concerns. This compound, a component of some commercial PBB mixtures, belongs to a class of compounds known to elicit a range of toxic effects, including endocrine disruption and neurotoxicity.[1] Understanding the specific molecular pathways perturbed by PBB is crucial for evaluating its risk profile and identifying safer alternatives.
Toxicogenomics, the study of how genomes respond to environmental stressors, offers a powerful lens through which to dissect the mechanisms of toxicity. By examining changes in gene expression (transcriptomics) and metabolite profiles (metabolomics), we can identify the specific cellular pathways and biological processes affected by chemical exposure.
Comparative Toxicogenomic Analysis: PBB vs. HBB and TPP
This section compares the known toxicogenomic effects of this compound with hexabromobenzene and triphenyl phosphate, focusing on data from zebrafish studies.
This compound (PBB): A Focus on Developmental Toxicity
Current research on the toxicogenomics of this compound in zebrafish has primarily focused on its developmental effects, particularly on swim bladder inflation and the endocrine system.
Embryonic exposure to PBB has been shown to significantly inhibit the inflation of the posterior swim bladder in zebrafish larvae.[2] This morphological defect is accompanied by a reduction in triiodothyronine (T3) levels, a critical thyroid hormone, suggesting endocrine-disrupting activity.[2] Transcriptional analysis of PBB-exposed larvae revealed significant changes in the expression of several genes, including:
-
Upregulation of crh (corticotropin-releasing hormone) and pomc (proopiomelanocortin), genes involved in the stress response.[2]
-
Alteration in the expression of prlra (prolactin receptor a), anxa5 (annexin A5), prlrb (prolactin receptor b), atp1b2 (ATPase Na+/K+ transporting subunit beta 2), and slc12a10 (solute carrier family 12 member 10), which are associated with ion transport and prolactin signaling, pathways crucial for swim bladder inflation.[2]
These findings suggest that PBB's developmental toxicity is mediated, at least in part, through the disruption of the hypothalamic-pituitary-adrenal (HPA) axis and prolactin signaling pathways.
Hexabromobenzene (HBB): A Broader Look at Metabolic Disruption
Hexabromobenzene, a closely related compound, has been more extensively studied from a toxicogenomic perspective, providing insights that may be relevant to PBB. In human hepatic cells, long-term exposure to HBB has been shown to induce significant metabolic abnormalities.[3] Key affected pathways include:
-
Valine, leucine, and isoleucine biosynthesis
-
Arginine biosynthesis
-
Fructose and mannose metabolism
-
Pantothenate and CoA biosynthesis[3]
These alterations point towards a disruption of amino acid and energy metabolism.[3] In zebrafish, HBB is known to be metabolized to PBB, suggesting that some of the observed toxicities of HBB may be attributable to its pentabrominated metabolite.[4]
Triphenyl Phosphate (TPP): A Non-Brominated Alternative with its Own Toxicological Profile
Triphenyl phosphate is a widely used organophosphate flame retardant that serves as a non-brominated alternative to compounds like PBB. However, toxicogenomic studies in zebrafish have revealed that TPP also exerts significant biological effects.
Exposure to TPP has been shown to cause developmental toxicity, including pericardial edema and alterations in body length.[5][6] Transcriptomic analyses have identified several key pathways affected by TPP, including:
-
Retinoic acid receptor (RAR) signaling: TPP can inhibit RA-induced gene expression, such as cyp26a1, a key enzyme in retinoic acid metabolism.[7]
-
Peroxisome proliferator-activated receptor alpha (PPARα) signaling: The PPARα-centered gene network has been identified as a primary pathway affected by TPP.[8]
-
Xenobiotic metabolism: Both short-term and longer-term exposures to TPP lead to the upregulation of genes involved in detoxification pathways.[9]
-
DNA methylation: TPP exposure can reduce the expression of DNA methyltransferase (DNMT) orthologues, leading to genome-wide aberrant DNA methylation.[10]
These findings indicate that while TPP avoids the issue of bromine-related toxicity, it has its own distinct mechanisms of action that can lead to adverse developmental outcomes.
Summary of Comparative Toxicogenomic Effects
The following table summarizes the key toxicogenomic effects of PBB, HBB, and TPP based on available zebrafish and in vitro data.
| Feature | This compound (PBB) | Hexabromobenzene (HBB) | Triphenyl Phosphate (TPP) |
| Primary Model System | Zebrafish Larvae | Human Hepatic Cells, Zebrafish | Zebrafish Larvae |
| Key Phenotypic Effects | Inhibition of swim bladder inflation, reduced T3 levels[2] | Metabolic disruption[3] | Pericardial edema, reduced body length[5][6] |
| Affected Gene Pathways | HPA axis, Prolactin signaling[2] | Amino acid and energy metabolism[3] | RAR signaling, PPARα signaling, Xenobiotic metabolism, DNA methylation[7][8][9][10] |
| Example Gene Targets | crh, pomc, prlra[2] | (Metabolite data, specific genes not detailed in source) | cyp26a1, various DNMTs[7][10] |
Experimental Protocols for Comparative Toxicogenomic Analysis
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for conducting transcriptomic and metabolomic analyses of zebrafish larvae exposed to environmental toxicants.
Zebrafish Embryo Exposure
The foundation of any toxicogenomic study is a well-controlled exposure experiment.
Workflow for Zebrafish Embryo Exposure
Caption: Workflow for Transcriptomic Analysis using RNA-Seq.
Methodology:
-
RNA Extraction: Homogenize pooled zebrafish larvae in a lysis buffer (e.g., TRIzol). Extract total RNA following the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol. [5][9][11][12]2. RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8). [7]3. Library Preparation: Prepare sequencing libraries from the total RNA. This process generally includes mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the zebrafish reference genome (e.g., GRCz11).
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the exposed and control groups using statistical packages like DESeq2 or edgeR.
-
Perform pathway and Gene Ontology (GO) enrichment analysis on the list of DEGs to identify significantly affected biological processes and molecular pathways.
-
Metabolomic Analysis (LC-MS)
Metabolomics provides a snapshot of the metabolic state of an organism, revealing changes in small molecule profiles in response to toxicant exposure.
Workflow for LC-MS based Metabolomics
Caption: Workflow for Metabolomic Analysis using LC-MS.
Methodology:
-
Metabolite Extraction: Homogenize pooled zebrafish larvae in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins. [13]Centrifuge the homogenate and collect the supernatant containing the metabolites.
-
LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the metabolites using a suitable chromatographic column (e.g., C18 for non-polar metabolites, HILIC for polar metabolites).
-
Detect the eluted metabolites using the mass spectrometer in both positive and negative ionization modes to achieve broad coverage. [3]3. Data Analysis:
-
Process the raw LC-MS data to detect and align metabolic features across all samples.
-
Identify metabolites by comparing their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between the exposed and control groups.
-
Conduct pathway analysis using tools like MetaboAnalyst to identify metabolic pathways that are perturbed by the chemical exposure.
-
Key Mechanistic Insights and Future Directions
The comparative analysis of PBB, HBB, and TPP highlights the diverse molecular mechanisms through which flame retardants can exert their toxicity. While PBB appears to primarily target developmental processes through endocrine and signaling disruption, HBB shows a broader impact on cellular metabolism. TPP, the non-brominated alternative, demonstrates its own set of toxicities by interfering with crucial signaling pathways and epigenetic regulation.
A significant knowledge gap remains in the comprehensive toxicogenomic profiling of this compound. Future studies employing unbiased, whole-transcriptome and metabolome analyses are crucial to fully elucidate its mechanisms of toxicity and to perform a more direct and comprehensive comparison with its alternatives. Such data will be invaluable for regulatory agencies and industry in making informed decisions about the safety of existing and novel flame-retardant chemicals.
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Safety Operating Guide
A Guide to the Proper Disposal of Pentabromobenzene: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are built upon a foundation of safety and precision, not only in experimentation but also in the lifecycle management of all chemical reagents. Pentabromobenzene, a polybrominated aromatic compound, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound from a laboratory setting, grounding procedural guidance in the essential principles of chemical safety and regulatory compliance.
Section 1: Core Safety Directives & Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS is the primary source of detailed information regarding hazards, handling, and emergency procedures.
This compound is classified with specific hazards that dictate its handling and disposal requirements. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following risks:
-
Serious Eye Irritation : It is known to cause serious eye irritation.[1][2]
-
Long-term Aquatic Hazard : The substance may cause long-lasting harmful effects to aquatic life.[1][2]
Due to its chemical nature as a brominated aromatic compound, there are further considerations. During combustion or improper thermal treatment, halogenated compounds can degrade into highly toxic dioxins and dioxin-like compounds.[3] Therefore, simply incinerating this chemical without the proper high-temperature controls and off-gas treatment is not an acceptable disposal method.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 4 | - | H413: May cause long lasting harmful effects to aquatic life[1][2] |
Section 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye Protection : Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[4][5] Nitrile gloves are commonly used, but always check the manufacturer's specifications for compatibility and breakthrough time.
-
Body Protection : A lab coat or apron should be worn to prevent skin contact.[4][5]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[4][5][6]
Section 3: On-Site Waste Management: Segregation and Collection
The cornerstone of proper chemical disposal is rigorous waste segregation. This compound waste must be classified as halogenated organic waste .
Causality : Halogenated and non-halogenated organic wastes are treated via different disposal pathways. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[3] Mixing these waste streams leads to complex and costly disposal processes and can create unsafe conditions.[7][8]
Step-by-Step Collection Protocol:
-
Container Selection : Choose a designated hazardous waste container that is chemically compatible with this compound and any solvents it may be mixed with. A glass or high-density polyethylene (HDPE) container with a secure screw-top cap is typically appropriate.[7][9] The container must be in good condition, free of leaks or cracks.
-
Labeling : The moment you designate a container for waste, it must be labeled. Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[7][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
All other constituents and their approximate concentrations
-
The relevant hazard characteristics (e.g., Irritant, Environmental Hazard)
-
-
Waste Transfer : Carefully transfer the waste into the labeled container. Use a funnel to prevent spills. Do not fill the container beyond 80-90% capacity to allow for vapor expansion.[9][10]
-
Secure Storage : Keep the waste container tightly sealed when not in use.[5][11][12] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and equipped with secondary containment (such as a bin) to capture any potential leaks.[7][12] Flammable wastes should be stored in a fire-rated cabinet.[7][8]
Section 4: Disposal Workflow and Decision Making
The following diagram outlines the decision-making process for handling this compound waste in a laboratory setting.
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Mastering Safety: A Researcher's Guide to Handling Pentabromobenzene
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. Pentabromobenzene, a member of the brominated flame retardant family, requires a meticulous and informed approach to personal protective equipment (PPE) to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Hazard Assessment: Understanding the Risks
This compound (CAS No: 608-90-2) is a solid substance that presents several key hazards that dictate our PPE strategy. According to safety data sheets, the primary concerns are:
-
Serious Eye Irritation (H319): Direct contact can cause significant eye irritation.[1][2][3]
-
Aquatic Toxicity (H413): It may cause long-lasting harmful effects to aquatic life, underscoring the need for stringent disposal protocols.[1][2][3]
-
Potential for Skin and Respiratory Irritation: While not always a primary classification, similar halogenated aromatic compounds can cause skin and respiratory tract irritation upon contact or inhalation of dust.
Currently, there are no established Occupational Exposure Limits (OELs) from major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. This absence of a defined safe exposure level necessitates a conservative approach, treating it as a substance with the potential for harm upon repeated or significant exposure.
Your Shield: Selecting the Right Personal Protective Equipment
A multi-layered PPE strategy is crucial for preventing exposure. The following table outlines the minimum required PPE, with explanations grounded in the known hazards of this compound.
| PPE Component | Specifications & Rationale |
| Hand Protection | Type: Nitrile or Neoprene gloves. Double-gloving is recommended, especially during prolonged handling or when dealing with larger quantities. Rationale: While specific permeation data for this compound is not readily available, nitrile and neoprene gloves generally provide good resistance to a wide range of chemicals, including aromatic compounds.[4][5][6] Double-gloving provides an extra layer of protection against tears and potential permeation. |
| Eye Protection | Type: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, chemical splash goggles are mandatory.[5] Rationale: Given its classification as a serious eye irritant, robust eye protection is non-negotiable to prevent accidental contact. |
| Body Protection | Type: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down. Rationale: A lab coat protects against incidental skin contact with dust or splashes. Flame resistance is a prudent additional precaution when working in a laboratory environment where flammable solvents may be present. |
| Respiratory Protection | Type: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a potential for dust generation or if working outside of a fume hood, a NIOSH-approved N95 respirator is the minimum recommendation. For higher-risk activities, a half-mask respirator with P100 particulate filters should be considered. Rationale: In the absence of OELs, a precautionary approach is necessary to prevent inhalation of any airborne particulates. The choice of respirator should be based on a risk assessment of the specific procedure. |
Procedural Integrity: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is as critical as the PPE you wear. The following protocol outlines the key stages of handling this compound safely.
Preparation and Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Stewardship
The long-term aquatic toxicity of this compound necessitates a responsible disposal plan. All waste streams must be treated as hazardous.
Waste Segregation and Disposal Protocol
Caption: Waste Segregation and Disposal Plan.
Key Disposal Steps:
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Any solvent used to clean glassware or work surfaces contaminated with this compound must be collected in a designated, sealed container for halogenated organic waste.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove all traces of this compound. This initial rinsate must be collected as hazardous waste.[7] Subsequent cleaning can be done with soap and water.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office to schedule a pickup of the collected waste.[7]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you build a foundation of trust in your experimental work and ensure the well-being of yourself and your colleagues.
References
-
This compound (PBBZ) Safety Data Sheet - Scantec Nordic. (2022, November 28). Retrieved from [Link]
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Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]
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This compound | C6HBr5 | CID 11854 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Resistance of Gloves - Quick Guide - myUSF. (n.d.). Retrieved from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Retrieved from [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
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Laboratory Hazardous Waste Management - Facilities. (n.d.). Retrieved from [Link]
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- 4. myusf.usfca.edu [myusf.usfca.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
